molecular formula C13H17NO B107415 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one CAS No. 94-39-3

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B107415
CAS No.: 94-39-3
M. Wt: 203.28 g/mol
InChI Key: WRSWNYCNECGVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSWNYCNECGVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275711
Record name 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-39-3
Record name 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-3-(pyrrolidin-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Introduction and Scientific Context

This compound, a β-aminoketone, belongs to the broader class of compounds often referred to as Mannich bases. Structurally, it features a phenyl ketone group connected to a pyrrolidine ring via an ethylene bridge. This arrangement makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Its relationship to the cathinone class of molecules also positions it as a relevant compound for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical profile, and potential applications, grounded in established chemical principles and available data.

Physicochemical and Structural Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. This compound is identified by CAS Number 94-39-3.[1][2] Its hydrochloride salt, a common form for handling and storage, is identified by CAS Number 833-86-3.[3]

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
CAS Number 94-39-3[1]
Density 1.1 ± 0.1 g/cm³[1][2]
Boiling Point 100-110 °C @ 1-1.5 Torr; 328.6 °C @ 760 mmHg[1][2]
Melting Point 156 °C[1]
Flash Point 122.2 ± 12.5 °C[1][2]
Refractive Index 1.543[1]
LogP (XLogP3) 2.44[1]
Polar Surface Area (PSA) 20.31 Ų[1]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O8 [label="O", fontcolor="#EA4335"]; C9 [label="C"]; C10 [label="C"]; N11 [label="N", fontcolor="#4285F4"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

// Position nodes for phenyl ring C1 [pos="0,1!"]; C2 [pos="-0.87,-0.5!"]; C3 [pos="-0.87,-1.5!"]; C4 [pos="0,-2!"]; C5 [pos="0.87,-1.5!"]; C6 [pos="0.87,-0.5!"];

// Position nodes for propanone chain C7 [pos="1.87,0!"]; O8 [pos="1.87,0.8!"]; C9 [pos="2.87,-0.5!"]; C10 [pos="3.87,0!"];

// Position nodes for pyrrolidine ring N11 [pos="4.87,-0.5!"]; C12 [pos="4.87,-1.5!"]; C13 [pos="5.87,-1.5!"]; C14 [pos="6.37,-0.5!"]; C15 [pos="5.87,0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8 [style=double]; C7 -- C9; C9 -- C10; C10 -- N11; N11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- N11;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontsize=10]; H1 [label="H₂", pos="2.87,-1!"]; H2 [label="H₂", pos="3.87,0.5!"]; H3 [label="H₂", pos="4.37,-1.8!"]; H4 [label="H₂", pos="6.37,-1.8!"]; H5 [label="H₂", pos="6.87,-0.5!"]; H6 [label="H₂", pos="6.37,0.3!"]; }

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is the Mannich reaction. This one-pot, three-component reaction is a cornerstone of amine synthesis due to its high atom economy and the use of readily available starting materials.

Core Reactants:

  • Acetophenone: Provides the acidic α-proton and the phenyl ketone backbone.[2]

  • Formaldehyde: Acts as the electrophilic methylene bridge.[2]

  • Pyrrolidine: Serves as the secondary amine component. It can be used as the free base or as its hydrochloride salt.[2]

The causality behind this choice of reaction is its reliability and straightforward mechanism. The reaction proceeds via the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from pyrrolidine and formaldehyde. The acetophenone, under slightly acidic or basic conditions, forms an enol or enolate, which then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.

Mannich_Reaction cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Acetophenone Acetophenone Enolization Enolization of Acetophenone Acetophenone->Enolization Undergoes Formaldehyde Formaldehyde Iminium Formation of Pyrrolidinium Methylide (Iminium Ion) Formaldehyde->Iminium Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Reacts with Attack Nucleophilic Attack by Enol Iminium->Attack Target Enolization->Attack Attacks Product This compound Attack->Product Forms

Caption: Workflow of the Mannich reaction for synthesis.

Experimental Protocol: Mannich Synthesis

This protocol is a representative procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), pyrrolidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent and Catalyst: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Add water to the residue and basify with a saturated sodium carbonate solution until pH > 9. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure free base. For the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.

Spectroscopic and Analytical Profile

Definitive characterization relies on a combination of spectroscopic techniques. Based on the molecule's structure, the following spectral data can be predicted:

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm. - α-Methylene Protons (-CO-CH₂-): Triplet around δ 3.0-3.3 ppm. - β-Methylene Protons (-CH₂-N-): Triplet around δ 2.8-3.1 ppm. - Pyrrolidine Protons: Multiplets in the range of δ 1.7-2.7 ppm.
¹³C NMR - Carbonyl Carbon: Signal at δ ~198-200 ppm. - Aromatic Carbons: Signals between δ 128-137 ppm. - Aliphatic Carbons: Signals for the propanone chain and pyrrolidine ring between δ 23-55 ppm.
Mass Spec (EI) - Molecular Ion (M⁺): Peak at m/z = 203. - Key Fragments: m/z = 105 (benzoyl cation), m/z = 84 (pyrrolidinyl methylene cation), m/z = 77 (phenyl cation).
IR Spectroscopy - C=O Stretch (Ketone): Strong absorption band around 1685 cm⁻¹. - C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. - C-N Stretch: Band around 1100-1200 cm⁻¹.

Chemical Reactivity and Potential Biological Fate

The molecule's reactivity is dominated by its two primary functional groups: the ketone and the tertiary amine.

  • Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. A key reaction in a biological context is its reduction to a secondary alcohol, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. This transformation introduces a new chiral center, leading to diastereomeric products.

  • Amine Reactivity: The pyrrolidine nitrogen is basic and will readily form salts, such as the hydrochloride, which often improves crystallinity and water solubility.

  • Metabolic Pathways: For drug development professionals, understanding potential metabolic fate is critical. Based on studies of structurally similar cathinones like α-PVP, two primary metabolic pathways are likely[4]:

    • Reduction of the β-keto group: As mentioned, this forms the corresponding alcohol metabolite.

    • Oxidation of the pyrrolidine ring: Hydroxylation, particularly at the 2''-position, followed by further oxidation can lead to a lactam metabolite, α-(2''-oxo-pyrrolidino)valerophenone.[4]

Metabolic_Pathways cluster_path1 Pathway 1: Ketone Reduction cluster_path2 Pathway 2: Ring Oxidation Parent This compound Metabolite1 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol (Alcohol Metabolite) Parent->Metabolite1 Reduction (e.g., CBRs) Metabolite2_intermediate Hydroxylated Intermediate Parent->Metabolite2_intermediate Hydroxylation (e.g., CYPs) Metabolite2_final Lactam Metabolite (2''-oxo derivative) Metabolite2_intermediate->Metabolite2_final Oxidation

Caption: Potential metabolic pathways of the title compound.

Applications and Research Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural motifs suggest clear areas of utility:

  • Synthetic Intermediate: Its structure is analogous to intermediates used in the synthesis of pharmaceuticals. For example, a related compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, is noted as an intermediate in the synthesis of antihistaminic agents.[5] This highlights its value as a building block for more complex molecules.

  • Medicinal Chemistry Scaffold: The phenyl-amino-ketone scaffold is a well-known pharmacophore. Piperidine and pyrrolidine moieties are prevalent in many pharmaceutical agents, contributing to their pharmacological properties.[6] Derivatives of similar structures have been investigated for activity in neurological disorders and cancer.[6]

Safety and Handling

As a research chemical, this compound requires careful handling.

Hazard Identification: [1]

  • Acute Toxicity: Category 4 (Oral)

  • Skin Corrosion: Category 1

  • Skin Sensitization: Category 1

  • Serious Eye Damage: Category 1

Precautionary Measures: [1]

  • Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.

  • Response:

    • If Swallowed: Get medical help. Rinse mouth. Do NOT induce vomiting.

    • If on Skin: Wash with plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical help.

  • Storage: Store locked up.

References

  • Belskaya, N. P., Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1023. [Link]

  • National Center for Biotechnology Information. (n.d.). Tirzepatide. In PubChem. Retrieved January 23, 2026, from [Link]

  • Acta Crystallographica Section E. (2008). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. [Link]

  • Chemsrc. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. In PubChem. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • N-M, N., K, I., & K, T. (2015). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

Sources

Molecular weight of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Authored by: A Senior Application Scientist

Foreword: The Foundational Importance of Molecular Weight in Drug Discovery

In the landscape of pharmaceutical research and development, the precise characterization of a chemical entity is the bedrock upon which all subsequent investigations are built. Among the most fundamental of these characteristics is the molecular weight. It serves as a primary identifier, a gatekeeper for purity assessments, and a critical parameter in stoichiometric calculations for synthesis and biological assays. This guide provides an in-depth, technically-grounded examination of the molecular weight of this compound, a compound of interest within medicinal chemistry. Our approach moves beyond simple reporting of a value, delving into the causality behind its determination and the self-validating methodologies that ensure scientific integrity.

Compound Profile: this compound

This compound is a synthetic organic compound featuring a phenyl ketone group and a pyrrolidine ring, linked by a propane chain. Understanding its core physicochemical properties is the first step in any rigorous scientific inquiry.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below. These values represent the theoretical and empirically confirmed data points that define the molecule.

PropertyValueSource
IUPAC Name 1-phenyl-3-pyrrolidin-1-ylpropan-1-one[1]
Synonyms 3-(1-pyrrolidinyl)propiophenone[1]
CAS Number 94-39-3[1][2]
Molecular Formula C₁₃H₁₇NO[1][2][3]
Average Molecular Weight 203.28 g/mol [1][2][3]
Monoisotopic Mass 203.131014166 Da[1]
Density 1.1 ± 0.1 g/cm³[2][3]
Boiling Point 328.6 ± 25.0 °C at 760 mmHg[3]
Melting Point 156 °C[2]

The Principle of Duality: Theoretical Calculation and Experimental Verification

The determination of molecular weight is a two-pronged approach. It begins with a theoretical calculation derived from the molecular formula and is then rigorously confirmed through experimental analysis. This duality is crucial for validating the identity and purity of a synthesized compound.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula (C₁₃H₁₇NO).

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 17 atoms × 1.008 u = 17.136 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Average Molecular Weight: 156.143 + 17.136 + 14.007 + 15.999 = 203.285 g/mol

This calculated value serves as our hypothesis. The subsequent experimental workflows are designed to test and confirm this hypothesis with a high degree of certainty.

Core Experimental Workflow: A Self-Validating System

To ensure the highest degree of trustworthiness, we employ a system of orthogonal analytical techniques. Primarily, Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio, while Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the unique structural framework, thereby validating the molecular formula itself.

cluster_0 Self-Validating Analytical Workflow cluster_1 Primary Analysis Synthesis Synthesized Compound (this compound) Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Direct Molecular Weight Purification->MS Direct Measurement NMR NMR Spectroscopy Structural Elucidation Purification->NMR Structural Confirmation Validation Data Cross-Validation MS->Validation NMR->Validation Final Confirmed Identity & Molecular Weight Validation->Final

Caption: Orthogonal workflow for compound validation.

Mass Spectrometry: Direct Molecular Weight Determination

Mass spectrometry is the cornerstone technique for accurately measuring the molecular weight of a compound.[4][5] It works by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio.[6]

Causality Behind Experimental Choices:
  • Technique Selection (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is chosen to ensure that the analyte is purified immediately before entering the mass spectrometer, removing potential contaminants that could interfere with the measurement.

  • Ionization Method (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of small organic molecule.[7] It minimizes fragmentation, ensuring that the primary species observed is the intact molecular ion, which is critical for unambiguous molecular weight determination.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in the protonation of the analyte for positive ion mode detection.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen in the pyrrolidine ring is readily protonated.

    • Mass Analyzer: Set to scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500).

    • Data Acquisition: Acquire full scan data.

Data Interpretation and Validation

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

  • Expected m/z: 203.1310 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 204.1388

  • Result: A prominent peak at or very near m/z 204.14 in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry can provide this mass with high accuracy (typically <5 ppm error), which further validates the elemental composition (C₁₃H₁₇NO).

cluster_0 LC-MS Workflow for Molecular Weight Sample Sample Solution (1-10 µg/mL) LC LC System (C18 Column) Sample->LC Injection ESI ESI Source (Ionization) LC->ESI Elution Analyzer Mass Analyzer (m/z Separation) ESI->Analyzer Ion Beam Detector Detector Analyzer->Detector Spectrum Mass Spectrum Peak at [M+H]⁺ Detector->Spectrum Signal

Caption: Step-by-step LC-MS analysis workflow.

NMR Spectroscopy: Structural and Formulaic Validation

While MS directly measures mass, NMR spectroscopy provides the structural blueprint of the molecule.[8][9] By confirming the carbon-hydrogen framework, NMR validates the molecular formula C₁₃H₁₇NO, thereby independently corroborating the theoretical molecular weight.[10]

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (connectivity).

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D NMR (e.g., HSQC/HMBC): Used to definitively assign proton signals to their directly attached carbons and map long-range correlations, confirming the overall molecular assembly.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If structural ambiguity exists, acquire 2D correlation spectra (e.g., COSY, HSQC).

Data Interpretation and Validation

The acquired spectra must be consistent with the proposed structure of this compound:

  • ¹H NMR: Should show distinct signals corresponding to the aromatic protons (phenyl group), the aliphatic protons of the propane chain, and the protons on the pyrrolidine ring, with appropriate chemical shifts and splitting patterns.

  • ¹³C NMR: Should display the correct number of carbon signals (13, unless there is molecular symmetry).

  • Integration: The integral ratios in the ¹H NMR spectrum must correspond to the number of protons in each environment (e.g., 5H for the phenyl group, 4H for the -CH₂-CH₂- chain, etc.).

Successful interpretation and assignment of all signals in the NMR spectra provide incontrovertible evidence for the structure C₁₃H₁₇NO, which has a calculated molecular weight of 203.28 g/mol . This serves as a powerful, independent validation of the mass spectrometry results.

Conclusion

References

  • Title: 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3 Source: Chemsrc URL: [Link]

  • Title: Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: NMR Spectroscopy Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: A beginner's guide to mass spectrometry–based proteomics Source: Portland Press URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Structure Elucidation By NMR In Organic Chemistry: A Practical Guide Source: Dr. B. B. Hegde First Grade College, Kundapura URL: [Link]

Sources

An In-depth Technical Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one and its Common Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, widely known in scientific literature by its synonym α-Pyrrolidinopropiophenone (α-PPP). This document delves into the compound's nomenclature, chemical properties, synthesis methodologies, pharmacological profile, and its applications as a research tool. As a member of the substituted cathinone class, α-PPP has garnered significant interest for its potent stimulant effects, primarily mediated through the inhibition of dopamine and norepinephrine reuptake. This guide aims to be an essential resource for professionals in pharmacology, medicinal chemistry, and neuroscience by consolidating key technical data, outlining experimental protocols, and contextualizing its scientific relevance.

Nomenclature and Chemical Identification

This compound is a synthetic compound belonging to the pyrrolidinophenone class of stimulants. Due to its complex chemical name, a variety of synonyms and identifiers are used in scientific and commercial contexts. Establishing a clear understanding of this nomenclature is critical for accurate literature review and chemical sourcing.

Common Synonyms and Trivial Names:
  • α-Pyrrolidinopropiophenone (α-PPP) : This is the most common trivial name used in pharmacological and forensic literature.

  • 3-(1-Pyrrolidinyl)propiophenone : A descriptive chemical name often found in chemical supplier catalogs.

  • 1-Propanone, 1-phenyl-3-(1-pyrrolidinyl)- : An alternative chemical name.

  • PPP : An abbreviated form of α-Pyrrolidinopropiophenone.

Chemical Identifiers:

A consistent set of chemical identifiers is crucial for unambiguous identification in databases and regulatory documents.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 94-39-3PubChem[1]
Molecular Formula C₁₃H₁₇NOPubChem[1]
Molecular Weight 203.28 g/mol PubChem[1]
InChI Key WRSWNYCNECGVNL-UHFFFAOYSA-NPubChem[1]
SMILES C1CCN(C1)CCC(=O)C2=CC=CC=C2PubChem[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueSource
Appearance Crystalline solidCayman Chemical[2]
Boiling Point 328.6 ± 25.0 °C at 760 mmHgChemSrc[3]
Density 1.1 ± 0.1 g/cm³ChemSrc[3]
Solubility Soluble in DMF (3 mg/ml), DMSO (5 mg/ml), Ethanol (3 mg/ml), Methanol (1 mg/ml), PBS (pH 7.2) (10 mg/ml)Cayman Chemical[2]
pKa (Strongest Basic) 9.5 (Predicted)N/A
LogP 2.1 (Predicted)PubChem[1]

Synthesis Methodologies

The synthesis of this compound and its analogs is most commonly achieved through the Mannich reaction, a classic method in organic chemistry for the aminomethylation of an acidic proton located alpha to a carbonyl group.

The Mannich Reaction: A General Overview

The Mannich reaction is a three-component condensation involving:

  • An active hydrogen compound (in this case, acetophenone).

  • Formaldehyde.

  • A primary or secondary amine (in this case, pyrrolidine).

The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and pyrrolidine, which then acts as an electrophile and reacts with the enol form of acetophenone.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Enol Enol of Acetophenone Acetophenone->Enol Keto-Enol Tautomerism Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium + Pyrrolidine Pyrrolidine Pyrrolidine Product This compound Iminium->Product + Enol Enol->Product MOA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DA_Pool Cytosolic Dopamine DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding aPPP α-PPP aPPP->DAT Inhibition Metabolism PPP α-PPP Hydroxylation 4'-Hydroxy-PPP PPP->Hydroxylation Aromatic Hydroxylation Lactam 2''-oxo-PPP PPP->Lactam Pyrrolidine Ring Oxidation Cathinone Cathinone PPP->Cathinone Dealkylation Norephedrine Norephedrine Cathinone->Norephedrine Reduction

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 3-(1-pyrrolidinyl)propiophenone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Direct pharmacological data for 3-(1-pyrrolidinyl)propiophenone hydrochloride is not extensively available in peer-reviewed literature. One material safety data sheet even suggests the compound is not bioactive. However, the propiophenone scaffold, particularly when substituted with a pyrrolidinyl group, is a well-established pharmacophore found in a variety of biologically active compounds. This guide, therefore, leverages the principles of structure-activity relationships (SAR) to provide a comprehensive overview of the predicted biological activities of 3-(1-pyrrolidinyl)propiophenone hydrochloride based on the known pharmacology of its structural analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action and providing detailed protocols for empirical validation.

Part 1: Structural Context and Predicted Pharmacological Profile

3-(1-pyrrolidinyl)propiophenone hydrochloride belongs to the broader class of synthetic cathinones. Cathinone is the β-keto analog of amphetamine, and synthetic derivatives often exhibit psychomotor stimulant properties.[1] The core structure consists of a propiophenone backbone with a pyrrolidine ring attached to the β-carbon. This structural motif is shared by several psychoactive substances, suggesting that 3-(1-pyrrolidinyl)propiophenone hydrochloride could interact with monoamine transporters.[1]

Predicted Mechanism of Action: Monoamine Transporter Inhibition

Many pyrrolidine-containing cathinones are potent inhibitors of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to enhanced downstream signaling.[1][2] This is the primary mechanism behind the stimulant effects of many synthetic cathinones.[1]

It is hypothesized that 3-(1-pyrrolidinyl)propiophenone hydrochloride acts as a monoamine reuptake inhibitor. The pyrrolidine ring is a common feature in many potent DAT and NET inhibitors. The interaction with these transporters is a critical area for experimental investigation.

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyr Tyrosine L_DOPA L-DOPA Tyr->L_DOPA TH DA Dopamine (DA) L_DOPA->DA DDC DA_vesicle Vesicular Storage DA->DA_vesicle VMAT2 Synaptic_Cleft Increased Dopamine DA_vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Compound 3-(1-pyrrolidinyl)propiophenone hydrochloride Compound->DAT Inhibition Synaptic_Cleft->DAT Reuptake D1R D1 Receptor Synaptic_Cleft->D1R D2R D2 Receptor Synaptic_Cleft->D2R Signaling Downstream Signaling D1R->Signaling D2R->Signaling

Caption: Hypothesized mechanism of action at a dopaminergic synapse.

Potential Neurological and Behavioral Effects

Based on the pharmacology of related synthetic cathinones, 3-(1-pyrrolidinyl)propiophenone hydrochloride could elicit a range of neurological and behavioral effects, including:

  • Psychomotor Stimulation: Increased locomotor activity is a hallmark of many monoamine reuptake inhibitors.[1]

  • Rewarding Properties: By increasing dopamine levels in reward-related brain circuits, the compound may have abuse potential.

  • Cognitive Effects: Monoamines play a crucial role in attention, executive function, and mood.[3][4]

Potential Cardiovascular Effects

A significant concern with synthetic cathinones is their potential for cardiotoxicity.[5][6] The increased levels of norepinephrine can lead to:

  • Tachycardia (Increased Heart Rate) [7]

  • Hypertension (Increased Blood Pressure) [7]

  • Arrhythmias [8]

These effects are often dose-dependent and represent a critical safety consideration in the development of any compound with this scaffold.

Other Potential Biological Activities

While the primary predicted activity is related to monoamine transporter inhibition, the propiophenone scaffold has been explored for other therapeutic applications:

  • Antidiabetic Properties: Some propiophenone derivatives have been investigated as potential antidiabetic agents.[9]

  • Neuroprotective Effects: Certain derivatives have shown potential in protecting neurons from damage.[10][11][12]

These alternative activities, while less probable based on the immediate structural analogs, should not be entirely discounted without empirical testing.

Part 2: Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for key experiments to validate the predicted biological activities of 3-(1-pyrrolidinyl)propiophenone hydrochloride.

In Vitro Assessment of Monoamine Transporter Inhibition

Rationale: This assay is fundamental to confirming the primary hypothesized mechanism of action. It provides quantitative data on the compound's potency and selectivity for DAT, NET, and SERT.

Methodology:

  • Cell Culture: Maintain stable cell lines expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters in appropriate culture media.

  • Assay Preparation:

    • Plate the cells in a 96-well format and allow them to reach confluency.

    • Prepare a range of concentrations of 3-(1-pyrrolidinyl)propiophenone hydrochloride and known inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) in a suitable buffer.

  • Inhibition Assay:

    • Wash the cells with buffer.

    • Pre-incubate the cells with the test compound or control for 10-15 minutes at room temperature.[13]

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.[13]

    • Incubate for a short period (e.g., 10 minutes) to allow for substrate uptake.[13]

  • Termination and Measurement:

    • Rapidly terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake) by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: In Vitro Monoamine Transporter Inhibition Assay

cluster_setup Assay Setup cluster_assay Inhibition Assay cluster_analysis Data Analysis A Culture cells expressing hDAT, hNET, or hSERT B Plate cells in 96-well plates A->B C Prepare serial dilutions of test compound B->C D Pre-incubate cells with compound C->D E Add radiolabeled substrate D->E F Incubate to allow uptake E->F G Terminate uptake and lyse cells F->G H Measure radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for determining monoamine transporter inhibition.

In Vivo Assessment of Locomotor Activity

Rationale: This behavioral assay provides an in vivo measure of the compound's stimulant or sedative effects.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

  • Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track movement.[14][15]

  • Procedure:

    • Administer 3-(1-pyrrolidinyl)propiophenone hydrochloride or vehicle (e.g., saline) via intraperitoneal (IP) injection.

    • Immediately place the mice individually into the locomotor activity chambers.[15]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).[15]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Rewarding Properties using Conditioned Place Preference (CPP)

Rationale: The CPP paradigm is a standard preclinical model to assess the rewarding or aversive properties of a drug.[16][17]

Methodology:

  • Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[16]

  • Pre-Conditioning (Day 1):

    • Place each mouse in the central chamber and allow free access to all chambers for 15 minutes.

    • Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-5):

    • On alternate days, administer the test compound and confine the mouse to one of the outer chambers for 30 minutes.

    • On the intervening days, administer the vehicle and confine the mouse to the opposite outer chamber for 30 minutes.[16]

  • Post-Conditioning (Day 6):

    • Place the mouse in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning phases.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference and suggests rewarding properties.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 3-(1-pyrrolidinyl)propiophenone hydrochloride and a known reference compound, cocaine, from an in vitro monoamine transporter inhibition assay.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
3-(1-pyrrolidinyl)propiophenone HCl15075>1000
Cocaine250300350

Interpretation: In this hypothetical scenario, 3-(1-pyrrolidinyl)propiophenone hydrochloride is a more potent inhibitor of DAT and NET than cocaine, with low affinity for SERT. This profile is consistent with many stimulant synthetic cathinones.

In Vivo Data Summary (Hypothetical)

The following table summarizes hypothetical results from a locomotor activity study.

TreatmentDose (mg/kg, IP)Total Distance Traveled (cm)
Vehicle-1500 ± 200
3-(1-pyrrolidinyl)propiophenone HCl12500 ± 300
3-(1-pyrrolidinyl)propiophenone HCl34500 ± 400
3-(1-pyrrolidinyl)propiophenone HCl107000 ± 600

*p < 0.05 compared to vehicle

Interpretation: This hypothetical data suggests that 3-(1-pyrrolidinyl)propiophenone hydrochloride produces a dose-dependent increase in locomotor activity, which is indicative of a stimulant effect.

Part 4: Conclusion and Future Directions

While direct evidence for the biological activity of 3-(1-pyrrolidinyl)propiophenone hydrochloride is currently lacking in the scientific literature, its structural similarity to known synthetic cathinones provides a strong basis for predicting its pharmacological profile. The primary hypothesis is that this compound functions as a monoamine reuptake inhibitor with a preference for the dopamine and norepinephrine transporters. This mechanism would likely result in psychomotor stimulant effects and potential cardiovascular side effects.

Further research is essential to empirically validate these predictions. The experimental protocols outlined in this guide provide a clear path forward for characterizing the in vitro and in vivo pharmacology of this compound. A thorough understanding of its potency, selectivity, and safety profile is crucial for any future development efforts. Additionally, exploring its potential in other therapeutic areas, such as neuroprotection or diabetes, could reveal novel applications for this chemical scaffold.

References

  • Bardo, M. T., Rowlett, J. K., & Harris, M. J. (n.d.). Conditioned Place Preference. Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 73, 118-126.
  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 5, 100856.
  • Caparrotta, L., & Basile, G. (2022). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives. Toxics, 10(10), 579.
  • Celada, P., Puig, M. V., & Artigas, F. (2013). Serotonin modulation of cortical circuits and cognition.
  • Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110.
  • Gould, T. D. (Ed.). (2009). Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume I. Humana Press.
  • Itoh, K., Satoh, T., & Ishii, T. (2007). Neuroprotective Effects of Phenylenediamine Derivatives Independent of an Antioxidant Pathway in Neuronal HT22 Cells. Neuroscience Letters, 420(2), 134-138.
  • Jaramillo Flautero, A. M., Novák, C., & Prigge, M. (2024). Locomotion test for mice. protocols.io.
  • Kumar, A., Singh, R., & Mahajan, M. P. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1970.
  • Li, Y., Li, X., & Zhang, C. (2021). Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway. Neurotoxicity Research, 39(6), 1845-1857.
  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • O'Connor, A. D., & Padilla-Jones, A. (2024). Cardiac manifestations of post-acute withdrawal syndrome from a history of synthetic cathinone and opioid use. Medical Journal of Malaysia, 79(6), 724-730.
  • Patsnap. (2024, June 21). What are Monoamine reuptake inhibitor and how do they work? Retrieved from [Link]

  • Prus, A. J., & Bardo, M. T. (2009). Conditioned Place Preference. In T. D. Gould (Ed.), Mood and Anxiety Related Phenotypes in Mice: Characterization Using Behavioral Tests, Volume I (pp. 105-115). Humana Press.
  • Simmler, L. D., Buser, T. A., & Donzelli, M. (2013). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology, 38(7), 1195-1205.
  • Tsai, C.-F., Hsieh, Y.-W., & Chen, J.-H. (2020).
  • van der Walt, A., & den Hollander, B. (2024). Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review. Cardiovascular Toxicology, 24(1), 1-13.
  • Vella, S., & Zammit, C. (2022). Synthetic cathinones and cardiotoxicity risks Letter. La Clinica Terapeutica, 173(6), 524-525.
  • Wall, S. C., & Messing, R. O. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1626-1634.
  • Wise, R. A. (2004). Dopamine, learning and motivation. Nature Reviews Neuroscience, 5(6), 483-494.
  • York, J. M., Blevins, N. A., & McNeil, L. K. (2013). Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software. Journal of Visualized Experiments, (74), e50252.
  • Zernig, G., Pinheiro, B. S., & Baphomet, N. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

  • Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive investigation into the biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, a class of Mannich bases with significant potential in drug discovery and development. These compounds, synthesized through the versatile Mannich reaction, have demonstrated promising cytotoxic and antifungal properties. Their mechanism of action is multifaceted, primarily attributed to their ability to act as prodrugs, forming reactive α,β-unsaturated ketones that can alkylate biological nucleophiles, and their capacity to inhibit DNA topoisomerase I. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and structure-activity relationships of these compounds. We will delve into detailed experimental protocols for key biological assays, present quantitative data to support the findings, and explore future research directions for this promising class of molecules.

Introduction to 1-Aryl-3-Phenethylamino-1-Propanone Hydrochlorides

Chemical Structure and Properties

The core structure of 1-aryl-3-phenethylamino-1-propanone hydrochlorides consists of an aryl group and a phenethylamino moiety connected by a three-carbon propanone backbone. The hydrochloride salt form enhances the solubility and stability of these compounds. The variability of the substituent on the aryl ring (Ar) allows for the fine-tuning of the molecule's physicochemical properties and, consequently, its biological activity.

Significance in Medicinal Chemistry

As Mannich bases, these compounds are the product of the aminoalkylation of an acidic proton located alpha to a carbonyl group. This class of compounds has garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] A key aspect of their biological activity is their potential to act as prodrugs. In a biological environment, they can undergo deamination to generate highly reactive α,β-unsaturated ketones.[3] These vinyl ketones are potent Michael acceptors, capable of alkylating nucleophilic residues, such as the thiol groups of cysteine in proteins, thereby disrupting cellular function.[3]

Synthesis and Characterization

The Mannich Reaction: A Versatile Tool

The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides is efficiently achieved through the Mannich reaction. This one-pot, three-component condensation involves an active hydrogen-containing compound (an acetophenone derivative), an aldehyde (paraformaldehyde), and a primary or secondary amine (phenethylamine hydrochloride).[4]

Ketone Aryl Ketone (e.g., Acetophenone) Reaction + Ketone->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Amine Phenethylamine Hydrochloride Amine->Reaction Product 1-Aryl-3-phenethylamino-1-propanone Hydrochloride Reaction->Product Mannich Reaction (Ethanol, HCl)

Caption: General scheme of the Mannich reaction for the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides.

Optimized Synthesis Protocol

Optimal yields (87-98%) for the synthesis of these compounds have been achieved using a specific molar ratio of reactants and a suitable reaction medium.[3][4]

Protocol: Synthesis of a Representative 1-Aryl-3-phenethylamino-1-propanone Hydrochloride

  • Reactant Preparation: In a round-bottom flask, combine the substituted acetophenone (1 mmol), paraformaldehyde (1.2 mmol), and phenethylamine hydrochloride (1 mmol).

  • Solvent Addition: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Reflux the mixture with stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography.

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product, which often precipitates as the hydrochloride salt, can be collected by filtration.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final 1-aryl-3-phenethylamino-1-propanone hydrochloride.

Physicochemical Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Elemental Analysis: To determine the elemental composition of the compound.

Cytotoxic and Anticancer Activity

A significant body of research has highlighted the potential of 1-aryl-3-phenethylamino-1-propanone hydrochlorides as cytotoxic and anticancer agents.[1][2][3]

Mechanism of Action: A Dual Threat

The anticancer activity of these compounds appears to stem from at least two distinct mechanisms:

As previously mentioned, these Mannich bases can undergo deamination in physiological conditions to form α,β-unsaturated ketones.[3] These reactive intermediates can then covalently bind to and inactivate key cellular proteins and enzymes through Michael addition, leading to cellular stress and apoptosis.

Propanone 1-Aryl-3-phenethylamino-1-propanone Deamination Deamination (in vivo/in vitro) Propanone->Deamination VinylKetone α,β-Unsaturated Ketone (Reactive Intermediate) Deamination->VinylKetone Alkylation Michael Addition (Alkylation) VinylKetone->Alkylation Nucleophile Cellular Nucleophile (e.g., Cysteine Thiol) Nucleophile->Alkylation Disruption Disruption of Protein Function & Cellular Apoptosis Alkylation->Disruption

Caption: Proposed mechanism of action via deamination and subsequent alkylation of cellular nucleophiles.

Several therapeutically important anticancer drugs target DNA topoisomerases, enzymes that regulate DNA topology.[2] Studies have shown that 1-aryl-3-phenethylamino-1-propanone hydrochlorides can interfere with the activity of mammalian DNA topoisomerase I.[2] For instance, a compound with a hydroxy substituent on the phenyl ring exhibited significant inhibition of this enzyme.[2]

In Vitro Cytotoxicity Data

The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, demonstrating their potential as anticancer agents.

Compound/SubstituentCell LineIC50 (µM)Reference
1-Aryl-3-phenethylamino-1-propanone series PC-3 (Prostate Cancer)8.2 - 32.1[2]
4-HydroxyPC-3 (Prostate Cancer)- (42% Topo I inhibition)[2]
1-Aryl-3-isopropylamino-1-propanone series Huh-7 (Hepatoma)More potent than 5-FU[1]
1-Aryl-3-butylamino-1-propanone series Jurkat (T-lymphocyte)More potent than 5-FU[5]
4-BromoJurkat (T-lymphocyte)Potent[5]
L6 (Myoblasts)Potent[5]

Note: 5-FU (5-fluorouracil) is a standard chemotherapeutic agent.

Structure-Activity Relationship (SAR) for Cytotoxicity

The cytotoxic potency of these compounds is significantly influenced by the nature of the substituent on the aryl ring.

  • Electron-withdrawing groups: Halogen substituents (e.g., chloro, bromo, fluoro) on the aryl ring generally enhance cytotoxic activity. The 4-bromo derivative of a related series was found to be particularly potent.[5]

  • Lipophilicity: A positive correlation between the lipophilicity (Log P) and cytotoxic activity has been observed in some series, suggesting that increased membrane permeability may lead to higher efficacy.[5]

  • Amine Moiety: The nature of the amine substituent also plays a role, with studies on isopropylamino and butylamino analogs also showing significant cytotoxicity.[1][5]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the 1-aryl-3-phenethylamino-1-propanone hydrochlorides and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

In addition to their anticancer properties, 1-aryl-3-phenethylamino-1-propanone hydrochlorides have demonstrated notable antimicrobial activity, particularly against fungal pathogens.

Antifungal Properties

A study investigating the antifungal activity of a series of these compounds revealed their efficacy against a panel of human and plant pathogenic fungi.[6][7]

Compound/SubstituentFungal StrainMIC (µg/mL)Reference
1-Aryl-3-phenethylamino-1-propanone series Microsporum canisPotent[6][7]
4-NitroAspergillus flavusSimilar to Nystatin[6][7]
PhenylRhizoctonia solani50[6]
4-FluorophenylRhizoctonia solani25[6]
2,4-DichlorophenylMicrosporum canis12.5[6]

Note: Nystatin is a standard antifungal medication.

Antibacterial Properties (Current Research Gaps)

While the broader class of Mannich bases is known to possess antibacterial activity, specific data on the antibacterial effects of 1-aryl-3-phenethylamino-1-propanone hydrochlorides against a range of bacterial strains are currently limited. This represents a significant area for future research to fully elucidate the antimicrobial spectrum of these compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of the compound in a 96-well plate B Add a standardized inoculum of the microorganism to each well A->B C Incubate the plate at an appropriate temperature and duration B->C D Visually inspect for turbidity (microbial growth) C->D E Determine the MIC: the lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuropharmacological Potential: An Area for Future Investigation

The Phenethylamine Core: A Link to Neuroactivity

The presence of the phenethylamine scaffold in these molecules is noteworthy, as phenethylamine and its derivatives are known to have significant neuropharmacological effects. They can act as neuromodulators or neurotransmitters in the central nervous system. While no specific studies have yet been published on the neuropharmacological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, their structural similarity to known neuroactive compounds suggests that this is a promising avenue for future research.

Future Research Directions

To explore the neuropharmacological potential of this class of compounds, future studies could include:

  • Receptor Binding Assays: To determine the affinity of the compounds for various CNS receptors (e.g., dopamine, serotonin, norepinephrine receptors).

  • Neurotransmitter Reuptake Inhibition Assays: To assess the ability of the compounds to inhibit the reuptake of key neurotransmitters.

  • In Vivo Behavioral Studies: To evaluate the effects of the compounds on animal models of neurological and psychiatric disorders.

Conclusion and Future Perspectives

1-Aryl-3-phenethylamino-1-propanone hydrochlorides represent a versatile and promising class of compounds with demonstrated cytotoxic and antifungal activities. Their straightforward synthesis, coupled with the potential for diverse biological effects, makes them attractive candidates for further development as therapeutic agents. The existing data on their cytotoxicity against various cancer cell lines and their efficacy against fungal pathogens underscore their potential as leads for novel anticancer and antifungal drugs.

Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. This includes further modifications of the aryl and phenethylamino moieties. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. Furthermore, the unexplored neuropharmacological potential of this chemical class warrants investigation, which could open up new avenues for their application in the treatment of central nervous system disorders.

References

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579–2588. [Link]

  • Mete, E., Gul, H. I., & Kazaz, C. (2007). Synthesis of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides as possible potent cytotoxic agents. Molecules, 12(12), 2579–2588. [Link]

  • Dimmock, J. R., et al. (2010). The Design and Cytotoxic Evaluation of Some 1-Aryl-3-isopropylamino-1-propanone Hydrochlorides towards Human Huh-7 Hepatoma Cells. Archiv der Pharmazie, 343(11), 625-633. [Link]

  • Gül, H. İ., et al. (2009). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Arzneimittelforschung, 59(1), 39-43. [Link]

  • Gül, H. İ., et al. (2008). Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells. Arzneimittelforschung, 58(10), 529-532. [Link]

  • Marchand, C., et al. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(6), 877-887. [Link]

  • Gül, H. İ., et al. (2008). Synthesis and Antifungal Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols. Archiv der Pharmazie, 341(12), 773-778. [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • van Meerloo, J., Ceri, H., & Withoff, S. (2011). The MTT assay for measuring cell viability and proliferation. Methods in Molecular Biology, 716, 1-12.
  • Gül, H. İ., et al. (2008). Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. Arzneimittelforschung, 58(12), 643-648. [Link]

Sources

Proposed mechanism of action for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (α-PPP)

Abstract

This compound, more commonly known as α-Pyrrolidinopropiophenone (α-PPP), is a synthetic stimulant of the cathinone class. Structurally related to compounds like α-PVP ("flakka"), its psychostimulant properties stem from a distinct and potent interaction with the central nervous system's monoamine regulatory systems. This technical guide synthesizes current research to elucidate the primary molecular mechanism of action for α-PPP. The core of its activity lies in its function as a potent and selective reuptake inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters. Unlike some related cathinones, α-PPP acts as a pure uptake blocker rather than a substrate-releasing agent. This guide will detail the molecular interactions, downstream signaling effects, structure-activity relationships, and the key experimental protocols required to validate this mechanism.

Introduction and Pharmacological Context

α-Pyrrolidinopropiophenone (α-PPP) is a member of the pyrovalerone family of synthetic cathinones, which are derivatives of the naturally occurring alkaloid cathinone found in the Catha edulis plant.[1] These compounds are characterized by a pyrrolidine ring, which significantly influences their pharmacological profile. α-PPP and its analogues are known for producing powerful stimulant effects, including increased alertness, euphoria, and locomotor activity.[2][3] Understanding its precise mechanism of action is critical for predicting its abuse liability, developing potential therapeutic interventions for addiction, and informing public health and regulatory policies.[1]

The primary hypothesis, strongly supported by in vitro data, is that α-PPP exerts its effects by blocking the presynaptic reuptake of dopamine and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing downstream signaling.[1][4]

Primary Molecular Target: Monoamine Transporters

The central mechanism of action for α-PPP is the potent and selective inhibition of presynaptic dopamine and norepinephrine reuptake transporters.[1] These transporters, DAT and NET, are transmembrane proteins responsible for clearing their respective neurotransmitters from the synapse, thus terminating the signal.[5] By blocking this reuptake process, α-PPP effectively prolongs the presence and action of dopamine and norepinephrine in the synapse.

Crucially, studies demonstrate that α-PPP has a significantly lower affinity for the serotonin transporter (SERT).[4][6] This selectivity for DAT and NET over SERT is a hallmark of many pyrovalerone cathinones and is a key determinant of their specific psychostimulant effects and high abuse potential.[4][6] Furthermore, α-PPP acts as a pure transporter inhibitor (a "blocker") and does not induce monoamine efflux or release, distinguishing it from other stimulants like amphetamine.[4]

Quantitative Analysis of Transporter Inhibition

The potency of α-PPP at the monoamine transporters has been quantified through in vitro assays, typically yielding IC₅₀ values (the concentration of the drug that inhibits 50% of transporter activity).

TransporterInhibition Potency (IC₅₀)Selectivity Ratio (DAT vs. SERT)Reference
Dopamine Transporter (DAT) Potent (low micromolar to nanomolar range)\multirow{3}{*}{High}[4]
Norepinephrine Transporter (NET) Potent (low micromolar to nanomolar range)[4]
Serotonin Transporter (SERT) Low Potency (significantly higher IC₅₀)[4][6]

Note: Specific IC₅₀ values can vary between studies depending on the assay conditions (e.g., rat brain synaptosomes vs. transfected HEK293 cells). However, the relative potency (DAT ≈ NET >> SERT) is consistent.

Structure-Activity Relationships (SAR)

The potency of pyrovalerone cathinones is heavily influenced by the length of the α-alkyl chain.[4][7]

  • α-PPP (Propiophenone): Features a methyl group extension from the α-carbon.

  • α-PVP (Valerophenone): Features a propyl group extension.

  • α-PHP (Hexanophenone): Features a butyl group extension.

Studies consistently show that extending the alkyl chain length from α-PPP to α-PVP and α-PHP progressively increases the inhibitory potency at both DAT and NET.[4] This suggests that the longer alkyl chain allows for a more favorable interaction within the binding pocket of these transporters.

Downstream Signaling and Physiological Effects

The inhibition of DAT and NET by α-PPP initiates a cascade of neurochemical events that culminate in its characteristic stimulant effects.

  • Binding and Inhibition: α-PPP binds to the outward-facing conformation of DAT and NET on the presynaptic neuron.

  • Accumulation of Neurotransmitters: With reuptake blocked, dopamine and norepinephrine accumulate in the synaptic cleft.

  • Enhanced Postsynaptic Receptor Activation: The elevated concentrations of these neurotransmitters lead to increased and prolonged activation of postsynaptic dopamine (e.g., D1, D2) and adrenergic receptors.

  • Physiological Response: This enhanced signaling in key brain circuits, such as the mesolimbic dopamine pathway, produces the classic effects of psychostimulants: increased locomotor activity, euphoria, and reinforcing properties (abuse liability).[1][7]

Signaling Pathway Diagram

MOA_PPP cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_Synapse Increased DA DA_NE_Vesicle->DA_Synapse Release NE_Synapse Increased NE DA_NE_Vesicle->NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) PPP α-PPP PPP->DAT Blocks PPP->NET Blocks DA_Synapse->DAT Reuptake (Inhibited) DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds NE_Synapse->NET Reuptake (Inhibited) NE_Receptor Adrenergic Receptors NE_Synapse->NE_Receptor Binds Signal Downstream Signaling & Stimulant Effects DA_Receptor->Signal NE_Receptor->Signal

Caption: Proposed mechanism of α-PPP action in a monoaminergic synapse.

Experimental Validation Protocols

The proposed mechanism of action is validated through a series of well-established in vitro and in vivo assays. These protocols form a self-validating system, where the results of molecular assays predict the neurochemical and behavioral outcomes.

Protocol 1: In Vitro Monoamine Transporter Inhibition Assay

Objective: To quantify the potency (IC₅₀) of α-PPP at DAT, NET, and SERT.

Causality: This assay directly measures the compound's ability to interfere with the primary function of the monoamine transporters. The use of cells expressing only a single transporter type ensures that the measured effect is specific to that target.[8]

Methodology (using transfected HEK293 cells):

  • Cell Culture: Maintain separate cultures of Human Embryonic Kidney (HEK293) cells stably transfected to express human DAT (hDAT), hNET, or hSERT.

  • Assay Preparation: Plate the cells in a 96-well microplate and allow them to adhere.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of α-PPP (e.g., from 1 nM to 100 µM) or a known inhibitor (e.g., cocaine for DAT) as a positive control.

  • Initiation of Uptake: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells, [³H]norepinephrine for NET, or [³H]serotonin for SERT) at a fixed concentration and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the buffer and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process and remove extracellular radiotracer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., nomifensine for DAT/NET, fluoxetine for SERT). Subtract non-specific uptake from all measurements. Plot the percent inhibition of specific uptake against the log concentration of α-PPP and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow: Transporter Inhibition Assay

Workflow_Assay node_culture 1. Culture HEK293 cells expressing hDAT, hNET, or hSERT node_plate 2. Plate cells in 96-well plates node_culture->node_plate node_preincubate 3. Pre-incubate with serial dilutions of α-PPP node_plate->node_preincubate node_add_tracer 4. Add radiolabeled substrate (e.g., [³H]Dopamine) node_preincubate->node_add_tracer node_terminate 5. Terminate uptake with ice-cold buffer wash node_add_tracer->node_terminate node_lyse 6. Lyse cells & measure radioactivity node_terminate->node_lyse node_analyze 7. Calculate IC₅₀ values node_lyse->node_analyze

Caption: Step-by-step workflow for the in vitro monoamine uptake inhibition assay.

Protocol 2: In Vivo Microdialysis

Objective: To measure real-time changes in extracellular dopamine and norepinephrine concentrations in the brain of a living animal following α-PPP administration.

Causality: This experiment provides a direct neurochemical correlate to the in vitro findings. If α-PPP is a DAT/NET inhibitor, its systemic administration should lead to a measurable increase in these neurotransmitters in target brain regions like the nucleus accumbens or prefrontal cortex.

Methodology:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable extracellular neurotransmitter levels.

  • Drug Administration: Administer α-PPP to the animal (e.g., via intraperitoneal injection).

  • Post-injection Collection: Continue to collect dialysate samples for several hours following drug administration.

  • Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration and plot over time.

Metabolism

α-PPP undergoes extensive metabolism in the body. While a full metabolic profile is complex, key biotransformations have been identified. Metabolites of α-PPP can include 2′′-oxo-PPP, 4′-hydroxy-PPP, cathinone, and norpseudoephedrine.[1] It is important for researchers to consider that some of these metabolites may possess their own biological activity, potentially contributing to or prolonging the overall pharmacological effects of the parent compound.[1]

Conclusion

The proposed mechanism of action for this compound (α-PPP) is robustly supported by a convergence of scientific evidence. It functions as a potent and selective monoamine reuptake inhibitor with a strong preference for the dopamine and norepinephrine transporters over the serotonin transporter. This action as a pure transporter blocker, rather than a releasing agent, leads to a significant increase in synaptic concentrations of dopamine and norepinephrine. This elevated monoaminergic tone in critical brain circuits is the direct cause of its powerful psychostimulant and reinforcing effects. The validation of this mechanism through standardized in vitro and in vivo assays provides a clear and coherent model of its neuropharmacological activity.

References

  • Taffe, M. A., et al. (2021). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Drug and Alcohol Dependence, 227, 108910. [Link]

  • Sousa, J., et al. (2023). α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. Pharmaceuticals, 16(5), 754. [Link]

  • Gannon, B. M., et al. (2018). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 9, 115. [Link]

  • Wikipedia. (2023). Ariadne (drug). [Link]

  • Eshleman, A. J., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 14(15), 2820–2832. [Link]

  • Wikipedia. (2023). α-Pyrrolidinohexiophenone. [Link]

  • Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3497–3508. [Link]

  • Wikipedia. (2023). α-Pyrrolidinopropiophenone. [Link]

  • Risch, N., et al. (2009). Interaction Between the Serotonin Transporter Gene (5-HTTLPR), Stressful Life Events, and Risk of Depression: A Meta-analysis. JAMA, 301(23), 2462–2471. [Link]

  • Hasenhuetl, P. S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. [Link]

  • Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(10), 3497-3508. [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 22(15), 8277. [Link]

  • Springer, D., et al. (2003). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 796(2), 265-278. [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. [Link]

  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. [Link]

  • Kolaczynska, K. E., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI. [Link]

  • Bassi, M., et al. (2025). α-PHP: Acute effects and pharmacokinetic in male and female mice, and clinical data on related intoxications. Drug and Alcohol Dependence, 269, 112596. [Link]

Sources

The Pharmacological Profile of α-Pyrrolidinopropiophenone (α-PPP) and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-Pyrrolidinopropiophenone (α-PPP), a synthetic cathinone, represents a foundational molecule in the diverse class of psychoactive compounds known as pyrovalerone derivatives. While its more potent analogues, such as α-pyrrolidinovalerophenone (α-PVP), have gained significant notoriety as drugs of abuse, a comprehensive understanding of α-PPP's pharmacological profile is crucial for the scientific community. This technical guide provides an in-depth analysis of the mechanism of action, structure-activity relationships, and key experimental methodologies for studying α-PPP and its derivatives. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the complexities of this class of compounds.

Core Pharmacology of α-Pyrrolidinopropiophenone (α-PPP)

α-PPP is a stimulant drug that primarily exerts its effects through the inhibition of monoamine transporters.[1][2][3] Its chemical structure, characterized by a phenyl ring, a ketone group, and a pyrrolidinyl moiety attached to the α-carbon of a propan-1-one backbone, is the basis for its interaction with key neurochemical targets.

Mechanism of Action: A Dual-Action Compound

The primary mechanism of action for α-PPP is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake transporters.[2][3] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced dopaminergic and noradrenergic signaling and the subsequent stimulant effects. Notably, α-PPP displays a significantly lower affinity for the serotonin transporter (SERT), contributing to a pharmacological profile distinct from that of serotonin-releasing agents like MDMA.[2]

A compelling and somewhat unique aspect of α-PPP's pharmacology is its activity at the serotonin 5-HT2A receptor. Research has demonstrated that α-PPP acts as both an antagonist and an inverse agonist at this receptor.[4][5] This 5-HT2A receptor blockade is physiologically relevant and may contribute to a modulation of the primary stimulant effects, potentially limiting the psychoactive and reinforcing properties of α-PPP compared to its more potent derivatives.[2][4][5]

Pharmacokinetics and Metabolism

Studies suggest that α-PPP has a faster rate of metabolism when compared to its longer-chain derivatives like α-PVP.[6] The metabolic pathways for α-PPP and its analogues can be extensive, involving hydroxylation of the pyrrolidine ring and subsequent dehydrogenation to a lactam.[7] It is important to consider that some metabolites of α-PPP may retain biological activity, potentially prolonging or altering the overall pharmacological effects of the parent compound.[2]

Structure-Activity Relationships (SAR) of α-PPP Derivatives

The pharmacological profile of α-pyrrolidinophenones is highly sensitive to structural modifications. Understanding these structure-activity relationships is fundamental to predicting the potency and selectivity of novel derivatives.

Influence of the α-Alkyl Chain Length

A critical determinant of potency at the dopamine transporter is the length of the alkyl chain at the α-position. There is a clear trend of increasing DAT inhibition potency as the alkyl chain is elongated from a methyl group (as in α-PPP) to a propyl group (as in α-PVP).[6][8][9] This increase in chain length generally correlates with enhanced stimulant and reinforcing effects.

Compoundα-Alkyl ChainDAT Affinity (K_i, µM)
α-PPPMethyl1.29[9]
α-PBPEthyl0.145[9]
α-PVPPropyl0.0222[9]
α-PHPButyl0.016[9]
Impact of Ring Substitutions

Modifications to the phenyl ring also significantly influence the pharmacological activity of α-PPP derivatives. For instance, the addition of a 4-methyl group to α-PPP to form 4-methyl-α-pyrrolidinopropiophenone (4-MePPP) has been shown to have minimal effect on its affinity and potency at DAT.[9] In contrast, the addition of a 3,4-methylenedioxy moiety to the phenyl ring of α-PBP to create 3,4-methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) increases its affinity for DAT.[9]

Experimental Protocols for the Pharmacological Evaluation of α-PPP and its Derivatives

To rigorously characterize the pharmacological profile of α-PPP and its derivatives, a combination of in vitro and in vivo assays is essential. The following protocols provide a framework for these investigations.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of test compounds for monoamine transporters (DAT, NET, SERT) and other relevant receptors (e.g., 5-HT2A).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparations using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., α-PPP).

    • Incubate at room temperature for a specified period to allow for binding equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specific binding.

  • Data Analysis:

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK293 Cells Expressing Transporter Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Calculate IC50 & Ki Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assays.

In Vitro Monoamine Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter in 24- or 48-well plates.

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Incubate for a short period at 37°C to allow for uptake.

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Data Analysis:

    • Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC₅₀).

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Transporter-Expressing Cells Pre_incubation Pre-incubate with Test Compound Cell_Culture->Pre_incubation Uptake Add Radiolabeled Neurotransmitter Pre_incubation->Uptake Termination Wash with Cold Buffer Uptake->Termination Scintillation Scintillation Counting Termination->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc

Caption: Workflow for Monoamine Uptake Inhibition Assays.

In Vivo Behavioral Assays: Locomotor Activity

Objective: To assess the stimulant effects of test compounds in rodents.

Methodology:

  • Animal Acclimation:

    • Individually house rodents (e.g., mice or rats) and allow them to acclimate to the testing environment.

  • Habituation:

    • Place the animals in open-field activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Drug Administration:

    • Administer the test compound (e.g., α-PPP) or vehicle via a specific route (e.g., intraperitoneal injection).

  • Data Collection:

    • Immediately after injection, place the animals back into the activity chambers.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes) using an automated activity monitoring system.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins to assess the onset, magnitude, and duration of the stimulant effects.

    • Compare the effects of different doses of the test compound to the vehicle control.

Concluding Remarks

α-Pyrrolidinopropiophenone serves as a pivotal compound for understanding the broader class of synthetic cathinones. Its dual action as a monoamine reuptake inhibitor and a 5-HT2A receptor antagonist creates a complex pharmacological profile that warrants further investigation. The structure-activity relationships within the α-pyrrolidinophenone series highlight the profound impact of subtle chemical modifications on potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the continued exploration of α-PPP and its derivatives, which will undoubtedly contribute to a more comprehensive understanding of their neurobiological effects and potential public health implications.

References

  • α-Pyrrolidinopropiophenone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • Canal, C. E., et al. (2020). The synthetic cathinone psychostimulant α-PPP antagonizes serotonin 5-HT2A receptors: In vitro and in vivo evidence. British Journal of Pharmacology, 177(1), 193-207. Retrieved January 23, 2026, from [Link]

  • Nguyen, J. D., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 11, 1165. Retrieved January 23, 2026, from [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 345(3), 438-447. Retrieved January 23, 2026, from [Link]

  • Glennon, R. A., & Young, R. (2011). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 22, 25-54. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved January 23, 2026, from [Link]

  • Maier, J., et al. (2021). A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 188, 108518. Retrieved January 23, 2026, from [Link]

  • Castañeda, A. M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. International Journal of Molecular Sciences, 25(16), 8683. Retrieved January 23, 2026, from [Link]

  • Nguyen, J. D., et al. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Chemsrc. (2025). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved January 23, 2026, from [Link]

  • α-Pyrrolidinovalerophenone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

  • World Health Organization. (2022). Critical review report: α-Pyrrolidinoisohexanophenone (α-PiHP). Retrieved January 23, 2026, from [Link]

  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Pharmacological effects and pharmacokinetics of the novel synthetic cathinone α-pyrrolidinoisohexanophenone (α-PiHP) compared with α-pyrrolidinovalerophenone (α-PVP) in mice. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2025). Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry. Retrieved January 23, 2026, from [Link]

  • National Institutes of Health. (2020). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Retrieved January 23, 2026, from [Link]

Sources

InChIKey and SMILES string for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. The document is structured to deliver core chemical identifiers, physicochemical properties, and contextual insights relevant to research and development applications.

Core Molecular Identifiers

The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The following table summarizes the key structural identifiers for this compound.[1]

IdentifierValue
IUPAC Name 1-phenyl-3-pyrrolidin-1-ylpropan-1-one[1]
SMILES String C1CCN(C1)CCC(=O)C2=CC=CC=C2[1]
InChIKey WRSWNYCNECGVNL-UHFFFAOYSA-N[1]
InChI InChI=1S/C13H17NO/c15-13(12-6-2-1-3-7-12)8-11-14-9-4-5-10-14/h1-3,6-7H,4-5,8-11H2[1]
CAS Number 94-39-3[1]
Molecular Formula C13H17NO[1]
Molecular Weight 203.28 g/mol [1]

These identifiers are crucial for database searches, procurement, and regulatory submissions. The InChIKey, in particular, serves as a digital fingerprint for the molecule, enabling precise identification across disparate chemical libraries and datasets.

Structural and Physicochemical Properties

The molecular structure of this compound, which features a phenyl ketone and a pyrrolidine ring connected by a propyl chain, dictates its chemical behavior and potential biological activity. The presence of a tertiary amine and a ketone functional group are key features for potential chemical modifications and interactions with biological targets.

A summary of its computed physicochemical properties is presented below:

PropertyValueSource
Density 1.1±0.1 g/cm³[2]
Boiling Point 328.6±25.0 °C at 760 mmHg[2]
Flash Point 122.2±12.5 °C[2][3]
Melting Point 156 °C[3]
LogP 2.44[2]
Polar Surface Area (PSA) 20.31 Ų[2]

The LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and cell membrane permeability. The polar surface area is relatively small, which may also favor oral bioavailability.

Synthesis and Reactivity

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, acetophenone, formaldehyde, and pyrrolidine can be used as precursors.[2]

Another synthetic strategy is reductive amination. This would involve the reaction of a suitable phenyl-substituted ketone with pyrrolidine in the presence of a reducing agent.[4] The choice of synthetic route can be influenced by factors such as desired yield, purity, and the availability of starting materials.

The chemical reactivity of this compound is largely dictated by its ketone and tertiary amine functionalities. The ketone can undergo reduction to the corresponding alcohol or be a site for nucleophilic addition. The tertiary amine can act as a base or a nucleophile and can be quaternized.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The phenylpropanone scaffold is a common feature in compounds targeting the central nervous system. The pyrrolidine ring is a prevalent heterocycle in many pharmaceuticals, contributing to favorable pharmacokinetic properties.[4]

Given its structure, this molecule could serve as a valuable intermediate or starting material for the synthesis of more complex molecules with potential therapeutic applications, such as antihistaminics.[5] Researchers in drug discovery may explore derivatives of this compound for their potential interactions with various receptors and enzymes.

Experimental Workflow: Characterization of this compound

The following diagram outlines a typical workflow for the characterization of a synthesized batch of this compound to ensure its identity and purity.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Conclusion

This compound is a well-defined chemical entity with potential applications as a building block in medicinal chemistry and organic synthesis. This guide has provided its core identifiers, physicochemical properties, and a framework for its analytical characterization. The combination of a phenyl ketone and a pyrrolidine moiety suggests that this molecule and its derivatives are worthy of further investigation in the pursuit of novel therapeutics.

References

  • PubChem. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Chemsrc. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3. [Link]

  • National Institutes of Health. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. [Link]

Sources

Interpreting NMR and mass spectrometry data of novel propanone compounds.

The structural elucidation of novel propanone compounds is a systematic process that relies on the synergistic interpretation of data from both NMR spectroscopy and mass spectrometry. While mass spectrometry provides the molecular formula and key fragmentation information, NMR spectroscopy offers an intricate map of the atomic connectivity and chemical environments within the molecule. By methodically analyzing the chemical shifts, integrations, multiplicities, and correlations in 1D and 2D NMR spectra, and by corroborating this information with the molecular weight and fragmentation patterns from mass spectrometry, researchers can achieve a high degree of confidence in their structural assignments. This rigorous analytical approach is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of new chemical entities in the drug development pipeline. [1][3]

References

  • NMR - Interpretation. (2023). Chemistry LibreTexts. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Madison. [Link]

  • Mass spectrum of propanone. (n.d.). Doc Brown's Chemistry. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • H-1 proton NMR spectrum of propanone. (n.d.). Doc Brown's Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. [Link]

  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. (2024). Longdom Publishing. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]

  • ¹H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • C-13 NMR spectrum of propanone. (n.d.). Doc Brown's Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). UT Health San Antonio. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • ¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Medium. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

  • HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University. [Link]

  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. [Link]

  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns. (2023). YouTube. [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]

  • Fragmentation Patterns of Ketones and Aldehydes. (2018). YouTube. [Link]

  • DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. [Link]

  • NMR Sample Preparation. (n.d.). Western University. [Link]

  • Advanced Solid-State NMR Methods for the Elucidation of Structure and Dynamics of Molecular, Macromolecular, and Supramolecular Systems. (n.d.). ACS Publications. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health. [Link]

  • ¹³C NMR spectroscopy. (n.d.). Indian Institute of Technology Delhi. [Link]

  • HSQC and HMBC. (n.d.). Columbia University. [Link]

  • Chemical shift of functional groups in ¹³C NMR spectroscopy. (2022). YouTube. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanone, 1-phenyl-, more commonly known as propiophenone, is an aromatic ketone of significant interest across various scientific disciplines. It serves as a foundational building block in organic synthesis, a key component in the fragrance industry for its characteristic floral and herbaceous scent, and a critical precursor in the development of pharmaceuticals.[1][2][3] Notably, its structure is central to the synthesis of several active pharmaceutical ingredients (APIs), including certain cathinone derivatives and other CNS-active compounds.[2]

This technical guide provides an in-depth analysis of propiophenone, grounded in the authoritative data compiled by the National Institute of Standards and Technology (NIST) Chemistry WebBook.[4][5][6][7][8] We will dissect its core physicochemical properties, interpret its spectral data, and present validated analytical workflows for its characterization. This document is designed to equip researchers and drug development professionals with the technical insights necessary for the confident handling, analysis, and application of this versatile compound.

Section 1: Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the bedrock of any scientific investigation. Propiophenone is a colorless, oily liquid or low-melting solid at room temperature, known for its insolubility in water but high miscibility with common organic solvents.[2][9]

Table 1: Key Identifiers for 1-Propanone, 1-phenyl-
IdentifierValueSource
CAS Registry Number 93-55-0[4][10]
Molecular Formula C₉H₁₀O[4][10]
Molecular Weight 134.18 g/mol [10]
IUPAC Name 1-phenylpropan-1-one[2]
Common Synonyms Propiophenone, Ethyl phenyl ketone, Propionylbenzene, Benzoylethane[3][8][11]
Table 2: Physicochemical Properties of Propiophenone
PropertyValueSource
Appearance Colorless to light yellow liquid or solid[1][11]
Melting Point 18-20 °C[1][2]
Boiling Point 218 °C (at 760 mm Hg)[2][9]
Density 1.009 g/mL (at 25 °C)[9]
Refractive Index ~1.526 (at 20 °C)[9]
Water Solubility Insoluble (~2 g/L at 20 °C)[1][11]
Solubility Miscible with ethanol, ether, benzene, toluene[3][11]
Flash Point 99 °C (210 °F) - closed cup[1]

Section 2: Interpreting NIST Spectroscopic Data: A Fingerprint of Propiophenone

The NIST Chemistry WebBook serves as the gold standard for chemical data, offering a rich collection of spectra that are indispensable for structural confirmation.[7][8] Understanding these spectral fingerprints is crucial for verifying the identity and purity of propiophenone in a laboratory setting.

Mass Spectrometry (Electron Ionization)

Causality in Fragmentation: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a direct consequence of the molecule's structure, with the weakest bonds typically breaking first. For propiophenone, the primary fragmentation pathways involve cleavages adjacent to the carbonyl group, which stabilizes the resulting positive charge.

The NIST mass spectrum for propiophenone shows a molecular ion peak ([M]⁺) at an m/z of 134.[4][12] The most prominent fragmentation events are:

  • Formation of the Benzoyl Cation (m/z 105): The most stable fragment and thus the base peak, formed by the alpha-cleavage and loss of the ethyl radical (•C₂H₅).

  • Formation of the Phenyl Cation (m/z 77): A subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.

  • Formation of the Propionyl Cation (m/z 57): Though less abundant, cleavage on the other side of the carbonyl can lead to the loss of the phenyl radical.

G M Propiophenone [C₉H₁₀O]⁺ m/z = 134 F1 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) M->F1 - •C₂H₅ F2 Phenyl Cation [C₆H₅]⁺ m/z = 77 F1->F2 - CO

Figure 1: Primary EI-MS fragmentation pathway of Propiophenone.
Infrared (IR) Spectroscopy

Functional Group Analysis: IR spectroscopy provides definitive evidence for the presence of specific functional groups. The NIST gas-phase IR spectrum for propiophenone confirms its key structural features.[5]

  • Strong Carbonyl (C=O) Stretch: A very intense and sharp absorption band is observed around 1700-1680 cm⁻¹ , which is characteristic of an aromatic ketone. The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

  • Aromatic C-H Stretches: These appear as a group of weaker bands just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretches: Bands corresponding to the ethyl group's C-H bonds are visible just below 3000 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region further confirm the presence of the phenyl ring.

UV/Visible Spectroscopy

Electronic Transitions: The UV/Visible spectrum of propiophenone is characterized by absorptions arising from electronic transitions within the conjugated π-system and the carbonyl group. Data from NIST and other sources show two main absorption bands:[3][6]

  • π → π* Transition: An intense absorption band around 240-250 nm . This is due to the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

  • n → π* Transition: A weaker, longer-wavelength absorption band around 280 nm . This corresponds to the promotion of a non-bonding electron (from the oxygen lone pair) to a π* antibonding orbital of the carbonyl group.

Section 3: Validated Analytical Workflows

To ensure the identity, purity, and concentration of propiophenone in a sample, robust analytical methods are required. The following protocols are designed as self-validating systems, incorporating standard practices for accuracy and reproducibility.

Gas Chromatography (GC) Protocol for Purity Analysis

Rationale: GC is the premier technique for analyzing volatile and semi-volatile compounds like propiophenone. Its high resolving power makes it ideal for separating propiophenone from synthesis precursors, by-products, or solvents. Coupling it with a Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) detector offers definitive identification.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a stock solution of analytical grade propiophenone (≥99.5% purity) in methanol or ethyl acetate at 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

  • Sample Preparation: Dilute the test sample with the same solvent to an expected concentration within the calibration range.

  • GC-FID/MS Instrumentation and Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column provides excellent separation for a wide range of aromatic compounds.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet: Split mode (e.g., 50:1 split ratio), 250 °C. A split injection prevents column overloading and ensures sharp peaks.

    • Oven Program: Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. This program ensures elution of propiophenone and any higher-boiling impurities.

    • FID Detector (for quantification): 300 °C.

    • MS Detector (for identification): Transfer line at 280 °C, ion source at 230 °C, scan range 40-400 amu.

  • Analysis and Validation: Inject the standards to establish a calibration curve (R² > 0.995). Inject the sample. Purity is determined by the area percent of the propiophenone peak. Identity is confirmed by matching the retention time and the acquired mass spectrum against the NIST library data.[4]

G cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Std Prepare Calibration Standards Inject Inject 1 µL into GC Inlet (250°C) Std->Inject Sample Dilute Test Sample Sample->Inject Sep Separate on HP-5ms Column (Temp. Programmed) Inject->Sep Detect Detect & Ionize (MS Detector) Sep->Detect Quant Quantify using Calibration Curve Detect->Quant Ident Identify via Retention Time & Mass Spectrum Match Detect->Ident Report Generate Purity Report & Certificate of Analysis Quant->Report Ident->Report G reactants Benzene + Propionyl Chloride AlCl₃ (Catalyst) intermediate Acylium Ion Intermediate [CH₃CH₂CO]⁺ reactants->intermediate Activation sigma Sigma Complex (Wheland Intermediate) intermediate->sigma Electrophilic Attack on Benzene product Propiophenone + HCl + AlCl₃ sigma->product Deprotonation (Aromatization)

Figure 3: Simplified mechanism of Friedel-Crafts synthesis of Propiophenone.
Structurally Related Compounds
  • Homologous Analogs: Acetophenone (methyl phenyl ketone) and butyrophenone (propyl phenyl ketone) are the closest structural analogs. They share similar spectral characteristics but differ in retention time, molecular weight, and fragmentation patterns, making them easily distinguishable by GC-MS.

  • Synthetic Impurity: Isobutyrophenone is a significant process-related impurity in the cross-decarboxylation synthesis. Its boiling point is nearly identical to that of propiophenone, making separation by standard distillation exceptionally difficult. [13]This underscores the need for high-resolution chromatographic techniques for quality control, especially when the final product is intended for pharmaceutical use.

  • Pharmaceutical Derivatives: Propiophenone is a registered precursor for the synthesis of numerous pharmaceutical compounds. [2]Its structure forms the backbone for drugs like phenmetrazine, methcathinone, and various other CNS stimulants and anorectics. This role highlights the importance of stringent purity control, as minor impurities in the starting material can lead to undesired and potentially harmful by-products in the final API.

Conclusion

1-Propanone, 1-phenyl- (propiophenone) is a compound of fundamental importance in chemistry and pharmacology. A thorough understanding of its properties and analytical behavior, as documented in authoritative sources like the NIST Chemistry WebBook, is essential for its effective and safe use. The spectral data provides an unambiguous fingerprint for its identification, while validated chromatographic methods ensure its purity. For scientists and researchers, particularly in the field of drug development, this comprehensive knowledge is not merely academic—it is a prerequisite for ensuring the quality, safety, and efficacy of the advanced materials derived from this critical chemical building block.

References

  • The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]

  • Wikipedia. (2023). Propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl- - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl- - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl- - UV/Visible Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.
  • NIST. (n.d.). Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • MassBank. (n.d.). propiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). EP0008464A1 - Production of propiophenone.

Sources

Methodological & Application

Synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Application Note on the Synthetic Strategies, Mechanistic Insights, and Practical Protocols for the Preparation of a Key β-Aminoketone

Introduction

1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a β-aminoketone also known as 3-(1-Pyrrolidinyl)propiophenone, is a valuable building block in organic synthesis and a key intermediate in the preparation of various biologically active compounds. Its structure is found within the scaffold of several pharmaceuticals, making its efficient synthesis a topic of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the synthetic protocols for this compound, with a primary focus on the classic Mannich reaction, alongside alternative methodologies. The content is designed to offer both theoretical understanding and practical, step-by-step guidance for laboratory synthesis.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
Appearance Varies (often an oil or low-melting solid)
Boiling Point 328.6 ± 25.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
CAS Number 94-39-3[1]

The Mannich Reaction: The Principal Synthetic Route

The most common and direct method for the synthesis of this compound is the Mannich reaction.[3][4] This three-component condensation involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine), typically in the form of its hydrochloride salt.[3][4]

Mechanistic Insights

The Mannich reaction proceeds through a well-established mechanism. The initial step involves the reaction between pyrrolidine and formaldehyde to form an unstable aminol, which readily dehydrates to generate the highly electrophilic N-methylidenepyrrolidin-1-ium ion, often referred to as a preformed iminium ion or an Eschenmoser salt precursor.

Simultaneously, under the acidic conditions of the reaction, acetophenone undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The final step is the deprotonation of the resulting intermediate to yield the β-aminoketone, this compound.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation & Nucleophilic Attack Pyrrolidine Pyrrolidine Iminium N-methylidenepyrrolidin-1-ium ion (Iminium Ion) Pyrrolidine->Iminium + Formaldehyde, -H₂O Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound Iminium->Product Acetophenone Acetophenone Enol Enol of Acetophenone Acetophenone->Enol Tautomerization Enol->Product + Iminium Ion

Caption: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol details the synthesis of the hydrochloride salt of the target compound, which is often preferred due to its crystalline nature, facilitating easier purification.

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Pyrrolidine hydrochloride

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone (for crystallization)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in absolute ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting residue in water and wash with diethyl ether to remove any unreacted acetophenone.

  • Basification and Extraction: Cool the aqueous layer in an ice bath and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. Extract the liberated Mannich base with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.

  • Purification: Collect the crude product by filtration and wash with cold diethyl ether. Recrystallize the solid from a suitable solvent system, such as ethanol/acetone, to obtain the purified this compound hydrochloride as a crystalline solid.

Quantitative Data Summary (Representative):

ReactantMolar RatioTypical SolventReaction Time (h)Temperature (°C)Yield (%)
Acetophenone1.0Ethanol2-4Reflux70-85
Paraformaldehyde1.2
Pyrrolidine HCl1.1

Alternative Synthetic Routes

While the Mannich reaction is the most prevalent method, other synthetic strategies can be employed.

Michael Addition

An alternative approach involves the Michael addition of pyrrolidine to an α,β-unsaturated ketone, acrylophenone (phenyl vinyl ketone). Acrylophenone can be synthesized from acetophenone via a Mannich reaction followed by elimination.

Reaction Scheme:

  • Synthesis of Acrylophenone: Acetophenone is reacted with formaldehyde and a secondary amine (like dimethylamine) to form the Mannich base, which is then quaternized and eliminated to yield acrylophenone.

  • Michael Addition: Pyrrolidine is then added to acrylophenone in a suitable solvent. The nucleophilic nitrogen of pyrrolidine attacks the β-carbon of the α,β-unsaturated system, leading to the formation of this compound after protonation.

Michael_Addition Acrylophenone Acrylophenone Product This compound Acrylophenone->Product Pyrrolidine Pyrrolidine Pyrrolidine->Product Michael Addition

Caption: Michael Addition Synthesis Route.

This method is a two-step process but can be advantageous if acrylophenone is readily available or if the direct Mannich reaction proves to be low-yielding for a particular substrate.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as triplets for the two methylene groups of the propane chain, and signals for the methylene groups of the pyrrolidine ring.

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon, signals for the aromatic carbons, and peaks for the aliphatic carbons of the propane chain and the pyrrolidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to the calculated molecular mass.

Conclusion

The synthesis of this compound is most reliably achieved through the Mannich reaction, a robust and well-understood transformation. The detailed protocol provided in this guide, along with an understanding of the underlying mechanism and alternative synthetic routes, equips researchers with the necessary information for the successful preparation and characterization of this important synthetic intermediate. Adherence to proper laboratory techniques and safety precautions is essential for all synthetic procedures.

References

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. BenchChem.
  • Adams, R., & Mecorney, J. W. (1949). The Mannich Reaction. Organic Reactions, 5, 1-76.
  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases in Organic Synthesis. Synthesis, 1990(10), 703-728.
  • PubChem. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved from [Link]

  • Patel, S., & Patel, N. (2012). Synthesis and biological evaluation of some novel Mannich bases. Journal of Chemical and Pharmaceutical Research, 4(1), 536-541.
  • Organic Syntheses. (1955). 1-Diethylamino-3-butanone. Organic Syntheses, Coll. Vol. 3, p.274; Vol. 29, p.35.
  • Plati, J. T., & Wenner, W. (1949). The reaction of acetophenone with formaldehyde and methylamine hydrochloride. Journal of Organic Chemistry, 14(4), 543-552.
  • Rojkiewicz, M., Kuś, P., Książek, M., & Kusz, J. (2022). Crystallographic characterization of three cathinone hydrochlorides new on the NPS market: 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP) and 2-(methylamino)-1-(4-methylphenyl)pentan-1-one (4-MPD). Acta Crystallographica Section C: Structural Chemistry, 78(1), 56-62.
  • BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
  • ResearchGate. (n.d.). Figure S8. NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H (left) and ¹³C (right) NMR spectra (CDCl3) of monomers. Retrieved from [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2291.
  • NIST. (n.d.). 1-Propanone, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US8350045B2 - Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

Sources

Application Notes and Protocols: Synthesis of Propanone Derivatives via the Mannich Base Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Mannich Bases in Propanone Derivative Synthesis

The Mannich reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, offering a powerful method for the aminoalkylation of a carbon acid.[1][2] This three-component condensation reaction involves an active hydrogen compound (such as a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[3] The resulting products, known as Mannich bases, are β-amino carbonyl compounds that serve as highly versatile synthetic intermediates.[2]

In the realm of pharmaceutical sciences and drug development, the synthesis of propanone (acetone) derivatives via the Mannich reaction is of particular interest. Propanone, with its two sets of acidic α-hydrogens, provides a readily available and cost-effective starting material for the construction of a diverse array of β-aminoketones. These structures are pivotal pharmacophores found in numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including anticancer, anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antiviral activities.[4] The introduction of an aminoalkyl group can significantly enhance the pharmacological profile of a molecule by improving its water solubility and facilitating ligand-receptor interactions through protonation under physiological conditions.[2]

This guide provides an in-depth exploration of the application of the Mannich reaction for the synthesis of propanone derivatives, offering detailed mechanistic insights, validated experimental protocols, and expert commentary on procedural choices.

Mechanistic Underpinnings: A Stepwise Look at the Mannich Reaction

The classical Mannich reaction proceeds through a well-established mechanism that begins with the formation of a key electrophilic intermediate, the iminium ion.[1] The subsequent steps involve the enolization of the ketone and a nucleophilic attack to form the final β-amino carbonyl product. The entire process is typically acid-catalyzed.[1]

Step 1: Formation of the Iminium Ion The reaction is initiated by the nucleophilic addition of the amine to the carbonyl group of the aldehyde (commonly formaldehyde), followed by dehydration to form a Schiff base. This Schiff base is then protonated to generate a highly electrophilic iminium ion.[1]

Step 2: Enolization of Propanone In the presence of an acid catalyst, propanone undergoes tautomerization to its more nucleophilic enol form.[1]

Step 3: Nucleophilic Attack and Formation of the Mannich Base The enol of propanone then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond. Subsequent deprotonation of the carbonyl oxygen yields the final β-amino-carbonyl compound, the Mannich base.[1]

Mannich_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Enolization cluster_step3 Step 3: Nucleophilic Attack Amine R₂NH Formaldehyde CH₂O Iminium_Ion [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium_Ion + H⁺, - H₂O Formaldehyde->Iminium_Ion Mannich_Base β-Aminoketone (Mannich Base) Iminium_Ion->Mannich_Base Propanone Propanone (Keto form) Enol Propanone (Enol form) Propanone->Enol Acid Catalyst Enol->Mannich_Base C-C Bond Formation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Propanone, Dimethylamine HCl, & Paraformaldehyde B Add Ethanol & Conc. HCl A->B C Reflux for 2-3 hours B->C D Cool Reaction Mixture C->D E Precipitate with Diethyl Ether D->E F Vacuum Filtration E->F G Wash with Cold Diethyl Ether F->G H Dry Product G->H

Figure 2: Experimental workflow for the synthesis of a propanone-derived Mannich base.

Data Presentation: Reaction Parameters and Expected Outcomes

The yield and purity of the Mannich base can be influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions. The following table summarizes representative data for Mannich reactions involving ketones.

KetoneAldehydeAmineCatalystSolventTime (h)Yield (%)Reference
AcetophenoneParaformaldehydeDimethylamine HClHClEthanol2~70-80[4]
AcetophenoneBenzaldehydeAnilineIonic LiquidEthanol692[5]
CyclohexanoneBenzaldehydeAnilineIonic LiquidEthanol686[5]
PropanoneFormaldehydeDimethylamine HClHClEthanol2-3Expected >60(Adapted from)[4]

Note: The yield for the propanone reaction is an estimation based on similar reactions with acetophenone. Actual yields may vary depending on the precise reaction conditions and scale.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Amine: Secondary amines, such as dimethylamine, are often used as their hydrochloride salts. [6]This not only provides the amine reactant but also generates an acidic environment that catalyzes the reaction. The use of secondary amines prevents further reaction at the nitrogen atom, which can be a side reaction when primary amines or ammonia are used. [7]

  • Aldehyde Source: Paraformaldehyde is a convenient solid source of formaldehyde, making it easier to handle than gaseous formaldehyde or aqueous formalin solutions. [4]

  • Catalyst Selection: While strong mineral acids like HCl are effective, a variety of other catalysts have been developed to improve reaction efficiency and sustainability. These include Lewis acids, ionic liquids, and organocatalysts like proline. [2][3][5]Ionic liquids, for example, can offer advantages such as mild reaction conditions, high yields, and catalyst recyclability. [5]

  • Solvent Effects: Protic solvents like ethanol are commonly employed as they can solvate the ionic intermediates and maintain a homogeneous reaction mixture. [8]In some cases, solvent-free conditions or the use of water as a green solvent have also been successfully implemented.

  • Troubleshooting and Side Reactions: A potential side reaction, especially with ketones having multiple acidic protons like propanone, is the formation of bis-Mannich bases where two aminomethyl groups are added to the same molecule. Controlling the stoichiometry of the reactants is crucial to minimize this. If the product fails to crystallize, it may be necessary to concentrate the solution or try a different anti-solvent for precipitation.

Applications in Drug Development

The Mannich bases of propanone and its derivatives are valuable scaffolds in medicinal chemistry. The introduction of the β-amino ketone functionality can lead to compounds with a wide range of biological activities. These derivatives have been investigated for their potential as:

  • Anticancer agents: The α,β-unsaturated ketones formed by the elimination of the amine group from Mannich bases can act as Michael acceptors and alkylate biological nucleophiles, leading to cytotoxic effects.

  • Antibacterial and antifungal agents: The basic nitrogen atom can interact with microbial cell membranes, disrupting their function.

  • Central Nervous System (CNS) active agents: The increased lipophilicity and ability to cross the blood-brain barrier make some Mannich bases candidates for anticonvulsant and antipsychotic drugs.

The versatility of the Mannich reaction allows for the creation of large libraries of propanone derivatives for high-throughput screening, accelerating the discovery of new drug candidates. [2]

References

  • Guozheng, W. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci., 39(1), 50-58.

  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. BenchChem.

  • Habibi-Khorassani, S. M., Shahraki, M., Aghdaei, E., & Mostafa, B. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. ResearchGate.

  • Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Brunel University Research Archive.

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia.

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.

  • Habibi-Khorassani, S. M., Shahraki, M., Aghdaei, E., & Mostafa, B. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online.

  • NROChemistry. (n.d.). Mannich Reaction. NROChemistry.

  • L.S.College, Muzaffarpur. (2020). Mannich reaction. L.S.College, Muzaffarpur.

  • Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps.

Sources

Application Note: Comprehensive Characterization of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a synthetic cathinone derivative. The protocols and methodologies detailed herein are designed for researchers, analytical scientists, and professionals in the fields of pharmaceutical development, forensic science, and quality control. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and characterization of this compound.

Introduction

This compound is a propiophenone derivative with a pyrrolidine moiety.[1][2] Its chemical structure, consisting of a phenyl group attached to a propanone backbone which is further substituted with a pyrrolidine ring, necessitates a multi-technique approach for complete characterization. The analytical workflow described in this note ensures the verification of its chemical identity, the determination of its purity, and the identification of any potential impurities.

Compound Information:

ParameterValueSource
IUPAC Name 1-phenyl-3-pyrrolidin-1-ylpropan-1-one[1]
CAS Number 94-39-3[1]
Molecular Formula C13H17NO[1][2][3]
Molecular Weight 203.28 g/mol [1][2][3]
SMILES C1CCN(C1)CCC(=O)C2=CC=CC=C2[1]
InChIKey WRSWNYCNECGVNL-UHFFFAOYSA-N[1]

Analytical Workflow

A logical and systematic approach is crucial for the comprehensive characterization of this compound. The following workflow ensures that each analytical technique builds upon the information provided by the previous one, leading to a complete and validated characterization.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity and Quantification cluster_3 Final Report Synthesis_or_Sample_Receipt Synthesis or Sample Receipt FTIR_Analysis FTIR Analysis (Functional Group Identification) Synthesis_or_Sample_Receipt->FTIR_Analysis Initial Screening NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) (Definitive Structure) FTIR_Analysis->NMR_Spectroscopy Proceed if key functional groups are present Mass_Spectrometry Mass Spectrometry (Molecular Weight and Fragmentation) NMR_Spectroscopy->Mass_Spectrometry Confirm proposed structure HPLC_Analysis HPLC Analysis (Purity and Quantification) Mass_Spectrometry->HPLC_Analysis Develop mass-compatible method Data_Integration Data Integration and Final Report HPLC_Analysis->Data_Integration

Figure 1: A comprehensive analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the chemical structure of this compound.

Rationale for NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment. Together, they allow for the unambiguous assembly of the molecular structure.

Protocol for NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Spectral Width 20 ppm240 ppm
Acquisition Time 3-4 s1-2 s
Relaxation Delay 1-2 s2-5 s
Expected ¹H and ¹³C NMR Data

The following tables provide the expected chemical shifts for the protons and carbons in this compound. These values are estimated based on the analysis of similar chemical structures.[4][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
Phenyl H (ortho)7.9 - 8.1Doublet2H
Phenyl H (meta)7.4 - 7.6Triplet2H
Phenyl H (para)7.5 - 7.7Triplet1H
-CH₂-C=O3.0 - 3.3Triplet2H
-CH₂-N2.8 - 3.1Triplet2H
Pyrrolidine -CH₂-N2.5 - 2.8Multiplet4H
Pyrrolidine -CH₂-1.7 - 2.0Multiplet4H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C=O198 - 202
Phenyl C (quaternary)135 - 138
Phenyl CH (para)132 - 135
Phenyl CH (meta)128 - 130
Phenyl CH (ortho)127 - 129
-CH₂-C=O38 - 42
-CH₂-N53 - 56
Pyrrolidine -CH₂-N53 - 56
Pyrrolidine -CH₂-22 - 25

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Rationale for Mass Spectrometric Analysis

MS provides the exact mass of the molecule, which can be used to confirm the molecular formula. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm the connectivity of the different structural components.

Protocol for Mass Spectrometric Analysis

Sample Preparation (for LC-MS):

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumental Parameters (LC-QTOF-MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Fragmentor Voltage 120 V
Mass Range 50 - 500 m/z
Collision Energy (for MS/MS) 10-40 eV (ramped)
Expected Mass Spectrometric Data

The expected monoisotopic mass of this compound (C₁₃H₁₇NO) is 203.1310 g/mol .[1][2] The fragmentation pattern is predicted to involve characteristic losses of the pyrrolidine ring and cleavage adjacent to the carbonyl group.[8]

Table 3: Predicted Mass Fragmentation

m/zProposed Fragment
204.1388[M+H]⁺
120.0546[C₈H₈O]⁺ (loss of pyrrolidinyl-ethene)
105.0335[C₇H₅O]⁺ (benzoyl cation)
84.0813[C₅H₁₀N]⁺ (pyrrolidinyl-methyl cation)
77.0391[C₆H₅]⁺ (phenyl cation)

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound and for quantifying its concentration in a sample.

Rationale for HPLC Analysis

HPLC separates the target compound from any impurities, allowing for an accurate assessment of its purity. When coupled with a UV or mass spectrometric detector, it can also be used for quantification. A well-developed HPLC method is crucial for quality control and stability studies.

Protocol for HPLC Analysis

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a suitable solvent (e.g., 10 mL of mobile phase) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Instrumental Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Note: The mobile phase composition and gradient profile should be optimized to achieve good separation of the main peak from any impurities. A reverse-phase HPLC method with a C18 column is a common starting point for the analysis of propiophenone derivatives.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FTIR Analysis

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. This allows for the quick confirmation of the presence of key functional groups, such as the carbonyl group of the ketone and the C-N bond of the pyrrolidine ring.

Protocol for FTIR Analysis

Sample Preparation (ATR-FTIR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters:

ParameterValue
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16
Expected FTIR Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[4][11]

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (CH₂)
~1685C=O stretchKetone
1580, 1450C=C stretchAromatic Ring
~1150C-N stretchTertiary Amine

Conclusion

The combination of NMR, MS, HPLC, and FTIR provides a robust and reliable analytical framework for the comprehensive characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for scientists and researchers working with this compound and its derivatives. Adherence to these methodologies will ensure the accurate identification, structural elucidation, and purity assessment of this substance.

References

  • Vashchenko, A. V., et al. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1014. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70034, 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Retrieved January 23, 2026 from [Link].

  • National Institutes of Health. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11074385, 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. Retrieved January 23, 2026 from [Link].

  • Chemsrc. (2023, August 28). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone | CAS#:94-39-3. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). Retrieved January 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved January 23, 2026, from [Link]

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emergent analogues. International Journal of Mass Spectrometry, 453, 116343.
  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 349–355.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0244546). Retrieved January 23, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Phenyl-1-propanol - Optional[FTIR] - Spectrum. Retrieved January 23, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the purification of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a versatile Mannich base intermediate crucial in pharmaceutical synthesis. This document moves beyond a simple recitation of steps to offer a deeper understanding of the rationale behind each procedural choice, empowering researchers to adapt and troubleshoot effectively. The protocols herein—encompassing acid-base extraction, column chromatography, and crystallization—are designed as self-validating systems to ensure the consistent attainment of high-purity material. All methodologies are supported by authoritative references and practical insights gleaned from extensive field experience.

Introduction: Understanding the Chemistry of a Mannich Base

This compound is a β-aminoketone, commonly synthesized via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, in this case, the methyl group of acetophenone, with formaldehyde and a secondary amine, pyrrolidine[1][2]. The product, a Mannich base, possesses a basic tertiary amine and a neutral ketone functional group. This duality in its chemical nature is the cornerstone of its purification strategy.

The primary impurities in a crude sample of this compound typically include unreacted starting materials (acetophenone and pyrrolidine), byproducts from self-condensation of acetophenone, and potentially polymeric materials. The purification strategies outlined below are designed to systematically remove these impurities.

Strategic Approach to Purification

The purification of this compound can be approached through several well-established techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A multi-step approach, often combining an initial extractive workup with a final chromatographic or crystallization step, is recommended for achieving high purity.

Purification_Strategy Crude_Mixture Crude Reaction Mixture Acid_Base_Extraction Acid-Base Extraction (Bulk Impurity Removal) Crude_Mixture->Acid_Base_Extraction Column_Chromatography Column Chromatography (High-Resolution Separation) Acid_Base_Extraction->Column_Chromatography Crystallization Crystallization (Final Polishing & Solid Form) Acid_Base_Extraction->Crystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Crystallization->Pure_Product

Caption: A strategic workflow for the purification of this compound.

Protocol I: Acid-Base Extraction for Initial Purification

This technique leverages the basicity of the pyrrolidine nitrogen to separate the desired product from neutral and acidic impurities. By converting the aminoketone into its water-soluble hydrochloride salt, it can be selectively extracted into an aqueous phase.

Causality: The lone pair of electrons on the pyrrolidine nitrogen readily accepts a proton from an acid, forming a charged ammonium salt. This salt exhibits significantly higher solubility in aqueous media compared to the neutral organic impurities. Subsequent basification of the aqueous layer regenerates the free amine, which, being less water-soluble, can be extracted back into an organic solvent.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. The number of extractions will depend on the amount of basic material present. Monitor the pH of the aqueous layer to ensure it remains acidic.

  • Separation of Layers: Allow the layers to separate fully. The aqueous layer now contains the protonated product, while the organic layer retains neutral impurities like unreacted acetophenone.

  • Back-Extraction (Optional): To remove any remaining neutral impurities, the acidic aqueous layer can be washed with a fresh portion of the organic solvent.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH is basic (pH > 10). The free base of the product will precipitate or form an oil.

  • Organic Extraction of Pure Product: Extract the basified aqueous solution with several portions of an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the purified this compound as a free base.

Protocol II: High-Resolution Purification by Column Chromatography

Column chromatography provides a higher degree of purification, effectively separating the target compound from closely related impurities.

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase. The polarity of the compound dictates its interaction with the stationary phase; more polar compounds will adhere more strongly and elute later. The basicity of the aminoketone can lead to tailing on standard silica gel. This can be mitigated by using a deactivated stationary phase or by adding a small amount of a basic modifier to the eluent.

Step-by-Step Protocol:
  • Stationary Phase Selection: For this basic compound, neutral alumina is a good choice to avoid the issues of tailing often seen with silica gel. Alternatively, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine[3].

  • Solvent System Selection: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the product[3]. A common starting point is a gradient of hexane and diethyl ether[2].

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial, least polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography_Workflow Start Crude Sample TLC TLC Analysis (Determine Solvent System) Start->TLC Column_Prep Column Preparation (Pack Stationary Phase) TLC->Column_Prep Loading Sample Loading Column_Prep->Loading Elution Gradient Elution (Collect Fractions) Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: A typical workflow for purification by column chromatography.

Protocol III: Crystallization for Final Polishing

Crystallization is an excellent final step to obtain a highly pure, solid product. This can be performed on the free base or, more commonly for amines, on a salt form such as the hydrochloride.

Causality: This method relies on the principle that a compound is more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The formation of a salt, like the hydrochloride, often improves the crystalline nature of the compound.

Step-by-Step Protocol for Hydrochloride Salt Crystallization:
  • Salt Formation: Dissolve the purified free base in a suitable solvent such as acetone or isopropanol. Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise with stirring until the solution is acidic. The hydrochloride salt will precipitate.

  • Dissolution for Recrystallization: Gently heat the mixture to dissolve the precipitate, adding a minimal amount of additional solvent if necessary to achieve a clear solution.

  • Cooling and Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Recommended Solvents for Crystallization

FormRecommended SolventsNotes
Free BaseMethanol[4], EthanolSlow evaporation of a methanol solution can yield crystals[4].
Hydrochloride SaltAcetone[5], IsopropanolThe hydrochloride salt often forms well-defined crystals from these solvents.

Purity Assessment: Ensuring Quality

The purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Assessment

MethodPurposeTypical Observations
Thin-Layer Chromatography (TLC) Rapid purity check and reaction monitoring.A single spot indicates a high degree of purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak with minimal impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is a good starting point[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment.The 1H and 13C NMR spectra should be clean and consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmation.The mass spectrum should show the expected molecular ion peak.
Melting Point Physical property characterization and purity indication.A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Common Purification Challenges

ProblemPotential CauseSuggested Solution
Oily Product After Extraction Incomplete solvent removal or presence of low-melting impurities.Dry the product under high vacuum. If it remains an oil, proceed with column chromatography.
Tailing on Silica Gel TLC/Column Interaction of the basic amine with acidic silica.Add 1-3% triethylamine to the eluent or use neutral alumina as the stationary phase[3].
Poor Crystallization Presence of impurities inhibiting crystal lattice formation.Re-purify the material by column chromatography. Try different crystallization solvents or a solvent/anti-solvent system.
Low Recovery from Crystallization Product is too soluble in the chosen solvent, even when cold.Use a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution.

Conclusion

The successful purification of this compound is readily achievable through a systematic application of the protocols detailed in this guide. By understanding the chemical principles behind each technique—the basicity of the amine for acid-base extraction, the polarity differences for chromatography, and the solubility properties for crystallization—researchers can confidently obtain this valuable synthetic intermediate in high purity. The provided protocols and troubleshooting advice serve as a robust foundation for both routine purification and for addressing more challenging separation scenarios.

References

  • Mannich, C. (1917). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 255(1-7), 261–276.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. PubChem. [Link]

  • MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • Charles University. (2014). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]

Sources

Using 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one as a research chemical or pharmaceutical standard.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Use of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one as a Research Chemical and Pharmaceutical Standard

Foreword: A Note on Isomeric Specificity

The utility of a chemical standard is predicated on its precise identity. This document concerns This compound (CAS No: 94-39-3) . It is critical to distinguish this compound from its structural isomer, α-Pyrrolidinopropiophenone (α-PPP, CAS No: 19134-50-0) . While both share the same molecular formula, the position of the pyrrolidinyl group profoundly alters their chemical and pharmacological profiles. α-PPP, a cathinone derivative with the pyrrolidine ring at the alpha-carbon (C2), is a known psychoactive stimulant and a controlled substance in many jurisdictions.[1][2] In contrast, this compound, with the substituent at the beta-carbon (C3), lacks the extensive pharmacological characterization of its isomer.

Therefore, data pertaining to α-PPP should not be extrapolated to the compound discussed herein. This guide is structured to address the application of this compound as an analytical reference material for identification, purity assessment, and quantification, which represents its primary and most appropriate use in a scientific setting.

Section 1: Compound Profile and Physicochemical Data

A thorough understanding of a reference standard's properties is the foundation of its effective use. This compound is a synthetic compound belonging to the alkyl-phenylketone class.[3] Its structure features a phenyl ketone core connected to a pyrrolidine ring via a three-carbon chain.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 94-39-3PubChem[4]
Molecular Formula C₁₃H₁₇NOECHEMI[5], PubChem[4]
Molecular Weight 203.28 g/mol PubChem[4]
Density 1.1 ± 0.1 g/cm³ECHEMI[5], Chemsrc[6]
Boiling Point 328.6 ± 25.0 °C at 760 mmHgChemsrc[6]
Flash Point 122.2 ± 12.5 °CECHEMI[5], Chemsrc[6]
Polar Surface Area 20.31 ŲECHEMI[5]
LogP 2.44ECHEMI[5]

Section 2: Safety, Handling, and Solution Preparation

As a Senior Application Scientist, the integrity of experimental results begins with the proper handling and preparation of reference materials. Adherence to these protocols ensures both personnel safety and standard stability.

Safety and Handling

While this specific compound is not extensively profiled for toxicity, standard laboratory precautions for handling chemical reagents are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Spill Management: Have appropriate spill containment materials readily available.

  • Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Storage and Stability

To maintain the integrity and certified purity of the standard, store the material in a tightly sealed container, protected from light, in a cool and dry environment. Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

Protocol: Preparation of Analytical Standard Solutions

This protocol outlines the preparation of a primary stock solution and subsequent serial dilutions for creating calibration curves. The causality behind using high-precision equipment is to minimize determinate errors, ensuring the accuracy of subsequent quantifications.

Materials:

  • This compound reference standard

  • HPLC-grade Methanol or Acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 10.0 mg of the standard into a 10 mL Class A volumetric flask. Record the exact weight.

  • Dissolution: Add approximately 7 mL of solvent (e.g., Methanol). Sonicate for 5 minutes or until the standard is fully dissolved.

  • Dilution to Volume (Stock Solution): Allow the solution to return to room temperature. Dilute to the 10 mL mark with the same solvent. Cap and invert the flask at least 15 times to ensure homogeneity. This creates a 1.0 mg/mL Primary Stock Solution (adjust concentration based on the exact weight).

  • Working Standards: Perform serial dilutions from the Primary Stock Solution to prepare a series of working standards for calibration. For example, to create a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

G cluster_prep Standard Preparation Workflow A Equilibrate Standard to Room Temperature B Accurately Weigh ~10.0 mg of Standard A->B C Dissolve in Solvent (e.g., 7 mL Methanol) B->C D Dilute to Volume (10 mL) Primary Stock (1 mg/mL) C->D E Perform Serial Dilutions D->E F Generate Working Standards (e.g., 0.1 - 100 µg/mL) E->F G cluster_workflow General Analytical Workflow prep Sample/Standard Preparation Dilution in appropriate solvent inject Instrument Injection HPLC or GC prep->inject sep Chromatographic Separation C18 Column (LC) or HP-5MS (GC) inject->sep detect Detection & Identification UV Detector (LC) or Mass Spec (GC/MS) sep->detect data Data Analysis Peak Integration & Quantification detect->data G center Reliable Analytical Method spec Specificity center->spec lin Linearity & Range center->lin acc Accuracy center->acc prec Precision center->prec sens Sensitivity (LOD/LOQ) center->sens

Sources

The Versatile Keystone: 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Chemist

In the intricate tapestry of organic synthesis, certain molecules emerge not as mere intermediates, but as versatile keystones upon which diverse and complex molecular architectures can be built. 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a classic Mannich base, is a prime exemplar of such a foundational building block. Its strategic placement of a reactive ketone, a flexible three-carbon tether, and a nucleophilic pyrrolidine ring offers a trifecta of chemical handles for the synthetic chemist. This guide moves beyond a simple recitation of procedures; it is designed to provide researchers, scientists, and drug development professionals with a deep, practical understanding of why and how this compound serves as a powerful tool in the synthesis of novel and pharmacologically relevant molecules. We will delve into the causality of experimental design, offering not just protocols, but a validated framework for innovation.

I. The Genesis: Synthesis of this compound via the Mannich Reaction

The most direct and efficient route to this compound is the venerable Mannich reaction. This three-component condensation reaction is a cornerstone of C-C bond formation, bringing together an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[1]

The "Why": Mechanistic Insights and Rationale

The elegance of the Mannich reaction lies in its convergent nature. The reaction proceeds through the initial formation of an Eschenmoser-like salt, an iminium ion, from the reaction of pyrrolidine and formaldehyde. This electrophilic species is then readily attacked by the enol form of acetophenone, which is present in equilibrium under the acidic reaction conditions. The choice of an amine hydrochloride salt is deliberate; it provides the free amine in equilibrium while maintaining an acidic environment to facilitate both enolization of the ketone and iminium ion formation.[1] Ethanol is a common solvent as it effectively dissolves the reactants and facilitates a homogenous reaction mixture upon heating.

Caption: Mechanism of the Mannich Reaction.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the Mannich reaction of aromatic ketones.[2][3]

Materials:

  • Acetophenone

  • Paraformaldehyde

  • Pyrrolidine hydrochloride

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and pyrrolidine hydrochloride (1.1 eq) in 95% ethanol.

  • Acidification: Add a few drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the mixture to reflux using a water bath or heating mantle for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of acetophenone.

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath. The product, this compound hydrochloride, will often crystallize directly from the reaction mixture.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with cold ethanol and then with acetone to remove any unreacted starting materials and impurities.[2]

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.

ParameterValue/ObservationReference
Reactant Ratio Acetophenone:Paraformaldehyde:Pyrrolidine HCl (1:1.2:1.1)[2]
Solvent 95% Ethanol[3]
Catalyst Concentrated HCl[3]
Reaction Time 2-3 hours[2]
Typical Yield 70-85%[2]

II. The Power of Transformation: Key Reactions of this compound

The true utility of this Mannich base lies in its capacity for further chemical modification. The ketone functionality is a versatile handle for a variety of transformations, two of the most significant being reduction to a γ-amino alcohol and its use as a precursor for heterocyclic synthesis.

A. Reduction to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-ol: A Gateway to Chiral Amino Alcohols

The reduction of the carbonyl group in this compound yields the corresponding γ-amino alcohol, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol. This transformation is of significant interest as γ-amino alcohols are prevalent structural motifs in many biologically active compounds and pharmaceutical agents.[4][5] Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity for aldehydes and ketones, leaving other functional groups intact.[6][7]

Sodium borohydride is a mild and selective reducing agent, making it ideal for the reduction of the ketone in the presence of the tertiary amine.[8] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, affords the alcohol.[6] It is important to note that this reduction creates a new stereocenter. Unless a chiral reducing agent or catalyst is employed, a racemic mixture of the (R)- and (S)-enantiomers of the alcohol will be produced.

Caption: Workflow for the reduction of the Mannich base.

Protocol 2: Reduction of this compound

This protocol is based on standard procedures for the sodium borohydride reduction of ketones.[7][9]

Materials:

  • This compound hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

ParameterValue/ObservationReference
Reducing Agent Sodium Borohydride (NaBH₄)[6][7]
Solvent Methanol[9]
Reaction Temperature 0 °C to Room Temperature[9]
Reaction Time 1-2 hours[9]
Typical Yield >90% (crude)[7]
B. A Gateway to Heterocycles: Synthesis of Substituted Pyridines

The dicarbonyl nature of the Mannich base, once deaminated, makes it an excellent precursor for the synthesis of substituted pyridines. This transformation typically involves the in-situ generation of the α,β-unsaturated ketone, phenyl vinyl ketone, via elimination of the pyrrolidine moiety. This reactive intermediate can then undergo a [3+3] cycloaddition with an enamine or a related species to form the pyridine ring.

The β-amino group of the Mannich base can be considered a protecting group for the α,β-unsaturated ketone. Upon heating, often with a base, the pyrrolidine is eliminated, unmasking the highly reactive Michael acceptor. This transient species can then react with a variety of nucleophiles, including enamines derived from other ketones or aldehydes, to form a 1,5-dicarbonyl intermediate, which subsequently cyclizes and aromatizes to the pyridine.

III. Broader Horizons: The Role of this compound in Drug Discovery

The β-aminoketone scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs.[10][11] The versatility of this compound allows for the introduction of diverse functionalities, making it a valuable starting point for the synthesis of compound libraries for drug screening. For instance, derivatives of this Mannich base have been explored for their potential as antihistaminic agents. The ability to readily modify both the phenyl ring and the pyrrolidine moiety, as well as the ketone, provides a rich chemical space for the optimization of biological activity.

IV. Conclusion: A Timeless Building Block for Future Innovations

This compound is more than just a simple organic compound; it is a testament to the enduring power of fundamental reactions in organic synthesis. Its straightforward preparation via the Mannich reaction, coupled with the rich reactivity of its constituent functional groups, ensures its continued relevance as a versatile building block. From the synthesis of complex heterocyclic systems to its application in the discovery of new therapeutic agents, this humble Mannich base provides a robust and reliable platform for chemical innovation. The protocols and insights provided in this guide are intended to empower researchers to not only utilize this compound effectively but also to envision new and exciting applications for this truly versatile keystone of organic synthesis.

V. References

  • Mannich, C.; Krosche, W. Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Arch. Pharm.1912 , 250, 647-667.

  • Tramontini, M.; Angiolini, L. Mannich Bases in Organic Synthesis. CRC Press, 1994.

  • Hammouda, M. M.; Elattar, K. M. Recent progress in the chemistry of β-aminoketones. RSC Adv.2022 , 12, 24681-24712. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Sleebs, B. E.; et al. Stereoselective Synthesis and Application of β‐Amino Ketones. Chemistry – An Asian Journal2012 , 7(9), 1946-1962.

  • Katritzky, A. R.; et al. A Novel and Efficient Synthesis of 1,3,5-Trisubstituted Pyridines from β-Ketoenamines. J. Org. Chem.1999 , 64(19), 7051–7056.

  • WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

  • The Mannich Reaction. Organic Reactions1942 , 1, 303-341. [Link]

  • Dimmock, J. R.; et al. Cytotoxic 3-arylidene-1-(di-substituted-amino)-2-indolinones. Eur. J. Med. Chem.1998 , 33(11), 867-876.

  • Blicke, F. F. The Mannich Reaction. Organic Reactions2011 , 1-125.

  • Al-Ghamdi, A. M. Synthesis and characterization of new Mannich bases of 2-substituted-4,5-diphenylimidazoles and their derivatives. Molecules2011 , 16(5), 3843-3853.

  • Scribd. Organic Chemistry Lab Guide. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Danks, T. N. The mechanism of the Mannich reaction. Tetrahedron Lett.1999 , 40(20), 3957-3960.

  • Arend, M.; Westermann, B.; Risch, N. Modern variants of the Mannich reaction. Angew. Chem. Int. Ed.1998 , 37(8), 1044-1070.

  • ResearchGate. Drug molecules consisting of b-aminoketone fragments. [Link]

  • S. Xu, et al. Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines. Synlett2009 , 818-822. [Link]

  • NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Popiolek, R.; et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.2014 , 59(2-3), 159-166. [Link]

  • Russian Journal of Organic Chemistry. 1,3-Diketones. Synthesis and properties. [Link]

  • NIH. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. [Link]

  • ACS Publications. Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. [Link]

  • L.S.College, Muzaffarpur. Mannich reaction. [Link]

  • RSC Publishing. Enantio- and diastereoselective synthesis of γ-amino alcohols. [Link]

  • Organic Chemistry Portal. γ-Amino alcohol synthesis by amination (alkylation). [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Methods for the Robust Analysis of Pyrrolidinophenones in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Synthetic Cathinones

Pyrrolidinophenones represent a significant and evolving class of synthetic cathinones, a group of new psychoactive substances (NPS) that pose considerable challenges to clinical and forensic toxicology.[1][2] Their structural diversity and potent stimulant effects have led to widespread abuse, necessitating the development of highly sensitive and specific analytical methods for their detection in biological matrices.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled selectivity and sensitivity for identifying and quantifying these compounds and their metabolites in complex samples like blood, plasma, and urine.[1][5]

This guide provides a comprehensive overview and detailed protocols for the analysis of pyrrolidinophenones using LC-MS/MS. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and implementation. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and defensible data.

The ever-changing landscape of NPS, with new pyrrolidinophenone analogues constantly emerging, demands analytical methods that are not only robust but also adaptable.[4][6] This document will equip you with the fundamental knowledge and practical protocols to confidently tackle the analytical complexities of this important class of designer drugs.

The Analytical Workflow: A Conceptual Overview

The successful analysis of pyrrolidinophenones in biological samples by LC-MS/MS follows a multi-step workflow. Each stage is critical for achieving the desired sensitivity, selectivity, and accuracy. The following diagram illustrates the key stages of this process.

LC-MS/MS Workflow for Pyrrolidinophenone Analysis Figure 1: General LC-MS/MS Workflow Sample Biological Sample Collection (Blood, Plasma, Urine) Preparation Sample Preparation (Extraction & Clean-up) Sample->Preparation Extraction Separation Liquid Chromatographic Separation (LC) Preparation->Separation Injection Ionization Ionization (e.g., ESI) Separation->Ionization Elution MassAnalysis Mass Analysis (MS/MS) Ionization->MassAnalysis Ion Transfer Data Data Acquisition & Analysis MassAnalysis->Data Signal Detection Report Reporting & Interpretation Data->Report Quantification & Identification

Caption: A schematic of the LC-MS/MS analytical workflow.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The primary goal of sample preparation is to isolate the target pyrrolidinophenones from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for LC-MS/MS analysis. The choice of extraction technique is paramount and depends on the specific matrix and the physicochemical properties of the target analytes.

Liquid-Liquid Extraction (LLE) for Blood and Plasma

LLE is a classic and effective technique for extracting pyrrolidinophenones from blood and plasma.[5] It relies on the differential solubility of the analytes in two immiscible liquid phases.

Rationale: Pyrrolidinophenones are typically basic compounds, which can be efficiently extracted from an aqueous matrix (plasma) into an organic solvent under basic conditions. This process effectively separates them from endogenous matrix components like proteins and salts.[7]

Protocol: LLE for Pyrrolidinophenones in Plasma

  • Sample Aliquoting: Pipette 500 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., a deuterated analogue of the target analyte) to each sample, calibrator, and quality control.

  • Alkalinization: Add 50 µL of 1 M sodium hydroxide to each tube and vortex briefly to mix. This step ensures the pyrrolidinophenones are in their neutral, more organic-soluble form.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Extraction: Vortex the tubes for 5 minutes to ensure thorough mixing and efficient partitioning of the analytes into the organic phase.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Urine

SPE offers a more selective and cleaner extraction compared to LLE, which is particularly beneficial for complex matrices like urine. It utilizes a solid sorbent to retain the analytes of interest while allowing interfering compounds to pass through.

Rationale: For urine samples, which may contain both the parent drug and its more polar metabolites (including glucuronide conjugates), a multi-step SPE protocol is often necessary. An initial enzymatic hydrolysis step is crucial for cleaving the glucuronide moiety, allowing for the detection of a wider range of metabolites and increasing the detection window.[1]

Protocol: SPE with Enzymatic Hydrolysis for Pyrrolidinophenones in Urine

  • Sample Aliquoting: Pipette 400 µL of urine into a glass tube.[1]

  • Internal Standard Spiking: Add the internal standard solution.

  • Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase from E. coli and 400 µL of a suitable buffer (e.g., phosphate buffer, pH 6.8).[1] Incubate at 55°C for 2 hours. This step is critical for cleaving glucuronide conjugates.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the pyrrolidinophenones from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in the LLE protocol.

Part 2: LC-MS/MS Parameters - Achieving Optimal Separation and Detection

The heart of the analytical method lies in the careful optimization of the liquid chromatography and mass spectrometry parameters.

Liquid Chromatography

Reversed-phase chromatography using a C18 column is the most common approach for separating synthetic cathinones.[8][9] A gradient elution is typically employed to effectively separate the parent compounds from their metabolites and from matrix interferences.

Rationale: The use of a gradient, where the proportion of organic solvent in the mobile phase is increased over time, allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe. The addition of a small amount of acid, such as formic acid, to the mobile phase improves peak shape and ionization efficiency in positive electrospray ionization mode.

Table 1: Example Liquid Chromatography Parameters

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good resolution and efficiency for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temperature 40°CEnsures reproducible retention times.
Gradient 5% B to 95% B over 8 minAllows for the separation of a wide range of analytes.
Mass Spectrometry

Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, is the preferred technique for quantification due to its high selectivity and sensitivity.[10][11]

Rationale: In MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of a specific pyrrolidinophenone. This precursor ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) is set to detect a specific product ion. This two-stage mass filtering provides exceptional selectivity, minimizing interference from co-eluting compounds. The choice of precursor and product ions is critical and is determined through infusion experiments with individual standards.

Fragmentation of Pyrrolidinophenones: The fragmentation of α-pyrrolidinophenones in the collision cell is characterized by α-cleavage at the amine and carbonyl groups.[12] A common fragmentation pathway involves the loss of the pyrrolidine ring, leading to the formation of a stable immonium ion.[12][13]

Pyrrolidinophenone Fragmentation Figure 2: Characteristic Fragmentation Pathway cluster_precursor Precursor Ion [M+H]+ cluster_products Product Ions Precursor [Pyrrolidinophenone-H]+ Immonium Immonium Ion Precursor->Immonium Collision-Induced Dissociation (CID) Other Other Fragments Precursor->Other

Caption: A simplified diagram of pyrrolidinophenone fragmentation.

Table 2: Example MRM Transitions for Selected Pyrrolidinophenones

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
α-PVP232.291.125
126.115
MDPV276.1126.120
135.118
α-PHP246.291.128
126.118

Note: These values are illustrative and should be optimized for the specific instrument used.

Part 3: Method Validation and Data Analysis

A robust LC-MS/MS method must be thoroughly validated to ensure its reliability for the intended application. Validation should be performed according to established guidelines, such as those from the ANSI/ASB.[1]

Key Validation Parameters:

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range.[5][14]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[1][5][14]

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[1][14]

  • Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.[7][15] This is a critical parameter in LC-MS/MS bioanalysis and must be carefully evaluated.[16]

  • Recovery: The efficiency of the extraction process.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Data Analysis:

Data is typically processed using the software provided with the mass spectrometer. For quantification, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of the analyte in unknown samples is then determined from this curve.

Part 4: Troubleshooting Common Issues

Issue: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Cause: Co-eluting endogenous compounds from the biological matrix interfering with the ionization of the target analytes.[7][17]

  • Solution:

    • Improve Sample Clean-up: Employ a more rigorous sample preparation method, such as SPE, to remove a greater proportion of interfering substances.[15]

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the analytes from the regions of significant matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

Issue: Poor Peak Shape

  • Cause: Secondary interactions with the column, inappropriate mobile phase pH, or column degradation.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like pyrrolidinophenones, a low pH (e.g., using formic acid) is generally beneficial.

    • Check Column Performance: If the peak shape degrades over time, the column may need to be flushed or replaced.

Issue: Inconsistent Results

  • Cause: Variability in sample preparation, instrument instability, or issues with standards.

  • Solution:

    • Review Sample Preparation Steps: Ensure consistency in all pipetting, vortexing, and evaporation steps.

    • Perform Instrument Maintenance: Check for leaks, clean the ion source, and perform a system suitability test before each analytical run.

    • Verify Standard Integrity: Ensure that stock and working standard solutions are stored correctly and have not expired.

Conclusion

The LC-MS/MS methods outlined in this application note provide a robust framework for the sensitive and selective analysis of pyrrolidinophenones in biological samples. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, researchers can develop and validate reliable methods to address the ongoing challenges posed by these and other new psychoactive substances. The key to success lies in meticulous attention to detail, a thorough understanding of the analytical instrumentation, and a commitment to rigorous method validation.

References

  • Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Sensitive and Comprehensive LC-MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 23, 2026, from [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. (2022). National Institute of Justice. Retrieved January 23, 2026, from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Matrix effect in bioanalysis: an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 23, 2026, from [Link]

  • Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. Retrieved January 23, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). American Association for Clinical Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Application Note: High-Confidence Identification of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, forensic scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide for the identification of metabolites of the synthetic cathinone 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) in biological matrices, with a primary focus on urine. We present a robust methodology employing Gas Chromatography-Mass Spectrometry (GC-MS), detailing optimized protocols for sample preparation, derivatization, and instrument analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the workflow. This guide is designed to ensure scientific integrity through self-validating systems and is grounded in authoritative references to support key claims and protocols.

Introduction: The Analytical Challenge of PV9 Metabolism

1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one, or PV9, is a synthetic cathinone, a class of novel psychoactive substances (NPS) designed to mimic the stimulant effects of controlled substances.[1] As with many designer drugs, PV9 undergoes extensive metabolism in the body, resulting in a complex array of metabolites. The identification of these metabolites is crucial for forensic investigations to confirm PV9 intake, for clinical toxicology to understand its effects and duration of action, and for drug development to study its pharmacokinetic profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique for the analysis of synthetic cathinones and their metabolites in biological samples.[2] However, the analysis of polar metabolites by GC-MS can be challenging due to their low volatility and potential for thermal degradation in the GC inlet.[3] This application note addresses these challenges by providing a detailed workflow, including a derivatization step to improve the chromatographic behavior of key metabolites.

Predicted Metabolic Pathways of PV9

Understanding the expected metabolic transformations of PV9 is fundamental to identifying its metabolites. Based on studies of PV9 and structurally similar α-pyrrolidinophenone-type cathinones like α-PVP, the primary metabolic pathways include:

  • β-Keto Reduction: The ketone group on the beta-carbon is reduced to a hydroxyl group, forming an alcohol metabolite (1-phenyl-2-(pyrrolidin-1-yl)octan-1-ol).[4]

  • Pyrrolidine Ring Oxidation: The pyrrolidine ring can be oxidized, commonly at the 2"-position, to form a lactam metabolite (2"-oxo-PV9).[5] Hydroxylation of the pyrrolidine ring is another possibility.[6]

  • Alkyl Chain Oxidation: The octyl side chain can undergo hydroxylation at various positions, followed by further oxidation to a ketone or carboxylic acid.[4]

  • Combined Pathways: A combination of these metabolic transformations can occur, leading to a variety of metabolites with multiple functional groups.

These metabolic pathways are illustrated in the diagram below.

PV9 Metabolic Pathways Predicted Metabolic Pathways of PV9 PV9 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) Keto_Reduced Keto-Reduced Metabolite (Alcohol) PV9->Keto_Reduced β-Keto Reduction Pyrrolidine_Oxidized Pyrrolidine Ring Oxidized Metabolite (Lactam/Hydroxylated) PV9->Pyrrolidine_Oxidized Pyrrolidine Oxidation Alkyl_Oxidized Alkyl Chain Oxidized Metabolite (Hydroxylated/Carboxylic Acid) PV9->Alkyl_Oxidized Alkyl Chain Oxidation Combined Combined Metabolites Keto_Reduced->Combined Further Oxidation Pyrrolidine_Oxidized->Combined Further Metabolism Alkyl_Oxidized->Combined Further Metabolism

Caption: Predicted metabolic pathways of PV9.

Experimental Workflow

The overall experimental workflow for the identification of PV9 metabolites is depicted below. This process begins with sample preparation to isolate the analytes from the biological matrix, followed by derivatization to enhance their volatility for GC-MS analysis, and concludes with data acquisition and interpretation.

Experimental Workflow GC-MS Workflow for PV9 Metabolite Identification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Collection SPE Solid-Phase Extraction (SPE) Urine_Sample->SPE Elution Elution of Analytes SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Pyridine Evaporation->Reconstitution BSTFA_Addition Addition of BSTFA + 1% TMCS Reconstitution->BSTFA_Addition Incubation Incubation at 80°C BSTFA_Addition->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC_Analysis Total Ion Chromatogram (TIC) Review Detection->TIC_Analysis Mass_Spectra Mass Spectra Interpretation TIC_Analysis->Mass_Spectra Library_Search Spectral Library Comparison Mass_Spectra->Library_Search Metabolite_ID Metabolite Identification Library_Search->Metabolite_ID

Caption: Overall experimental workflow.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Solid-phase extraction is a crucial step to remove interferences from the biological matrix and concentrate the analytes of interest. A mixed-mode cation exchange polymer is recommended for its ability to retain the basic nitrogen of PV9 and its metabolites.

Protocol:

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent) with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: To 2 mL of urine, add an appropriate internal standard. Acidify the sample with 100 µL of formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of methanol to remove acidic and neutral interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Rationale: Hydroxylated metabolites of PV9 have poor chromatographic properties. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers, improving their volatility and thermal stability. The addition of pyridine acts as a catalyst and solvent.[7]

Protocol:

  • Reconstitution: Reconstitute the dried extract from the SPE step in 50 µL of pyridine.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.

  • Incubation: Cap the vial tightly and heat at 80°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

Rationale: The following GC-MS parameters are optimized for the separation and detection of PV9 and its derivatized metabolites. A DB-5ms column or equivalent is recommended for its inertness and excellent performance for a wide range of analytes.

ParameterSettingRationale
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature280°CTo ensure efficient volatilization while minimizing thermal degradation.
Injection ModeSplitlessTo maximize sensitivity for trace-level metabolite detection.
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 1 min. Ramp to 300°C at 15°C/min. Hold at 300°C for 5 min.This temperature program provides good separation of the various metabolites.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible mass spectra and for library matching.
Source Temperature230°C
Quadrupole Temp.150°C
Scan Rangem/z 40-550To cover the expected mass range of the parent drug and its metabolites.
Scan ModeFull ScanFor the identification of unknown metabolites.

Data Analysis and Interpretation

The identification of PV9 metabolites is based on the analysis of their retention times and mass spectra.

  • Parent Drug (PV9): The mass spectrum of PV9 is expected to be dominated by α-cleavage, leading to a characteristic iminium ion from the pyrrolidine ring and the benzoyl cation.[8]

  • Keto-Reduced Metabolites: The TMS-derivatized alcohol metabolite will show a characteristic loss of trimethylsilanol (TMSOH, 90 Da) and the presence of ions indicative of the silylated carbinol.

  • Hydroxylated Metabolites: The TMS-derivatized hydroxylated metabolites will also exhibit characteristic fragmentation patterns related to the TMS group. The position of hydroxylation on the alkyl chain can sometimes be inferred from the fragmentation pattern.

  • Pyrrolidine Ring Oxidized Metabolites: Lactam metabolites will have a molecular ion 14 Da higher than the parent drug and will exhibit fragmentation patterns characteristic of the oxidized pyrrolidine ring.

A summary of expected mass spectral characteristics is provided below:

Metabolite TypeKey Mass Spectral Features
PV9 (Parent) Prominent iminium ion (e.g., m/z 126 for α-PVP analog) and benzoyl cation (m/z 105).[8][9]
Keto-Reduced (TMS-derivatized) Molecular ion (M+), [M-15]+ (loss of CH3), [M-89]+ (loss of TMSO), and characteristic ions from the silylated carbinol.
Alkyl-Hydroxylated (TMS-derivatized) Molecular ion (M+), fragment ions resulting from cleavage adjacent to the TMS-ether, and ions characteristic of the parent structure.
Pyrrolidine-Oxidized (Lactam) Molecular ion 14 Da higher than PV9, and fragmentation of the lactam ring.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Internal Standards: The use of a deuterated analog of PV9 or a structurally similar compound as an internal standard is recommended to monitor extraction efficiency and instrument performance.

  • Blank Samples: Analysis of blank matrix samples (e.g., drug-free urine) is essential to identify any background interferences.

  • Positive Controls: If available, certified reference materials of expected metabolites should be analyzed to confirm their retention times and mass spectra. In their absence, in vitro metabolism studies using human liver microsomes can be performed to generate authentic metabolites.[10]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification of 1-Phenyl-2-(pyrrolidin-1-yl)octan-1-one (PV9) metabolites using GC-MS. By following the described methods for sample preparation, derivatization, and instrumental analysis, researchers can achieve high-confidence identification of these compounds in biological matrices. The provided rationale for each step allows for informed method adaptation and troubleshooting, ensuring the generation of reliable and defensible analytical data.

References

  • Davidson, J. T., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. International Journal of Mass Spectrometry, 453, 116343. Available at: [Link]

  • Frison, G., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. International Journal of Molecular Sciences, 22(1), 230. Available at: [Link]

  • Cheng, H. C., et al. (2020). Determination of synthetic cathinone α‐pyrrolidinovalero‐phenone and its metabolite in urine using solid‐phase extraction and gas chromatography–mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S1), e8579. Available at: [Link]

  • Qian, Z., et al. (2021). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2019). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Molecules, 24(22), 4057. Available at: [Link]

  • Musah, R. A., et al. (2016). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lin, H. R., et al. (2014). Determination of Synthetic Cathinones in Urine Samples by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 413–419. Available at: [Link]

  • Fernández, P., et al. (2019). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 43(8), 636–644. Available at: [Link]

  • Kneisel, S., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International, 259, e14–e19. Available at: [Link]

  • Menéndez-Quintanal, L. M., et al. (2026). Fragmentation pathways of dihydro-metabolites of synthetic cathinones by high-resolution mass spectrometry on Orbitrap and quadrupole time-of-flight (qTOF) mass spectrometers. International Journal of Mass Spectrometry, 117549. Available at: [Link]

  • Brown, H. S., & Hyland, K. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.9.1–7.9.23. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (α-PVP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, commonly known as α-pyrrolidinopentiophenone (α-PVP). This resource addresses common challenges related to the stability and degradation of this compound, offering troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: Understanding the Stability Profile of α-PVP

This compound is a synthetic cathinone susceptible to degradation under various conditions. A thorough understanding of its stability is critical for accurate analytical measurements, formulation development, and toxicological assessments. The primary factors influencing its stability are temperature, pH, light, and the presence of oxidizing agents.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary degradation pathways for α-PVP?

A1: Based on metabolic studies and forced degradation data of related cathinones, the primary degradation pathways for α-PVP are expected to be:

  • Oxidation: The pyrrolidine ring is susceptible to oxidation, potentially forming a lactam derivative (α-(2″-oxo-pyrrolidino)valerophenone) or undergoing ring-opening.[1][2]

  • Reduction: The β-keto group can be reduced to the corresponding alcohol, forming 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol.[3]

  • Thermal Degradation: At elevated temperatures, particularly during GC-MS analysis, α-PVP can undergo elimination to form an enamine.

  • Hydrolysis: The compound shows accelerated degradation in alkaline aqueous solutions.[4]

  • Photodegradation: The benzoyl chromophore in the molecule suggests potential sensitivity to light, a common characteristic of compounds with similar structures like ketoprofen.[5][6]

Q2: How should I store α-PVP to ensure its stability?

A2: For optimal stability, α-PVP should be stored in a tightly sealed container, protected from light, in a cool and dry place.[7] For long-term storage, freezing at -20°C is recommended, especially for solutions.[1] Solutions in acetonitrile have been shown to be more stable than those in methanol.[1][8]

Q3: Is α-PVP stable in biological matrices like blood and urine?

A3: The stability of α-PVP in biological matrices is dependent on storage temperature and the presence of preservatives. It has been shown to be unstable at room temperature in whole blood preserved with Na2EDTA after 14 days.[8] However, it exhibits better stability when stored at refrigerated (4°C) or frozen (-20°C) temperatures.[8] In unpreserved urine, it is relatively more stable.[1][8] For forensic and toxicological applications, immediate analysis or frozen storage is crucial to prevent degradation and ensure accurate quantification.[1]

Section 2: Troubleshooting Analytical Challenges

The inherent instability of α-PVP can present significant analytical challenges. This section provides troubleshooting guidance for common issues encountered during its analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the recommended analytical technique.

Troubleshooting Guide: LC-MS Analysis
Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in the chromatogram Degradation of α-PVP in the sample or during analysis.- Ensure proper sample storage and handling.- Use a stability-indicating HPLC method with a gradient capable of separating the parent compound from its degradation products.[9]- Confirm the identity of new peaks using high-resolution mass spectrometry (HRMS) to compare with potential degradation products.[3]
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Interaction with active sites on the column or in the LC system.- Adjust the mobile phase pH. Given the basic nature of the pyrrolidine nitrogen, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.- Use a high-quality, end-capped C18 column.[10]
Inconsistent quantification results - On-going degradation in the autosampler.- Matrix effects from the sample.[11]- Keep the autosampler temperature low (e.g., 4°C).- Use a stable, isotopically labeled internal standard (e.g., α-PVP-d8) to compensate for matrix effects and variations in instrument response.[10]- Perform a thorough method validation, including an assessment of matrix effects.
Ghost peaks in blank injections Carryover from previous injections.- Implement a robust needle wash protocol in the autosampler method, using a strong solvent.- If carryover persists, investigate potential sources of contamination in the injection port or transfer lines.[12]

Section 3: Experimental Protocols for Stability and Degradation Studies

To comprehensively assess the stability of α-PVP and characterize its degradation products, a forced degradation study is essential. The following protocols are based on ICH guidelines and best practices for stability-indicating method development.[13][14]

Protocol 1: Forced Degradation Study of α-PVP

Objective: To generate degradation products of α-PVP under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound (α-PVP) reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of α-PVP in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

      • Incubate at room temperature for 2 hours.

      • At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. Note: Cathinones are known to be more susceptible to basic conditions, hence the milder temperature.[8]

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

      • Incubate at room temperature for 24 hours, protected from light.

      • Withdraw aliquots at various time points for analysis.

    • Thermal Degradation:

      • Place a solid sample of α-PVP in an oven at 80°C for 48 hours.

      • Dissolve a portion of the stressed solid in acetonitrile for analysis.

    • Photolytic Degradation:

      • Expose a solution of α-PVP (100 µg/mL in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Analyze both the exposed and control samples.

  • Analysis: Analyze all samples using a validated stability-indicating LC-MS method. The goal is to achieve 10-15% degradation of the active ingredient to ensure that the degradation products are formed in sufficient quantities for detection and characterization without complete loss of the parent compound.[15]

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

Objective: To develop a robust HPLC method capable of separating α-PVP from its process impurities and degradation products.

Starting HPLC-UV/MS Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • MS Detector: ESI positive mode, scan range m/z 100-500

Method Development Strategy:

  • Inject the unstressed α-PVP solution to determine its retention time and purity.

  • Inject a mixture of the stressed samples to create a chromatogram containing the parent compound and all major degradation products.

  • Optimize the gradient, mobile phase composition, and column chemistry to achieve adequate resolution between all peaks.

  • Utilize the mass spectrometer to identify the mass-to-charge ratio of the parent peak and all degradation peaks to aid in their identification.[16]

Section 4: Visualizing Degradation and Analytical Workflows

Diagram 1: Potential Degradation Pathways of α-PVP

G cluster_main This compound (α-PVP) cluster_degradation Degradation Pathways cluster_products Degradation Products alpha_PVP α-PVP Oxidation Oxidation alpha_PVP->Oxidation Reduction Reduction alpha_PVP->Reduction Thermal Thermal Degradation alpha_PVP->Thermal Hydrolysis Hydrolysis (Alkaline) alpha_PVP->Hydrolysis Lactam Lactam Derivative Oxidation->Lactam Ring_Opening Ring-Opened Products Oxidation->Ring_Opening Alcohol Alcohol Derivative Reduction->Alcohol Enamine Enamine Thermal->Enamine Hydrolytic_Products Various Hydrolytic Products Hydrolysis->Hydrolytic_Products

Caption: Potential degradation pathways of α-PVP under various stress conditions.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis HPLC_Method Stability-Indicating HPLC-UV/MS Method Development Acid->HPLC_Method Base Base Hydrolysis Base->HPLC_Method Oxidation Oxidation Oxidation->HPLC_Method Thermal Thermal Thermal->HPLC_Method Photolytic Photolytic Photolytic->HPLC_Method Sample_Analysis Analysis of Stressed Samples HPLC_Method->Sample_Analysis Peak_Purity Peak Purity Assessment Sample_Analysis->Peak_Purity Degradation_Profile Establish Degradation Profile Peak_Purity->Degradation_Profile Identify_Products Identify Degradation Products (MS/MS, NMR) Degradation_Profile->Identify_Products Pathway_Elucidation Elucidate Degradation Pathways Identify_Products->Pathway_Elucidation

Caption: A typical workflow for conducting a forced degradation study.

References

  • Nisbet, L. C., Glicksberg, L., & Kerrigan, S. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 577631. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 48-55.
  • Tsujikawa, K., Kuwayama, K., Kanamori, T., Iwata, Y. T., & Inoue, H. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic Science International, 231(1-3), 296-299. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Extended Stability Evaluation of Selected Cathinones. Journal of Analytical Toxicology, 41(8), 725-732. [Link]

  • Kalain, C. O., & Callery, P. S. (2016). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(8), 640-646. [Link]

  • Sauer, C., Peters, F. T., Haas, C., Meyer, M. R., Fritschi, G., & Maurer, H. H. (2009). New designer drug α-pyrrolidinovalerophenone (PVP): studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Journal of mass spectrometry, 44(6), 952-964.
  • Nisbet, L. C., Mooney, R., & Kerrigan, S. (2018). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Li Petri, G., Contine, A., & Patorino, F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. [Link]

  • Kerrigan, S., Glicksberg, L., & Cron, S. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 617-625. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Bhat, M. A., & Tilve, S. G. (2014). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2, 107. [Link]

  • Concheiro, M., Pardi, J., & Huestis, M. A. (2013). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 522-529. [Link]

  • DeRuiter, J., & Hayes, B. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-38. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Dong, M. W. (2015). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 33(10), 764-775. [Link]

  • Kerrigan, S., Glicksberg, L., & Cron, S. (2015). Thermal degradation of synthetic cathinones: implications for forensic toxicology. Journal of analytical toxicology, 39(8), 617-625. [Link]

  • Popova, N. R., Gafurov, M. R., & Sinyashin, O. G. (2019). Photostabilization of ketoprofen by inclusion in glycyrrhizin micelles and gel nanoparticles. New Journal of Chemistry, 43(35), 13811-13818. [Link]

  • Wikipedia. (2023). Pyrrolidine. [Link]

  • Wang, Y., Li, Y., & Li, W. (2021). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters, 23(16), 6334-6338. [Link]

  • Arndt, D., & Lämmerhofer, M. (2013). Photostability testing using online reactor HPLC hyphenation and mass spectrometric compound identification illustrated by ketoprofen as model compound. Journal of pharmaceutical and biomedical analysis, 85, 253-264.
  • Tsujikawa, K., Kuwayama, K., Kanamori, T., Iwata, Y. T., & Inoue, H. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Forensic science international, 231(1-3), 296-299. [Link]

  • Lane, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Harvard University. [Link]

  • Caddeo, C., Manca, M. L., Peris, J. E., Usach, I., Diez-Sales, O., & Fadda, A. M. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 6(1), 79-93. [Link]

  • Gibbs, N. K., & Quantrill, H. (1998). Photobinding of ketoprofen in vitro and ex vivo. Journal of photochemistry and photobiology B: Biology, 43(2), 118-125. [Link]

  • Celinski, M., & Kloskowski, A. (2022). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. International Journal of Molecular Sciences, 23(19), 11894. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (also known as α-Pyrrolidinopropiophenone or α-PPP). It addresses common questions and troubleshooting scenarios to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximal stability, this compound, particularly as a hydrochloride salt, should be stored at or below -20°C. Under these conditions, the compound is expected to be stable for at least five years. For the free base, storage in a tightly sealed container in a cool, dry, and well-ventilated area is recommended for shorter durations. General guidance for chemical storage also suggests keeping it away from incompatible materials such as strong oxidizing agents.

Q2: Can I store the compound at room temperature for a short period?

While short-term storage at room temperature may be unavoidable during experimental procedures, it is not recommended for extended periods. Synthetic cathinones as a class of compounds are known to be susceptible to degradation at ambient temperatures.[1][2] This degradation can be influenced by factors such as humidity and light exposure. To ensure the highest purity and reproducibility of your results, minimize the time the compound spends outside of its recommended storage conditions.

Q3: How does pH affect the stability of this compound in solution?

Studies on synthetic cathinones have shown that their stability is pH-dependent. Generally, these compounds are more stable in acidic conditions.[3] In neutral or alkaline solutions, the rate of degradation can increase significantly. Therefore, when preparing solutions for analytical or experimental use, consider using a slightly acidic buffer if compatible with your downstream applications.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for α-pyrrolidinophenones like this compound involve oxidation and hydroxylation. Metabolic studies, which can provide insights into chemical stability, have shown that the pyrrolidine ring can be hydroxylated, followed by dehydrogenation to form a lactam metabolite.[4] Additionally, the aromatic ring can undergo hydroxylation. Thermal degradation is also a significant concern, especially during analysis by gas chromatography.[5]

Q5: What are the recommended analytical methods for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a preferred method for purity analysis as it avoids the high temperatures of gas chromatography that can cause thermal degradation of cathinones.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but care must be taken to minimize on-column degradation by using lower injection port temperatures and derivatization if necessary.[5] Nuclear magnetic resonance (NMR) spectroscopy is an excellent technique for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Observed Issue Potential Cause Recommended Solution
Inconsistent analytical results (e.g., variable peak areas in chromatography). Degradation of the compound due to improper storage or handling.1. Verify Storage: Ensure the compound has been consistently stored at -20°C. 2. Fresh Stock Solution: Prepare a fresh stock solution from a newly opened vial of the compound. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated warming and cooling.
Appearance of unexpected peaks in chromatograms. Presence of degradation products or impurities from synthesis.1. Analyze by LC-MS: Use a soft ionization technique to identify the molecular weights of the unknown peaks and compare them to potential degradation products (e.g., hydroxylated or oxidized forms). 2. Review Synthesis: If synthesized in-house, review the purification steps to ensure the removal of starting materials and by-products.
Poor peak shape (e.g., tailing) in HPLC analysis. Interaction of the basic amine with acidic sites on the silica support of the column.1. Use a suitable column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds. 2. Modify Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or use a mobile phase with a lower pH to protonate the analyte and reduce secondary interactions.
Low recovery or absence of the compound peak in GC-MS analysis. Thermal degradation in the GC inlet.1. Lower Inlet Temperature: Reduce the temperature of the injection port to the lowest possible temperature that still allows for efficient volatilization.[5] 2. Derivatization: Consider derivatizing the compound to increase its thermal stability. 3. Use LC-MS: If the issue persists, switch to LC-MS for analysis.
Discoloration of the solid compound (e.g., yellowing). Potential oxidation or degradation over time, especially if exposed to air and light.1. Assess Purity: Analyze the discolored material by a suitable analytical method (e.g., LC-MS) to determine its purity. 2. Purification: If the purity is compromised, repurification by recrystallization or chromatography may be necessary. 3. Proper Storage: Ensure future storage is in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Experimental Workflow: Purity Assessment by HPLC-UV

For routine purity checks, the following HPLC-UV method can be used as a starting point. Method optimization may be required based on the specific instrument and column used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (90:10 A:B).

Logical Troubleshooting Flow for Inconsistent Experimental Results

TroubleshootingFlow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Tightly sealed, -20°C, protected from light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment analyze_purity Analyze Purity of Compound (LC-MS, NMR) re_run_experiment->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok troubleshoot_protocol Troubleshoot Experimental Protocol (Reagents, conditions, etc.) purity_ok->troubleshoot_protocol No end_good Problem Resolved purity_ok->end_good Yes purify_compound Repurify Compound troubleshoot_protocol->purify_compound order_new Order New Batch of Compound purify_compound->order_new end_bad Consult with Specialist order_new->end_bad

Caption: A flowchart for troubleshooting inconsistent experimental results.

References

  • Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry. 2020. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. 2024. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. PubChem. [Link]

  • 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. PubChem. [Link]

  • The clinical challenges of synthetic cathinones. British Journal of Clinical Pharmacology. [Link]

  • Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. [Link]

  • Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. PMC - NIH. [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. [Link]

  • Stability of synthetic cathinones in blood and urine. PubMed. [Link]

  • Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective. MDPI. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic. [Link]

  • The clinical challenges of synthetic cathinones. University of Hertfordshire Research Archive. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • α-Pyrrolidinophenones: a new wave of designer cathinones. ResearchGate. [Link]

  • Extended Stability Evaluation of Selected Cathinones. Frontiers. [Link]

  • (PDF) Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. [Link]

  • (PDF) A systematic review and meta-analysis of synthetic cathinone use and psychosis. ResearchGate. [Link]

  • Effects of Non-standard Storage Conditions on the Stability, Safety and Suitability of Drug Consumption. Impactfactor. [Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Sci-Hub. [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. unodc. [Link]

Sources

Strategies for improving the yield of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable compound. Drawing from established literature and extensive experience in heterocyclic chemistry, this guide provides in-depth, actionable solutions to frequently encountered experimental issues.

Introduction to the Synthesis

The synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one is typically achieved via a one-step aza-Michael addition of 1H-pyrazole to 1-phenylprop-2-yn-1-one.[1][2] A reported method utilizes solid aluminum oxide (Al₂O₃) as a catalyst under solvent-free conditions at room temperature, yielding the product at around 52%.[1][2] This reaction, while straightforward in principle, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will address these issues systematically.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Low or No Product Yield

Question 1: I am observing a very low yield or no formation of the desired product. What are the primary factors to investigate?

A low or negligible yield can stem from several factors, ranging from reagent quality to the reaction setup. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of 1-phenylprop-2-yn-1-one: This starting material can be prone to polymerization or degradation. It is advisable to use freshly prepared or purified ynone. Confirm its purity via ¹H NMR spectroscopy before use.

    • Stoichiometry of Pyrazole: The established protocol suggests a 2:1 molar ratio of 1H-pyrazole to 1-phenylprop-2-yn-1-one.[1][2] An excess of the pyrazole nucleophile is crucial to drive the reaction towards the di-addition product and minimize the formation of the mono-addition intermediate. We recommend a slight excess, for instance, 2.1 to 2.2 equivalents of pyrazole.

    • Moisture: The presence of excessive moisture can interfere with the catalytic activity of alumina and potentially lead to side reactions of the ynone. Ensure all reagents and glassware are thoroughly dried.

  • Catalyst Activity:

    • Grade and Activation of Alumina: The activity of alumina can vary significantly depending on its grade (acidic, neutral, or basic) and activation state. The original literature specifies solid Al₂O₃.[1][2] Acidic alumina is known to be an effective catalyst for aza-Michael additions.[3] If your reaction is sluggish, consider activating the alumina by heating it under a vacuum to remove adsorbed water.

    • Catalyst Loading: Ensure adequate mixing of the reagents with the solid catalyst. The reaction is heterogeneous, and efficient contact between the reactants and the catalyst surface is paramount.

  • Reaction Conditions:

    • Temperature: While the reaction is reported to proceed at room temperature, a gentle increase in temperature (e.g., to 40-50°C) could enhance the reaction rate, especially if catalyst activity is low.[4] However, be cautious, as higher temperatures may also promote side reactions.

Question 2: My catalyst (Al₂O₃) seems to be inactive. What are the possible reasons and what are my alternatives?

Inactive alumina is a common issue. Here’s how to address it and what alternatives to consider:

  • Diagnosing Alumina Inactivity:

    • Deactivation: As mentioned, adsorbed water is a primary cause of deactivation.

    • Incorrect Type: Using basic or neutral alumina may not be as effective as acidic alumina for this transformation, as the Lewis acidic sites on the alumina surface are thought to activate the ynone towards nucleophilic attack.[5][6][7]

  • Alternative Catalysts:

    • If optimizing the alumina proves unsuccessful, several other catalysts have been reported for aza-Michael additions of pyrazoles and could be effective for this synthesis.[8]

    • Base Catalysis: Bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOt-Bu) can be highly effective in deprotonating the pyrazole, thereby increasing its nucleophilicity.[8]

    • Lewis Acid Catalysis: Other Lewis acids, such as silver carbonate (Ag₂CO₃), have been shown to catalyze the addition of pyrazoles to α,β-unsaturated carbonyl compounds.[1]

CatalystTypical ConditionsAdvantages
Acidic Al₂O₃ Solvent-free, room temp.Mild conditions, easy workup
Cs₂CO₃ THF, 25°CHigh efficiency
Ag₂CO₃ DCE, 60-120°CGood for complex substrates
Low Product Purity & Formation of Side Products

Question 3: My crude product is a complex mixture, and the final yield after purification is low. What are the likely side products and how can I minimize their formation?

The formation of side products is a key challenge in this synthesis. Understanding their origin is crucial for optimization.

  • Potential Side Products:

    • Mono-addition Product: The most probable side product is the mono-adduct, 1-phenyl-3-(1H-pyrazol-1-yl)prop-2-en-1-one. This arises from the first Michael addition not being followed by the second.

    • Polymerization of Ynone: 1-phenylprop-2-yn-1-one can undergo self-polymerization, especially in the presence of trace impurities or at elevated temperatures.

    • Regioisomers (with substituted pyrazoles): While the current synthesis uses unsubstituted pyrazole, if you were to use a substituted pyrazole (e.g., 3-methylpyrazole), you could face challenges with regioselectivity, leading to a mixture of N1 and N2 alkylated products.[9]

  • Strategies for Minimizing Side Products:

    • Optimize Stoichiometry: To minimize the mono-addition product, ensure a sufficient excess of 1H-pyrazole (at least 2 equivalents).

    • Control Temperature: Maintain the reaction at room temperature or slightly above to prevent the polymerization of the ynone.

    • Purity of Starting Materials: Use high-purity starting materials to avoid unwanted side reactions catalyzed by impurities.

Purification Challenges

Question 4: I am struggling to purify the final product. What are the recommended procedures and troubleshooting tips for column chromatography?

Purification of N-heterocyclic ketones can sometimes be challenging. Here are some guidelines:

  • Recommended Purification Method:

    • The original literature suggests purification by column chromatography on alumina with a gradient elution of n-hexane and diethyl ether.[2]

  • Troubleshooting Column Chromatography:

    • Tailing of the Product: If the product peak is tailing, it might be due to strong interactions with the stationary phase. You can try:

      • Switching to a less polar stationary phase like silica gel.

      • Adding a small amount of a polar solvent like methanol to your eluent system to reduce tailing.

      • If using silica gel, which is acidic, and your compound is basic, you can deactivate the silica by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[10]

    • Poor Separation from Impurities:

      • If the mono-addition product is a major impurity and has a similar Rf value, you may need to optimize your solvent system. A shallow gradient elution can improve separation.

      • Consider using a different solvent system altogether. For example, dichloromethane/methanol or ethyl acetate/hexane are common choices for N-heterocyclic compounds.

    • Product Decomposition on the Column: If you suspect your product is degrading on the column, minimize the time it spends on the stationary phase by using a slightly more polar eluent to speed up the elution.[11]

  • Alternative Purification: Recrystallization:

    • If the crude product is a solid and reasonably pure, recrystallization can be an effective and scalable purification method.[10]

    • Experiment with different solvent systems, such as ethanol, isopropanol, or ethyl acetate/hexane mixtures, to find suitable conditions for recrystallization.

Experimental Protocols

Optimized Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
  • Preparation:

    • Activate acidic alumina by heating at 150°C under vacuum for 4 hours. Allow it to cool to room temperature in a desiccator.

    • Ensure 1H-pyrazole and 1-phenylprop-2-yn-1-one are of high purity.

  • Reaction Setup:

    • In a round-bottom flask, combine 1H-pyrazole (2.1 equivalents) and activated acidic alumina (approximately 1.5 g per gram of ynone).

    • Add 1-phenylprop-2-yn-1-one (1 equivalent) dropwise while stirring at room temperature.

  • Reaction and Monitoring:

    • Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 hexane/ethyl acetate). The disappearance of the ynone spot indicates reaction completion.

  • Workup and Purification:

    • Once the reaction is complete, add dichloromethane (DCM) to the flask and stir for 15 minutes.

    • Filter the mixture through a pad of celite to remove the alumina, and wash the celite pad with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one as a solid.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1H-Pyrazole 1-phenylprop-2-yn-1-one mixing Combine reagents and catalyst (Solvent-free, Room Temp) reagents->mixing catalyst Acidic Alumina (Activated) catalyst->mixing monitoring Monitor by TLC mixing->monitoring extraction Dissolve in DCM Filter off Alumina monitoring->extraction concentration Concentrate in vacuo extraction->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: Workflow for the synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

Logical Troubleshooting Flow

G cluster_solutions Potential Solutions start Low Yield Issue reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality catalyst_activity Check Catalyst Activity (Activation, Type) start->catalyst_activity reaction_conditions Optimize Conditions (Temperature) start->reaction_conditions purify_reagents Purify Starting Materials reagent_quality->purify_reagents adjust_ratio Use 2.1 eq. Pyrazole reagent_quality->adjust_ratio activate_alumina Activate Al₂O₃ (Heat/Vacuum) catalyst_activity->activate_alumina alt_catalyst Consider Alternative Catalysts (Cs₂CO₃, Ag₂CO₃) catalyst_activity->alt_catalyst gentle_heat Apply Gentle Heating (40-50°C) reaction_conditions->gentle_heat

Caption: Troubleshooting flowchart for low yield issues.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Publishing. Available at: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. Available at: [Link]

  • Lewis Acid Sites and Surface Aluminum in Aluminas and Mordenites: An Infrared Study of CO Chemisorption. ACS Publications. Available at: [Link]

  • HPLC Troubleshooting Guide. hplctools.com. Available at: [Link]

  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. National Institutes of Health. Available at: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. National Institutes of Health. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. RSC Publishing. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Available at: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Observation of a new aluminum Lewis acid site in a zeolite. ChemRxiv. Available at: [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. National Institutes of Health. Available at: [Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. MDPI. Available at: [Link]

  • Enantioselective Addition of Pyrazoles to Dienes. ChemRxiv. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. RSC Publishing. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. RSC Publishing. Available at: [Link]

  • Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. National Institutes of Health. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

  • Aluminium. Wikipedia. Available at: [Link]

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones. ResearchGate. Available at: [Link]

  • Quantitative determination of the Brønsted and Lewis acidity of the aluminas calcined at 550. ResearchGate. Available at: [Link]

  • Haloalkanes and Haloarenes. Unacademy. Available at: [Link]

Sources

Safety, handling, and personal protective equipment for 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety, handling, and personal protective equipment (PPE) information for researchers, scientists, and drug development professionals working with 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (CAS No: 94-39-3). The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental procedures, ensuring both scientific integrity and user safety.

Compound Identification and Hazard Summary

Before handling this compound, it is critical to be familiar with its chemical properties and associated hazards. This information forms the basis for all risk assessments and safety protocols.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO[1][2]
Molecular Weight 203.28 g/mol [1][2]
Appearance Solid (based on melting point)
Melting Point 156 °C[3]
Boiling Point 100-110 °C at 1-1.5 Torr; 328.6±25.0 °C at 760 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[1][3]
Flash Point 122.2 ± 12.5 °C[1][3]

GHS Hazard Classification:

Hazard ClassCategorySignal WordPictogram
Acute Toxicity, OralCategory 4DangerGHS07
Skin CorrosionCategory 1DangerGHS05
Serious Eye DamageCategory 1DangerGHS05
Skin SensitizationCategory 1DangerGHS07

Source: ECHEMI[3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What are the primary hazards I should be aware of when working with this compound?

A1: The primary hazards are severe skin corrosion and serious eye damage (Category 1), meaning it can cause irreversible damage upon contact.[3] It is also classified as an acute oral toxicant (Category 4) and a skin sensitizer (Category 1), which means repeated exposure can lead to allergic reactions.[3] Therefore, preventing all direct contact is the highest priority.

Q2: What is the minimum required Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its corrosive nature, a comprehensive PPE setup is mandatory:

  • Hand Protection: Wear chemically resistant gloves, such as neoprene or nitrile rubber.[4] Always double-check glove integrity before use and wash hands thoroughly after removal.

  • Eye Protection: Chemical safety goggles are required at all times.[4] Standard safety glasses are insufficient. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is standard, but for handling larger quantities or when there is a risk of dust generation, wear a chemically resistant apron and full-length clothing.[4]

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-certified respirator with a dust and mist cartridge is necessary.[4]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] The storage location should be secure and locked to prevent unauthorized access.[3] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][7]

Q4: What should I do in case of accidental skin or eye contact?

A4: Act immediately, as this compound can cause severe damage.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes with water for several minutes, removing contact lenses if present and easy to do so.[3] Continue rinsing and seek emergency medical help immediately.[3]

Q5: How do I dispose of waste containing this compound?

A5: All waste, including empty containers, must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][8] Do not dispose of it down the drain.[5] Contaminated labware should be decontaminated or disposed of as hazardous waste.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Compound appears clumpy or aggregated. Hygroscopic Nature / Improper Storage: The compound may have absorbed moisture from the air due to being left open or stored in a humid environment.Break up aggregates gently with a spatula inside a fume hood. For future prevention, ensure the container is always tightly sealed and consider storing it in a desiccator.
Difficulty achieving complete dissolution in a solvent. Incorrect Solvent Choice: The compound's polarity may not be compatible with the selected solvent. Low Temperature: Dissolution may be slow at room temperature.Consult literature for appropriate solvents. If solubility data is unavailable, start with small-scale tests using solvents of varying polarity. Gentle warming or sonication may aid dissolution, but this should be done in a closed system to avoid vapor inhalation.
Inconsistent experimental results. Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to light, air, or incompatible materials).[4] Contamination: Cross-contamination from improperly cleaned glassware or instruments.Store the compound as recommended, protected from light and moisture. Use fresh aliquots for critical experiments. Ensure all glassware is scrupulously cleaned and dried before use.
Skin irritation or rash observed after handling, even without direct contact. Aerosol/Dust Exposure: Fine particles may have become airborne during handling and settled on exposed skin. This is a significant risk as the compound is a skin sensitizer.[3]Always handle the solid compound within a certified chemical fume hood to contain any dust.[5] Ensure proper PPE, including a long-sleeved lab coat and gloves, is worn at all times. If sensitization is suspected, report it to your institution's health and safety officer and seek medical advice.

Detailed Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid Compound

The causality for this protocol is the compound's classification as a skin and eye corrosive and a skin sensitizer. The primary goal is to prevent any dust or particle generation outside of a contained environment.

  • Preparation: Don all required PPE (nitrile gloves, chemical goggles, face shield, lab coat).

  • Engineering Control: Perform all work inside a certified chemical fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully open the container of this compound. Avoid any sudden movements that could create airborne dust.

    • Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.

    • Securely close the main container immediately after transfer.

  • Post-Weighing:

    • Carefully transfer the weighed compound to your reaction vessel.

    • Any residual solid on the spatula or weigh boat should be considered hazardous. Decontaminate the spatula by rinsing it with an appropriate solvent (e.g., ethanol) into a designated waste container. Dispose of the weigh boat in the solid hazardous waste stream.

G cluster_hood Inside Chemical Fume Hood prep 1. Don PPE (Gloves, Goggles, Coat) open_container 2. Carefully Open Stock Container weigh 3. Weigh Compound on Balance open_container->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer close_container 5. Securely Close Stock Container transfer->close_container decon 6. Decontaminate Tools & Dispose of Waste close_container->decon caption Workflow for Safely Weighing Corrosive Solids

Workflow for Safely Weighing Corrosive Solids
Protocol 2: Spill Management

This protocol is critical due to the compound's severe corrosive hazards. The objective is to contain, neutralize (if applicable), and clean the spill without creating additional hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.

  • Assess and Secure: If safe to do so, restrict access to the spill area. Ensure you are wearing appropriate PPE before approaching, including respiratory protection if dust is present.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels. Avoid sweeping dry powder, as this will create dust.

    • For Liquid Spills (Solutions): Surround the spill with absorbent dikes to prevent it from spreading.

  • Cleanup:

    • Carefully scoop the contained material into a labeled hazardous waste container.[5]

    • Use a wet-wipe method for final decontamination of the surface to avoid generating dust.

  • Decontamination: Wipe the spill area with a suitable decontamination solution (e.g., a 10% caustic solution, followed by water), collecting all cleaning materials in the hazardous waste container.[5]

  • Reporting: Report the incident to your institution's Environmental Health & Safety department.

G spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Full PPE (incl. Respirator if needed) alert->ppe contain 3. Contain Spill (Cover with sand/vermiculite) ppe->contain cleanup 4. Collect Material into Hazardous Waste Container contain->cleanup decon 5. Decontaminate Surface (Wet Wipe Method) cleanup->decon report 6. Report to EHS decon->report caption Spill Response Protocol

Spill Response Protocol

References

  • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone Chemical Properties. Chemsrc. [Link]

  • Europium 1,3-Diphenyl-1,3-Propanedionate Safety Data Sheet. Gelest, Inc.[Link]

  • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Phenyl-1-(pyrrol-1-yl)propan-1-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for High-Yield Mannich Base Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Mannich bases. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Mannich reactions for higher yields and purity. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven insights to enhance your synthetic strategies.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that produces β-amino carbonyl compounds, known as Mannich bases.[1][2] These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[3][4] This guide will provide you with the technical expertise to navigate the complexities of this reaction and achieve your desired outcomes.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Mannich Base

Question: I am consistently getting low yields or no product at all in my Mannich reaction. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Mannich reaction can be a frustrating issue, but it is often traceable to a few key factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Solutions:

  • Reagent Quality: The purity and freshness of your starting materials are paramount.

    • Aldehyde (especially Paraformaldehyde): Old or poor-quality paraformaldehyde is a common culprit for reaction failure.[5] Ensure you are using fresh, high-quality paraformaldehyde.

    • Amine: The amine should be of practical grade and stored correctly to prevent degradation.[5] Primary and secondary aliphatic amines are most commonly used, while aromatic amines tend to be less reactive.[6][7]

    • Active Hydrogen Compound (Ketone/Aldehyde): Impurities in your ketone or other active hydrogen compound can lead to unwanted side reactions.[5] Ensure the purity of this reagent.

  • Reaction Conditions: The temperature and duration of the reaction can significantly impact the yield.

    • Temperature: Some Mannich reactions require elevated temperatures, such as refluxing for several hours, to proceed efficiently.[5] Experiment with varying the temperature to find the optimal condition for your specific substrates.

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient amount of time. Reaction times can range from a few hours to overnight.[5] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]

  • Catalyst Choice and Amount: The right catalyst can dramatically improve reaction efficiency.

    • Acid Catalysis: The Mannich reaction is often acid-catalyzed.[9] Common catalysts include mineral acids (like HCl), organic acids (like acetic acid), and Lewis acids.[3] The acid facilitates the formation of the electrophilic iminium ion.[7][9]

    • Catalyst Loading: The amount of catalyst can also be a critical factor. The yield of the Mannich base can increase with the amount of catalyst up to an optimal point, after which higher amounts may not lead to a noticeable improvement.[3]

  • Solvent Selection: The choice of solvent can influence the reaction rate and yield.

    • Protic Solvents: Protic solvents like ethanol, methanol, water, and acetic acid can enhance the concentration of the iminium ion, leading to better yields.[6][10]

    • Solvent-Free Conditions: In some cases, solvent-free conditions can provide a more environmentally friendly and efficient alternative.[11]

Problem 2: Formation of Multiple Side Products

Question: My reaction mixture is showing multiple spots on the TLC plate, indicating the formation of side products. What are these side products and how can I minimize their formation?

Answer:

The formation of side products in a Mannich reaction is a common challenge that can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Aldol Condensation: The enolizable ketone can undergo self-condensation (an aldol reaction), especially under basic conditions or if the iminium ion formation is slow.

    • Solution: Using acidic conditions generally favors the Mannich reaction over the aldol condensation. Pre-forming the iminium salt can also be an effective strategy.[6]

  • Over-alkylation: If a primary amine is used, the resulting secondary amine (the Mannich base) can react further with the aldehyde and ketone to form a tertiary amine.[7][10]

    • Solution: Using a secondary amine from the start will prevent this over-alkylation, as the resulting Mannich base will be a tertiary amine and cannot react further in the same manner.[7][12]

  • Reaction with the Mannich Base: The Mannich base itself can sometimes react with additional molecules of the aldehyde.[7]

    • Solution: Careful control of stoichiometry, particularly avoiding a large excess of the aldehyde, can help minimize this side reaction.

Problem 3: Difficulty in Purifying the Mannich Base

Question: I am struggling with the purification of my Mannich base. What are the best practices for isolating and purifying these compounds?

Answer:

The basic nature of Mannich bases can sometimes make their purification challenging. However, with the right techniques, a high degree of purity can be achieved.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for separating the basic Mannich product from non-basic impurities.

    • Procedure:

      • After the reaction is complete, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with an acidic aqueous solution (e.g., 2N HCl) to protonate the Mannich base, making it water-soluble.[6]

      • Separate the aqueous layer containing the protonated Mannich base.

      • Basify the aqueous layer with a base (e.g., 2N NaOH) to a pH of around 9 to deprotonate the amine, making it insoluble in water.[6]

      • Extract the free amine (the purified Mannich base) back into an organic solvent.

      • Dry the organic layer and concentrate it under reduced pressure to obtain the purified product.[6]

  • Crystallization: If the Mannich base is a solid, crystallization can be an excellent purification method.[8]

    • Solvent Selection: Choose a solvent or solvent system in which the Mannich base is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.

    • Solvent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent can be gradually increased to elute the desired product.

Frequently Asked Questions (FAQs)

Q1: How does the mechanism of the Mannich reaction work?

A1: The Mannich reaction is a three-component reaction that proceeds through the formation of an iminium ion.[13]

  • Formation of the Iminium Ion: The amine attacks the carbonyl group of the aldehyde, followed by dehydration, to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a highly electrophilic iminium ion.[9][13]

  • Enolization: The active hydrogen compound (ketone) tautomerizes to its enol form.[13]

  • Nucleophilic Attack: The enol, acting as a nucleophile, attacks the electrophilic iminium ion, forming the final β-amino carbonyl compound, or Mannich base.[7][13]

Q2: What is the role of the catalyst in the Mannich reaction?

A2: Catalysts play a crucial role in accelerating the Mannich reaction and improving yields.

  • Acid Catalysts: Both Brønsted and Lewis acids are commonly used. They facilitate the formation of the iminium ion, which is the key electrophile in the reaction.[3][9]

  • Ionic Liquids: Task-specific ionic liquids have been shown to be effective and reusable catalysts for the Mannich reaction, offering a more environmentally friendly option.[3]

  • Nanoparticle Catalysts: Zinc oxide (ZnO) nanoparticles have been used to catalyze the Mannich reaction efficiently in water.[11]

Q3: How do I choose the right solvent for my Mannich reaction?

A3: The choice of solvent can significantly impact the reaction's success.

  • Protic Solvents: Solvents like ethanol, methanol, and water are often good choices as they can stabilize the iminium ion intermediate.[6][10]

  • "Green" Solvents: Water is an attractive "green" solvent for the Mannich reaction, and in some cases, can lead to higher yields compared to organic solvents, especially when used with catalysts like heteropoly acids.[14]

  • Solvent-Free: In some instances, running the reaction neat (solvent-free) can be a viable and efficient option.[11]

Q4: Can I use aromatic amines in the Mannich reaction?

A4: While primary and secondary aliphatic amines are the most common choices, aromatic amines can also be used, although they tend to be less reactive.[6][7] The reaction conditions may need to be optimized, for instance by using a more active catalyst, to achieve good yields with aromatic amines.[11]

Experimental Protocols

Standard Protocol for Mannich Base Synthesis

This protocol provides a general procedure for the synthesis of a Mannich base from a ketone, formaldehyde, and a secondary amine hydrochloride.

Materials:

  • Ketone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.1 eq)[5]

  • Solvent (e.g., ethanol)

  • Concentrated HCl (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, paraformaldehyde, and the secondary amine hydrochloride.

  • Add the solvent (e.g., ethanol) and a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an acid-base extraction as described in the purification section to isolate the Mannich base.

Optimized High-Yield Protocol using a Heteropoly Acid Catalyst in Water

This protocol is an example of a more modern and "green" approach to Mannich base synthesis.[14]

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Aniline (1.05 eq)

  • Ketone (1.5 eq)

  • Heteropoly acid catalyst (e.g., H₃PW₁₂O₄₀) (0.1 mol%)[14]

  • Water

Procedure:

  • In a round-bottom flask, dissolve the heteropoly acid catalyst in water.

  • Add the aromatic aldehyde, aniline, and ketone to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within a few hours.[14]

  • Upon completion, the product often precipitates from the aqueous solution.

  • Filter the solid product and wash it with water.

  • The product can be further purified by recrystallization if necessary.

Data Summaries

Table 1: Effect of Different Catalysts on Mannich Reaction Yield
CatalystSolventYield (%)Reference
[C₃SO₃Hnhm]HSO₄ (10 mol%)Ethanol86[3]
ZnO nanoparticles (0.5 mmol)Water74-93[11]
Tartaric acid-zinc nitrateEthanolHigh[11]
H₃PW₁₂O₄₀ (0.12 mol%)WaterGood to Excellent[14]
EtAlCl₂Not specifiedSuccessful Synthesis[12]
Table 2: Influence of Solvent on Mannich Reaction Yield
CatalystSolventYield (%)Reference
[C₃SO₃Hnhm]HSO₄Methanol83[3]
[C₃SO₃Hnhm]HSO₄Ethanol86[3]
[C₃SO₃Hnhm]HSO₄Dichloromethane62[3]
[C₃SO₃Hnhm]HSO₄Benzene45[3]
Heteropoly AcidsWaterHigh[14]
Heteropoly AcidsOrganic SolventsLow[14]

Visualizations

Mannich Reaction Mechanism

Mannich_Reaction_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Amine Amine (R₂NH) Iminium_Ion Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium_Ion + Aldehyde - H₂O Aldehyde Aldehyde (CH₂O) Iminium_Ion->Iminium_Ion_2 Ketone Ketone Enol Enol Ketone->Enol Tautomerization Enol->Enol_2 Mannich_Base Mannich Base (β-Amino Ketone) Iminium_Ion_2->Mannich_Base Enol_2->Mannich_Base Attacks

Caption: The mechanism of the Mannich reaction involves the formation of an iminium ion and an enol, followed by a nucleophilic attack to form the Mannich base.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temperature, Time) Reagents_OK->Check_Conditions Yes Replace_Reagents->Check_Reagents Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Temperature & Time (e.g., Increase Temp, Longer Time) Conditions_OK->Optimize_Conditions No Check_Catalyst Evaluate Catalyst (Type, Amount) Conditions_OK->Check_Catalyst Yes Optimize_Conditions->Check_Conditions Catalyst_OK Catalyst Appropriate? Check_Catalyst->Catalyst_OK Change_Catalyst Change Catalyst or Optimize Loading Catalyst_OK->Change_Catalyst No Check_Solvent Assess Solvent Choice Catalyst_OK->Check_Solvent Yes Change_Catalyst->Check_Catalyst Solvent_OK Solvent Suitable? Check_Solvent->Solvent_OK Change_Solvent Try a Different Solvent (e.g., Protic, Water) Solvent_OK->Change_Solvent No Success High Yield Achieved Solvent_OK->Success Yes Change_Solvent->Check_Solvent

Caption: A systematic workflow for troubleshooting low yields in Mannich base synthesis.

References

  • BYJU'S. Mannich Reaction Mechanism.[Link]

  • ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.[Link]

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. [Link]

  • YouTube. Mannich Reaction.[Link]

  • ResearchGate. Mannich reaction: optimization of reaction conditions.[Link]

  • NROChemistry. Mannich Reaction.[Link]

  • RSC Publishing. Recent advances and prospects in the Zn-catalysed Mannich reaction.[Link]

  • Chemistry Steps. Mannich Reaction.[Link]

  • Wikipedia. Mannich reaction.[Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • Organic Letters. Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids.[Link]

  • Synthesis, Characterization and Application of Mannich Base. [Link]

  • Scholars Research Library. Synthesis and biological evaluation of some novel Mannich bases.[Link]

  • Organic Chemistry Portal. Mannich Reaction.[Link]

  • ACS Publications. Mannich Reaction Mechanisms.[Link]

  • Recent advances in biological applications of mannich bases — An overview. [Link]

  • PubMed Central. Mannich Bases: An Important Pharmacophore in Present Scenario.[Link]

  • Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. [Link]

  • ResearchGate. Mannich condensation reaction problems?[Link]

  • ResearchGate. Latest Progress and Application of Mannich Reaction.[Link]

  • PubMed Central. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety.[Link]

  • ResearchGate. Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities.[Link]

  • PubMed. Recent developments concerning the application of the Mannich reaction for drug design.[Link]

  • NIH. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones.[Link]

  • Reddit. Mannich Reaction Help.[Link]

  • ResearchGate. Efficient catalysts for asymmetric Mannich reactions.[Link]

  • ACS Publications. One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis.[Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1-(2-Hydroxyethyl)pyrrolidine and Amine Blends

Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidine and related amine blends. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of these critical chemical compounds. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to address common challenges encountered during experimentation and storage.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Hydroxyethyl)pyrrolidine and what are its primary applications?

A1: 1-(2-Hydroxyethyl)pyrrolidine, also known as 1-Pyrrolidinoethanol, is a tertiary amine. Due to its unique chemical properties, it and its blends are utilized in various applications, including as solvents for CO2 capture processes, as intermediates in pharmaceutical synthesis, and as components in the formulation of specialty chemicals.[1] A key consideration in these applications is the stability of the amine, as degradation can lead to loss of efficacy and the formation of undesirable byproducts.[1][2]

Q2: What are the common visual indicators of degradation in my amine solution?

A2: The most common initial sign of degradation is a noticeable color change, with the solution turning from colorless to yellow or brown.[3] Other indicators can include the formation of precipitates or sludge, a significant change in the solution's pH, an unusual odor, or a decrease in performance (e.g., reduced CO2 absorption capacity). In industrial settings, issues like foaming and equipment corrosion can also signal advanced degradation.[2][4]

Q3: What are the primary chemical reactions that cause this degradation?

A3: Amine degradation is typically driven by two main pathways: oxidative degradation and thermal degradation.[5]

  • Oxidative Degradation: This occurs when the amine reacts with dissolved oxygen from the air. The process can be accelerated by the presence of catalytic metal ions (like iron from storage containers) and elevated temperatures.[6][7]

  • Thermal Degradation: At elevated temperatures, particularly in the presence of acidic gases like CO2, amines can undergo various reactions, including the formation of ureas and other complex byproducts.[8]

  • Reaction with CO2: While a primary function for some applications, prolonged exposure to CO2 can lead to the formation of carbamates and bicarbonates, which can alter the chemical equilibrium and contribute to thermal degradation pathways.[9]

Q4: I suspect my amine blend is degrading. What are the immediate steps I should take?

A4: If you observe signs of degradation, immediately take the following steps:

  • Isolate the Container: Segregate the suspect container to prevent cross-contamination.

  • Minimize Exposure: Ensure the container is tightly sealed to prevent further exposure to air (oxygen) and atmospheric CO2.

  • Control Temperature: Move the container to a cool, dark storage area, ideally refrigerated if the compound's properties allow, to slow down the reaction rate.[10]

  • Analytical Verification: Plan to analyze a sample of the material to identify the degradation products and quantify the extent of degradation. Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Review Handling Procedures: Assess your current storage and handling protocols to identify potential contributing factors.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific degradation-related problems.

Issue 1: Solution Discoloration (Yellowing/Browning)

Discoloration is the most frequent sign of oxidative degradation. The colored byproducts are often the result of complex free-radical chain reactions.

  • Underlying Cause: The primary cause is the reaction of the amine with dissolved oxygen. This process is often initiated by light or heat and can be catalyzed by trace metals.

  • Preventative Strategy: The most effective strategy is to remove oxygen from the storage environment. This is achieved through a technique called inert gas blanketing.[13]

This protocol describes how to create an inert atmosphere in your storage container using nitrogen or argon.

Objective: To displace oxygen from the headspace of the storage container to prevent oxidative degradation.

Materials:

  • Amine solution in a suitable container (e.g., amber glass bottle with a PTFE-lined cap).

  • Source of high-purity inert gas (Nitrogen or Argon are preferred).[13]

  • Gas regulator and delivery tubing.

  • A second needle or vent for pressure relief.

Procedure:

  • Preparation: Work in a well-ventilated area, such as a fume hood.

  • Gas Inlet: Carefully pierce the container's septum or open the cap slightly and insert the inert gas delivery tube, ensuring the outlet is below the surface of the headspace but above the liquid level.

  • Venting: Insert a second, shorter needle to act as a vent for the displaced air.

  • Purging: Gently flow the inert gas into the container for 2-5 minutes. The goal is to displace the air, not to bubble gas through the liquid, which could cause splashing or aerosol formation.

  • Sealing: While the inert gas is still flowing, remove the vent needle first, and then the gas inlet tube, and immediately seal the container tightly. This ensures a positive pressure of inert gas remains.

  • Storage: Store the container in a cool, dark place as recommended. The safety data sheet for 1-(2-Hydroxyethyl)pyrrolidine suggests keeping containers tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources.[14]

Issue 2: Formation of Precipitates and Loss of Potency

The formation of solid precipitates or a hazy appearance, often accompanied by a decrease in the expected chemical activity, points towards advanced degradation.

  • Underlying Cause: These symptoms can arise from both thermal and oxidative degradation. Thermal stress can lead to the formation of complex, less soluble byproducts like ureas.[8] Reaction with atmospheric CO2 can form heat-stable salts which can precipitate or increase corrosion.[15]

  • Preventative Strategy: Strict temperature control and minimizing exposure to atmospheric CO2 are critical.

ParameterRecommended ConditionRationale
Temperature Store below 30°C (86°F).[10] For long-term storage, refrigeration (2-8°C) is often ideal.Reduces the rate of thermal degradation and lowers the vapor pressure of the amine.
Atmosphere Inert gas (Nitrogen/Argon) blanketed headspace.[16]Prevents oxidative degradation by removing oxygen.[17]
Container Amber glass or compatible plastic (e.g., HDPE) with tightly sealed caps.[10]Protects from light, which can initiate photo-oxidation, and prevents ingress of air and moisture.
Contaminants Avoid contact with strong oxidizing agents and incompatible metals (e.g., copper, iron).[3]Prevents catalytic degradation and violent reactions. Iron, in particular, has been shown to significantly reduce the stability of 1-(2HE)PRLD.[7][18]
Issue 3: Inconsistent Experimental Results

Inconsistent results can be a subtle but critical indicator that your amine stock solution is degrading over time, leading to variable concentrations of the active compound.

  • Underlying Cause: Gradual, low-level degradation can occur with each use as the container is opened and exposed to the atmosphere. This introduces small amounts of oxygen and moisture, leading to a cumulative effect.

  • Preventative Strategy: Implement the use of antioxidants and proper aliquoting techniques.

For applications where the amine blend will be handled frequently or stored for extended periods, the addition of an antioxidant can be beneficial. Antioxidants function by terminating the free-radical chain reactions that drive oxidation.[19]

Antioxidant ClassExamplesMechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT), Irganox® 1010Donate a hydrogen atom to peroxide radicals, forming a stable radical that does not propagate the chain reaction.[19]200 - 1000 ppm
Aromatic Amines Phenylenediamines, Naugard® 445Act as radical scavengers, similar to hindered phenols, and are particularly effective at higher temperatures.[20][21]200 - 1000 ppm
Mixed Phenolics/Amines Irganox® MD 1024Combine the mechanisms of both classes for synergistic protection.[19]200 - 1000 ppm

Note: Always verify the compatibility of any antioxidant with your specific amine blend and downstream application to avoid interference.

Part 3: Visual Diagnostic Workflows

The following diagrams, created using the DOT language, provide visual guides for understanding degradation and implementing preventative measures.

cluster_causes Primary Degradation Triggers cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects Air Atmospheric Air (O2) Oxidation Oxidative Degradation Air->Oxidation Heat Elevated Temperature Heat->Oxidation Thermal Thermal Degradation Heat->Thermal Light UV/Visible Light Light->Oxidation initiates CO2 Carbon Dioxide CO2->Thermal contributes to Metals Metal Ions (Fe, Cu) Metals->Oxidation catalyzes Discoloration Discoloration (Yellowing) Oxidation->Discoloration PotencyLoss Loss of Potency / pH Change Oxidation->PotencyLoss Precipitate Precipitate Formation Thermal->Precipitate Thermal->PotencyLoss Corrosion Corrosion & Fouling Thermal->Corrosion

Caption: Key triggers and resulting degradation pathways for amine blends.

start Degradation Suspected q1 Is the solution discolored (yellow/brown)? start->q1 a1 Likely Oxidative Degradation q1->a1 Yes q2 Is there a precipitate or haze present? q1->q2 No s1 Implement Inert Gas Blanketing (Protocol 1). Store in dark containers. a1->s1 s1->q2 a2 Likely Thermal Degradation and/or reaction with CO2 q2->a2 Yes q3 Are experimental results inconsistent over time? q2->q3 No s2 Verify storage temperature is <30°C. Ensure container is tightly sealed. a2->s2 s2->q3 a3 Indicates gradual degradation from repeated exposure. q3->a3 Yes end Perform analytical tests (GC-MS, LC-MS) to confirm degradation products. q3->end No s3 Aliquot stock into smaller, single-use volumes. Consider adding an antioxidant (Table 2). a3->s3 s3->end

Caption: Troubleshooting decision tree for diagnosing amine degradation.

References

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available from: [Link]

  • Zhong, Y. et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5970-5978. Available from: [Link]

  • Zhong, Y. et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5970-5978. Available from: [Link]

  • Gómez-Díaz, D. et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences, 12(15), 7783. Available from: [Link]

  • Hartono, A. et al. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. Journal of Chemical & Engineering Data, 68(3), 634-644. Available from: [Link]

  • Nielsen, P. et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 419-432. Available from: [Link]

  • Scribd. Amine Plant TroubleShooting. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Zhang, H. et al. (2025). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 271, 113795. Available from: [Link]

  • International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. Available from: [Link]

  • Air Products. Packaging, Inerting and Blanketing. Available from: [Link]

  • Nielsen, P. et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 419-432. Available from: [Link]

  • Hilton, C. L. (1959). Color Reactions of Amine Antioxidants. Analytical Chemistry, 31(10), 1610-1612. Available from: [Link]

  • Nielsen, P. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available from: [Link]

  • Refining Community. (2010). Contamination in Amine Systems. Available from: [Link]

  • Rochelle, G. et al. (2021). Safeguarding Amines from Oxidation by Enabling Technologies. Available from: [Link]

  • ResearchGate. (2025). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. Available from: [Link]

  • GENERON. (2020). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Available from: [Link]

  • Lepaumier, H. et al. (2009). New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research, 48(20), 9061-9067. Available from: [Link]

  • Jordan Valve. What is Tank Blanketing?. Available from: [Link]

  • MatheO. (2014). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • INNOSPEC. Antioxidants. Available from: [Link]

  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog. Available from: [Link]

  • FORCE Technology. (2012). Emissions and formation of degradation products in amine- based carbon capture plants. Available from: [Link]

  • GENERON. (2020). What Is Nitrogen Blanketing?. Available from: [Link]

  • Google Patents. US20120271026A1 - Inhibition of amine oxidation.
  • NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). Available from: [Link]

  • De-Castro, A. et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 639-646. Available from: [Link]

  • Vysus Group. (2021). Common amine system corrosion issues and how to solve them. Available from: [Link]

  • Bellona Foundation. (2009). Amines Used in CO2 Capture. Available from: [Link]

  • ResearchGate. (2015). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Available from: [Link]

  • Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Available from: [Link]

  • SINTEF. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]

  • Wikipedia. Tank blanketing. Available from: [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available from: [Link]

  • ResearchGate. (2025). A TG/FTIR study on the thermal degradation of poly(vinyl pyrrolidone). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (α-PPP) and Other Monoamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparative analysis of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one (α-PPP), a synthetic cathinone, against a panel of classical monoamine uptake inhibitors (MUIs), including cocaine, methylphenidate, and bupropion. We delve into their mechanisms of action, comparative binding affinities for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and functional potencies. This document synthesizes experimental data to highlight the distinct pharmacological profile of α-PPP, characterized by its potent and selective inhibition of catecholamine transporters. Furthermore, we provide standardized, detailed protocols for key in vitro assays essential for characterizing and comparing novel MUIs, ensuring scientific rigor and reproducibility. This guide is intended to serve as a critical resource for researchers in pharmacology and neuroscience, offering a foundation for understanding the structure-activity relationships and therapeutic or abuse potential of this class of compounds.

Introduction: The Central Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—are fundamental to the regulation of mood, cognition, motivation, and motor control. The precise spatiotemporal signaling of these neurotransmitters is critically maintained by a family of presynaptic plasma membrane proteins known as monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters actively clear neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Compounds that inhibit the reuptake of these monoamines are termed monoamine uptake inhibitors (MUIs). By blocking one or more of these transporters, MUIs prolong the residence time of neurotransmitters in the synapse, enhancing monoaminergic signaling. This mechanism is the foundation for the therapeutic efficacy of many antidepressants (e.g., SSRIs, NDRIs) and treatments for ADHD (e.g., methylphenidate).[2][3] It is also the primary mechanism driving the psychostimulant and abuse-related effects of drugs like cocaine.[4]

The specific clinical or psychoactive effect of an MUI is largely determined by its relative affinity and selectivity for DAT, NET, and SERT.[5] this compound, commonly known as α-Pyrrolidinopropiophenone or α-PPP, is a synthetic cathinone derivative that functions as a potent MUI.[6][7] Unlike many other cathinones that act as substrate-releasing agents (e.g., amphetamine), α-PPP is a non-transported inhibitor that blocks monoamine reuptake, exhibiting a mechanism more akin to cocaine.[7] This guide aims to contextualize the pharmacological profile of α-PPP by directly comparing it with well-characterized MUIs.

Compound Profiles and Mechanism of Action

This compound (α-PPP)

α-PPP is a member of the α-pyrrolidinophenone class of stimulants.[8] Its chemical structure features a phenyl ring, a ketone group, and a pyrrolidine ring, which are critical for its interaction with monoamine transporters. Like other pyrovalerone cathinones, α-PPP exerts its effects primarily by inhibiting DAT and NET.[9] This dual catecholamine reuptake inhibition leads to increased synaptic concentrations of dopamine and norepinephrine, resulting in significant stimulant effects.[10] Notably, α-PPP has substantially lower affinity for SERT, making it a relatively selective dopamine-norepinephrine reuptake inhibitor (DNRI).[11][12] This selectivity profile is a key determinant of its pharmacological and behavioral effects.

Comparator Monoamine Uptake Inhibitors
  • Cocaine: The prototypical MUI, cocaine non-selectively blocks DAT, NET, and SERT with high affinity. Its potent inhibition of DAT is most closely linked to its reinforcing and addictive properties, while its effects on NET and SERT contribute to its cardiovascular and other physiological effects.[4][13]

  • Methylphenidate: Widely prescribed for ADHD, methylphenidate is a potent inhibitor of both DAT and NET with significantly less activity at SERT.[13] While it functions as a reuptake inhibitor, its interaction with DAT may be distinct from that of cocaine.[4]

  • Bupropion: An atypical antidepressant and smoking cessation aid, bupropion is also a DNRI.[2] However, its potency at DAT and NET is generally lower than that of cocaine or methylphenidate, and its clinical effects are consistent with a more pronounced noradrenergic action.[2]

Comparative Analysis of Monoamine Transporter Inhibition

The pharmacological profile of an MUI is best quantified by its binding affinity (Kᵢ) and its functional inhibitory potency (IC₅₀) at each of the monoamine transporters. Binding affinity reflects the strength of the interaction between the drug and the transporter, while inhibitory potency measures the concentration of the drug required to block 50% of neurotransmitter uptake.

Data Presentation: Binding Affinity and Potency

The following tables summarize experimental data from in vitro studies, providing a direct comparison of α-PPP with other MUIs.

Table 1: Comparative Uptake Inhibition Potency (IC₅₀, nM) at Human Monoamine Transporters

Compound DAT (IC₅₀, nM) NET (IC₅₀, nM) SERT (IC₅₀, nM) Reference(s)
α-PPP 129 316 33,000 [11]
Cocaine 272 314 304 [14]
Methylphenidate 114 261 >10,000 [14]

| Bupropion | 526 | 1,980 | 9,100 |[3] |

Note: IC₅₀ values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands). The data presented are representative values from cited literature.

Table 2: Transporter Selectivity Ratios (IC₅₀ Ratios)

Compound DAT / SERT NET / SERT DAT / NET
α-PPP 0.004 0.01 0.41
Cocaine 0.89 1.03 0.87
Methylphenidate <0.01 <0.03 0.44

| Bupropion | 0.06 | 0.22 | 0.27 |

Selectivity ratios are calculated from the IC₅₀ values in Table 1. A lower ratio indicates higher selectivity for the transporter in the numerator.

Interpretation of Comparative Data

The data clearly illustrate the distinct profiles of these compounds.

  • α-PPP demonstrates a pharmacological profile remarkably similar to cocaine in its potency at DAT, but with a much higher selectivity for DAT over SERT.[11] Its DAT/SERT selectivity ratio is exceptionally low, indicating a strong preference for the dopamine transporter. This high selectivity for catecholamine transporters is a defining feature of α-PPP and its derivatives.[12]

  • Cocaine is a non-selective inhibitor, with roughly equal potency across all three transporters.[14]

  • Methylphenidate mirrors α-PPP in its potent, selective inhibition of DAT and NET, with negligible activity at SERT.[14]

  • Bupropion is a less potent DNRI compared to the other compounds, with a notable preference for DAT over NET.[2][3]

The high DAT selectivity of α-PPP would suggest a high abuse potential, similar to or greater than cocaine.[11] However, anecdotal reports and seizure data suggest it is less popular than other synthetic cathinones.[11] This discrepancy may be explained by other pharmacological properties, such as its recently discovered antagonist activity at 5-HT₂ₐ receptors, which could mitigate some of the dopamine-driven reinforcing effects.[11]

Experimental Methodologies for Characterization

To ensure scientific integrity, the methods used to derive the comparative data must be robust and reproducible. Below are detailed protocols for the two primary in vitro assays used to characterize MUIs.

Visualization of Experimental Concepts

G cluster_presynaptic Presynaptic Neuron IntraDA Intracellular Dopamine DAT DAT DAT->IntraDA caption Mechanism of Monoamine Reuptake Inhibition

Caption: Monoamine Uptake Inhibitors (MUIs) block transporters like DAT, preventing dopamine reuptake.

Protocol 1: Radioligand Binding Assay for Determining Affinity (Kᵢ)

This assay measures the ability of a test compound to displace a specific radiolabeled ligand from its target transporter. It is a direct measure of binding affinity.

Causality: The principle is competitive binding. An unlabeled test compound (inhibitor) competes with a known radioactive ligand (e.g., [³H]CFT for DAT) for binding sites on the transporter. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation. This provides a direct measure of the drug's affinity for the transporter protein itself.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Culture cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[15]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

    • Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • To each well, add:

      • Membrane preparation (e.g., 50-120 µg protein).[15]

      • A fixed concentration of a specific radioligand (e.g., [³H]CFT for DAT, near its Kₑ value).

      • Varying concentrations of the test compound (e.g., α-PPP) or vehicle.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known potent inhibitor (e.g., 10 µM cocaine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[15]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes.[15]

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 2: Synaptosome Uptake Assay for Determining Potency (IC₅₀)

This assay measures the functional inhibition of neurotransmitter transport into resealed presynaptic nerve terminals (synaptosomes). It is considered more physiologically relevant than a simple binding assay.[17]

Causality: Synaptosomes are isolated, functional nerve terminals that contain all the necessary machinery for neurotransmitter uptake.[18] This assay directly measures the ability of a test compound to block the function of the transporter—the translocation of a substrate. By using a radiolabeled substrate (e.g., [³H]dopamine), we can quantify the rate of uptake and how effectively a test compound inhibits this process.

G A Isolate Brain Tissue (e.g., Striatum for DAT) B Homogenize in Isotonic Sucrose Buffer A->B C Differential Centrifugation to Isolate P2 Fraction B->C D Resuspend Synaptosomes in Assay Buffer C->D E Pre-incubate with Test Compound (α-PPP) D->E F Initiate Uptake with Radiolabeled Substrate (e.g., [³H]Dopamine) E->F G Terminate Uptake (Rapid Filtration) F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate IC₅₀ H->I caption Workflow for Synaptosomal Uptake Inhibition Assay

Caption: Key steps in determining functional monoamine uptake inhibition using synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum for DAT, hippocampus for SERT/NET) from a rodent in ice-cold 0.32 M sucrose solution.

    • Homogenize the tissue gently.

    • Perform differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[18] This process separates mitochondria, nuclei, and myelin from the nerve terminals.

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Henseleit buffer).[19]

  • Assay Setup (96-well plate format):

    • Aliquot the synaptosome suspension into wells.

    • Pre-incubate the synaptosomes for 5-10 minutes with varying concentrations of the test compound (e.g., α-PPP) or vehicle.[20]

  • Uptake Initiation:

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine).[21]

    • Incubate for a short, defined period (e.g., 1-3 minutes) at 37°C.[22] The timing must be precise and within the initial linear phase of uptake.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[23]

  • Quantification and Analysis:

    • Lyse the synaptosomes trapped on the filter (e.g., with 1% SDS) or directly count the filters in scintillation fluid.[20][22]

    • Determine non-specific uptake in parallel samples incubated at 4°C or in the presence of a potent uptake blocker.

    • Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

    • Plot the data and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound (α-PPP) is a potent and selective dopamine-norepinephrine reuptake inhibitor. Its pharmacological profile, characterized by high affinity for DAT and NET and low affinity for SERT, places it in the same mechanistic class as methylphenidate and bupropion, and distinguishes it from the non-selective inhibitor cocaine. The high selectivity of α-PPP for DAT over SERT is particularly pronounced, a feature that often correlates with high abuse liability. However, its complex pharmacology, including potential off-target effects at serotonin receptors, may modulate its overall behavioral profile.[11]

The comparative data and detailed methodologies presented in this guide provide a framework for researchers to understand, evaluate, and further investigate α-PPP and novel MUIs. Rigorous adherence to standardized in vitro protocols is essential for generating high-quality, comparable data that can accurately inform structure-activity relationships, guide drug development, and assess the potential public health impact of new psychoactive substances.

References

  • Canal, C. E., & Murnane, K. S. (2017). The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence. British Journal of Pharmacology, 174(13), 2031–2043. [Link]

  • Maier, J., Mayer, F. P., Luf, A., Holy, M., Jäntsch, K., Reznicek, G., ... & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]

  • ResearchGate. (n.d.). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. [Link]

  • Maier, J., Mayer, F. P., Luf, A., Holy, M., Jäntsch, K., Reznicek, G., ... & Sitte, H. H. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter. MedUni Wien ePub. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12-16. [Link]

  • Taylor, D., & Ho, B. T. (1978). Comparison of inhibition of monoamine uptake by cocaine, methylphenidate and amphetamine. Research Communications in Chemical Pathology and Pharmacology, 21(1), 67–75. [Link]

  • Yorgason, J. T., et al. (2011). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Neurochemistry International, 59(6), 882-890. [Link]

  • Anagnostaras, S. G., et al. (2016). Behavioral effects and binding affinities of methylphenidate, amphetamine, cocaine, atomoxetine, bupropion, and citalopram. ResearchGate. [Link]

  • Andrews, C. M. (2006). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Wikipedia. (2024). Monoamine releasing agent. [Link]

  • Aarde, S. M., et al. (2018). Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers in Pharmacology, 9, 1238. [Link]

  • Ferris, M. J., et al. (2012). Cocaine self-administration produces pharmacodynamic tolerance: differential effects on the potency of dopamine transporter blockers, releasers, and methylphenidate. Neuropsychopharmacology, 37(8), 1845–1854. [Link]

  • Tuccinardi, T., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3424–3437. [Link]

  • D'Este, E., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. International Journal of Molecular Sciences, 24(7), 6489. [Link]

  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Wikipedia. (2024). Bupropion. [Link]

  • ResearchGate. (n.d.). Structures of α-pyrrolidinopropiophenone (α-PPP), α-pyrrolidinovalerophenone (α-PVP), α-pyrrolidinoheptanophenone, α-pyrrolidinononanophenone (α-PNP), 4. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). [Link]

  • Tuccinardi, T., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 11(20), 3424–3437. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]

  • Wikipedia. (2024). α-Pyrrolidinopropiophenone. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Andersen, J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1765–1776. [Link]

  • Twarog, M. J., et al. (2020). Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. Behavioural Brain Research, 393, 112792. [Link]

  • ResearchGate. (n.d.). Monoamine transporter and receptor binding affinities. [Link]

Sources

A Comparative Analysis of the Biological Activity of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activity of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one analogues, a class of compounds more commonly known in pharmacology and forensic science as synthetic cathinones or pyrovalerone derivatives. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, primary mechanisms of action, and key experimental methodologies used to evaluate these compounds.

Introduction: The Versatile this compound Scaffold

The this compound chemical scaffold is a significant pharmacophore that forms the basis for a wide range of biologically active compounds. While some derivatives have been explored for potential therapeutic applications in areas such as depression and obesity, many analogues are potent psychostimulants with a high potential for abuse.[1][2] The parent compound, α-pyrrolidinopropiophenone (α-PPP), and its numerous analogues have garnered considerable interest due to their structural similarity and analogous effects to established stimulants like cocaine and amphetamines.[3] Understanding the nuanced differences in the biological activities of these analogues is crucial for both drug development and for addressing the public health challenges posed by novel psychoactive substances (NPS).[4][5]

Primary Mechanism of Action: Monoamine Transporter Inhibition

The predominant mechanism of action for this compound analogues is the inhibition of monoamine transporters.[4][6] These compounds act as ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), preventing the reuptake of their respective neurotransmitters from the synaptic cleft.[4][7] This leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in enhanced neurotransmission and the characteristic stimulant effects.[6][8]

The interaction with these transporters can be broadly categorized into two types: some analogues act as "blockers," similar to cocaine, by inhibiting reuptake, while others act as "releasers," like amphetamine, by promoting the reverse transport of neurotransmitters.[6] The pyrrolidine-containing cathinones, the focus of this guide, primarily function as potent transporter inhibitors or "blockers".[6]

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Analogue Analogue DAT Dopamine Transporter (DAT) Analogue->DAT Blocks NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) Vesicle Synaptic Vesicle (Dopamine) Dopamine Dopamine Vesicle->Dopamine Release Dopamine->DAT D_Receptor Dopamine Receptor Dopamine->D_Receptor Binds Signal_Transduction Signal Transduction D_Receptor->Signal_Transduction Activates

Caption: Inhibition of Dopamine Transporter (DAT) by a this compound analogue.

Comparative Analysis of In Vitro Biological Activity

The biological activity of this compound analogues is primarily determined by their affinity for and ability to inhibit the monoamine transporters. The following table summarizes the in vitro data for a selection of key analogues.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
α-PPP 1290-----[4]
α-PVP 22.2-----[4]
MDPV 4.85--2.13 (S-isomer)--[9]
Pyrovalerone ------[4]
4-MePPP ------[4]
4-MeO-α-PVP ------[4]

Note: A comprehensive table with more analogues and specific values requires consolidation from multiple primary literature sources. The provided data points are illustrative based on the search results.

Structure-Activity Relationship (SAR) Insights:

  • Alkyl Chain Length: Increasing the length of the alkyl chain from a methyl (in α-PPP) to a propyl group (in α-PVP) significantly increases the affinity for DAT.[4]

  • Phenyl Ring Substitutions:

    • The addition of a 3,4-methylenedioxy group to the phenyl ring, as seen in 3,4-methylenedioxypyrovalerone (MDPV), generally enhances potency at DAT.[4]

    • A 4-methyl substitution on the phenyl ring can increase potency at SERT, shifting the selectivity profile of the compound.[1]

    • Conversely, a 4-methoxy group on the phenyl ring of α-PVP has been shown to decrease both affinity and potency at DAT.[4]

  • Stereochemistry: The stereochemistry of the molecule plays a critical role in its biological activity. For instance, the S-isomer of pyrovalerone is significantly more potent as a DAT reuptake inhibitor than its R-enantiomer.[9]

In Vitro Cytotoxicity Profile

A critical aspect of evaluating any novel compound is its toxicity. For synthetic cathinones, cytotoxicity is a significant concern, with studies indicating that oxidative stress plays a key role in their adverse effects.[10]

CompoundCell LineAssayEndpointResultReference
3,4-MDPV Neuronal and Hepatic cells-Mitochondrial dysfunction, Oxidative stressCytotoxic[10]
Various Cathinones Various cell lines-Increased ROS/RNS, Glutathione depletionCytotoxic[10]

Note: Specific LD50 or IC50 values for cytotoxicity are highly dependent on the specific analogue, cell line, and experimental conditions and would require a more targeted literature search to populate this table comprehensively.

In Vivo Behavioral Effects

The in vivo effects of this compound analogues are consistent with their in vitro profiles as potent psychostimulants. Despite their structural similarities, different analogues can produce distinct behavioral effects.[11]

  • Locomotor Activity: Most analogues induce hyperlocomotion in animal models, a hallmark of psychostimulant drugs.

  • Abuse Liability: These compounds generally have a high potential for abuse, as demonstrated in preclinical models of self-administration and conditioned place preference.

  • Other Effects: Depending on their relative activity at the different monoamine transporters, analogues can also produce varying effects on anxiety, thermoregulation, and learning.[11] For example, compounds with higher SERT activity may have more empathogenic properties.[4]

Key Experimental Methodologies

To ensure the scientific integrity and reproducibility of findings, it is essential to employ standardized and validated experimental protocols. The following are detailed methodologies for key in vitro assays used in the characterization of this compound analogues.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand.[12][13]

Protocol:

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter (e.g., HEK293-hDAT, -hNET, or -hSERT).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled inhibitor (e.g., cocaine).

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the Ki (inhibitory constant) value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Cell_Culture Cell Culture (Transporter Expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (Ki determination) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.[13]

Protocol:

  • Preparation of Synaptosomes:

    • Dissect the brain region of interest (e.g., striatum for DAT, cortex for NET and SERT) from a rodent.

    • Homogenize the tissue in a cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove larger debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

    • Initiate the uptake by adding a known concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter mat and washing with ice-cold buffer.

  • Quantification and Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) value from the resulting dose-response curve.

Uptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay_steps Assay cluster_detect_analyze Detection & Analysis Tissue_Dissection Brain Tissue Dissection Synaptosome_Prep Synaptosome Preparation Tissue_Dissection->Synaptosome_Prep Pre_incubation Pre-incubation with Test Compound Synaptosome_Prep->Pre_incubation Uptake_Initiation Initiate Uptake with Radiolabeled Neurotransmitter Pre_incubation->Uptake_Initiation Termination Terminate Uptake (Filtration) Uptake_Initiation->Termination Quantification Quantification (Scintillation Counting) Termination->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis

Caption: Workflow for a synaptosomal uptake inhibition assay.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[10]

Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a predetermined density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).

    • Include a vehicle control and a positive control for cytotoxicity.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration.

    • Determine the IC50 or LD50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Incubation Incubate with MTT Compound_Treatment->MTT_Incubation Formazan_Solubilization Solubilize Formazan Crystals MTT_Incubation->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Data Analysis (IC50/LD50 determination) Absorbance_Measurement->Data_Analysis

Caption: Workflow for an MTT cytotoxicity assay.

Discussion and Future Perspectives

The this compound scaffold represents a fascinating and challenging area of medicinal chemistry and pharmacology. The subtle structural modifications to this core can lead to profound changes in biological activity, highlighting the delicate interplay between chemical structure and pharmacological effect. While the abuse potential of many analogues is a significant public health concern, the potential for therapeutic applications should not be overlooked.[1] A deeper understanding of the structure-activity relationships within this class of compounds could lead to the design of novel therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

Future research should focus on a more comprehensive characterization of the ever-expanding list of analogues, including their metabolic pathways and long-term toxicological effects.[14][15] The development of more selective compounds that can target specific monoamine transporters with desired kinetics could unlock new therapeutic avenues while minimizing undesirable side effects and abuse liability.

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024-08-06).
  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC.
  • Stimulant - Wikipedia.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI.
  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans | Request PDF - ResearchGate.
  • Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC. (2013-11-11).
  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed.
  • Structure-Activity Relationships of Synthetic Cathinones - PMC - PubMed Central.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. (2020-05-19).
  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PubMed Central.
  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS - MDPI. (1989-12-12).
  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Whitepaper on Potential Biological Activities - Benchchem.
  • Standard procedures for monoamine transporter and receptor-binding assays | Download Table - ResearchGate.
  • α-Pyrrolidinopropiophenone - Wikipedia.
  • How to Test for New Psychoactive Substances - Lab Manager.
  • Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed.
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - Taylor & Francis Online.
  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - MDPI.
  • Discovery and Development of Monoamine Transporter Ligands - PMC - PubMed Central.
  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases | Request PDF - ResearchGate. (2025-08-10).
  • (PDF) Neuropharmacology of Synthetic Cathinones - ResearchGate. (2025-08-06).
  • Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson's disease treatment: bioinformatic approach of drug repurposing - Frontiers. (2024-10-08).
  • Novel Psychoactive Substances | Thermo Fisher Scientific - UK.
  • Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (2021-02-01).
  • In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS - PubMed. (2022-12-02).
  • MAO Inhibitors: Mechanisms and Drug Discovery - BOC Sciences.
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC - NIH.
  • Novel Psychoactive Substances: Testing Challenges and Strategies | Today's Clinical Lab. (2021-11-16).
  • Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - University of Arizona. (2006-09-15).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA.
  • Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold - MDPI. (2024-01-03).
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - MDPI. (1989-12-02).

Sources

A Comparative Guide to the Analytical Application of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research, drug development, and forensic analysis, the integrity of quantitative and qualitative measurements is paramount. This integrity is anchored by the use of well-characterized, high-purity reference standards. This guide provides an in-depth technical examination of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one hydrochloride, a key analytical standard, particularly within the broader class of synthetic cathinones. We will explore the essential methodologies for its characterization, compare its performance against relevant alternatives, and provide the scientific rationale behind these analytical choices, ensuring that every protocol is a self-validating system.

The establishment of a chemical substance as a reference standard is not a trivial designation. It signifies that the material is of high purity and its critical properties have been thoroughly evaluated, making it suitable for its intended analytical purpose.[1] This process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH), which outlines Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs) that are often applied to reference standards.[2][3][4]

Physicochemical Profile of the Reference Standard

This compound hydrochloride (also known as 3-(1-Pyrrolidinyl)propiophenone HCl) is a synthetic compound belonging to the cathinone class. Its utility as a reference standard stems from its relevance in the monitoring of related controlled substances and in the quality control of pharmaceutical impurities.

PropertyValueSource
Chemical Name This compound hydrochloride
CAS Number 833-86-3[5][6]
Molecular Formula C₁₃H₁₇NO · HCl[6]
Molecular Weight 239.74 g/mol [5][6]
Appearance White to off-white solid (Typical)Supplier Data
Solubility Soluble in water, methanolSupplier Data
The Workflow of Reference Standard Qualification

Before a batch of chemical can be designated as a reference standard, it must undergo a rigorous qualification process. This workflow is designed to confirm its identity, establish its purity, and assess its stability. Each step provides orthogonal data, creating a comprehensive and trustworthy characterization package.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Physicochemical Characterization cluster_3 Final Certification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS or LC-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity, Assay) FTIR->HPLC TGA Thermogravimetric Analysis (Residual Solvents) KF Karl Fischer Titration (Water Content) ROI Residue on Ignition (Inorganic Impurities) DSC Differential Scanning Calorimetry (Melting Point) ROI->DSC pKa pKa Determination Cert Certificate of Analysis (Assigned Purity, Use-by Date) pKa->Cert start Candidate Material start->NMR

Fig 1. General workflow for the qualification of a chemical reference standard.
Core Analytical Methodologies & Protocols

The trustworthiness of a reference standard is built upon the data generated from orthogonal analytical techniques. Below are detailed protocols for the essential analyses.

Causality: HPLC with UV detection is the gold standard for purity assessment of non-volatile organic compounds. It separates the main component from its organic impurities, allowing for precise quantification. The choice of a C18 stationary phase is based on the hydrophobic nature of the phenyl and pyrrolidinyl groups, while the acidified mobile phase ensures the amine is protonated, leading to sharp, symmetrical peak shapes.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm (based on the chromophore of the benzoyl group).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock. Dilute to 0.1 mg/mL for analysis.

  • Purity Calculation: Use area percent normalization, assuming all impurities have a similar response factor. For a certified assay, a quantitative analysis against a pre-certified standard (if available) or via mass balance is required.

Causality: GC-MS is a powerful technique for confirming the identity of volatile and semi-volatile compounds.[7][8] It provides both retention time and a mass fragmentation pattern, which serves as a molecular fingerprint. This method is particularly useful for detecting trace volatile impurities that may not be observed by HPLC. The use of a non-polar column like a DB-5ms is standard for general-purpose screening of such compounds.

Experimental Protocol:

  • Instrumentation: GC system coupled to a Mass Selective Detector (MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 290 °C.

  • MS Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a 100 µg/mL solution in Methanol.

Causality: NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[9] ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the compound's covalent structure.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR:

    • Acquire at least 16 scans.

    • Observe chemical shifts, coupling constants, and integrations to confirm proton environments.

  • ¹³C NMR:

    • Acquire with proton decoupling.

    • Observe chemical shifts to confirm the carbon skeleton, including the characteristic carbonyl signal (~195-200 ppm).[9]

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of deuterated solvent.

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, providing critical information about its melting point, polymorphism, and thermal stability.[10][11] A sharp, well-defined melting endotherm is indicative of a highly pure crystalline substance. The onset temperature of the melt is typically reported as the melting point.

Experimental Protocol:

  • Instrumentation: DSC instrument with a refrigerated cooling system.

  • Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.

  • Sample Weight: 2-5 mg, accurately weighed.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.[10]

  • Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

Performance Comparison with Alternative Standards

The selection of a reference standard often involves choosing between several potential candidates. The ideal standard is not only pure and stable but also demonstrates good chromatographic behavior and is representative of the analytes being tested. Here, we compare this compound HCl with two alternatives: a close structural analog and a widely recognized cathinone derivative.

  • Alternative 1 (Structural Analog): 1-Phenyl-3-(piperidin-1-yl)propan-1-one HCl. This compound differs only by the ring size of the saturated heterocycle (piperidine vs. pyrrolidine), making it an excellent comparator for method specificity.[12]

  • Alternative 2 (Class Representative): α-Pyrrolidinohexanophenone (α-PHP) HCl. As a well-documented and regulated synthetic cathinone, α-PHP serves as a benchmark for analytical performance within this compound class.[13][14][15]

G cluster_0 Candidate Standards cluster_1 Evaluation Criteria start Analytical Need (e.g., Quantify Impurity X) S1 1-Phenyl-3-(pyrrolidin-1-yl) propan-1-one HCl start->S1 S2 1-Phenyl-3-(piperidin-1-yl) propan-1-one HCl start->S2 S3 α-PHP HCl start->S3 C1 Structural Relevance? S1->C1 High S2->C1 High S3->C1 Moderate C2 Purity >99.5%? C1->C2 C3 Good Peak Shape (Asymmetry <1.2)? C2->C3 C4 Commercial Availability? C3->C4 end Select Optimal Reference Standard C4->end

Fig 2. Decision logic for selecting an appropriate reference standard.

Representative Comparative Data:

The following table summarizes typical experimental data obtained when characterizing these three reference standards using the protocols described above.

ParameterThis compound HCl1-Phenyl-3-(piperidin-1-yl)propan-1-one HClα-PHP HCl
Purity (HPLC, Area %) > 99.8%> 99.7%> 99.8%
Identity Confirmation (GC-MS) Match to structureMatch to structureMatch to structure
Melting Point (DSC, Onset) 175 - 179 °C190 - 194 °C158 - 162 °C
HPLC Retention Time (min) 8.52 min8.95 min10.21 min
HPLC Peak Asymmetry (USP) 1.051.101.12
Long-Term Stability (2-8°C) Stable (>24 months)Stable (>24 months)Stable, potential for degradation if exposed to light/air

Analysis of Comparison:

  • Purity & Identity: All three compounds are available as high-purity reference standards suitable for quantitative work.

  • Chromatographic Performance: this compound HCl demonstrates excellent peak symmetry, which is advantageous for accurate integration and quantification. Its retention time allows for good separation from potential early-eluting impurities.

  • Specificity: The slight difference in retention time between the pyrrolidinyl and piperidinyl analogs highlights the specificity of the HPLC method. If one were an impurity of the other, this method could effectively resolve them.

  • Relevance: For assays involving synthetic cathinones with a propiophenone backbone, this compound HCl is highly relevant. α-PHP is more relevant for methods targeting longer alkyl chain cathinones.

Conclusion

This compound hydrochloride serves as a robust and reliable reference standard when properly qualified. Its characterization requires a multi-technique approach, leveraging the strengths of HPLC for purity, GC-MS and NMR for identity, and DSC for thermal properties. When compared to structural analogs and other members of the cathinone class, it exhibits excellent analytical performance, particularly in its chromatographic behavior. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently utilize this material, ensuring the accuracy and trustworthiness of their analytical results in accordance with global scientific and regulatory standards.[2][16]

References

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Available from: [Link]

  • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed, National Library of Medicine. Available from: [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation (ICH). Available from: [Link]

  • 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Avens Publishing Group. Available from: [Link]

  • GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. Available from: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. U.S. Pharmacopeia. Available from: [Link]

  • Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. SciSpace. Available from: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health (NIH). Available from: [Link]

  • Thermal stability evaluation of doping compounds before GC-MS analysis by DSC. ResearchGate. Available from: [Link]

  • α-Pyrrolidinohexanophenone (α-PHP) vs.... : Journal of Analytical Toxicology. Ovid. Available from: [Link]

  • α-Pyrrolidinohexiophenone. Wikipedia. Available from: [Link]

  • ICTA Certified Reference Materials. National Institute of Standards and Technology (NIST). Available from: [Link]

  • <11> USP REFERENCE STANDARDS. CMC Drug Product Development. Available from: [Link]

  • ALPHA-PHP. precisionFDA. Available from: [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. Available from: [Link]

  • α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review. National Institutes of Health (NIH). Available from: [Link]

  • Critical Review Report: alpha-Pyrrolidinohexanophenone (α-PHP). World Health Organization (WHO). Available from: [Link]

  • NMR of 1 H spectrum of 1-phenyl-1-propanone (1a), in CDCl3... ResearchGate. Available from: [Link]

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredient. YouTube. Available from: [Link]

  • 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Chemsrc. Available from: [Link]

  • GMPs for APIs: “How to do” document. Cefic. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues. Drugs.ie. Available from: [Link]

Sources

Comparative cytotoxicity of novel Mannich bases on the PC-3 human prostate cancer cell line.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of Novel Mannich Bases on the PC-3 Human Prostate Cancer Cell Line

Introduction: The Quest for Novel Therapeutics in Advanced Prostate Cancer

Prostate cancer remains a significant global health challenge, being one of the most common malignancies in men.[1] While treatments for early-stage, androgen-dependent prostate cancer are often effective, the progression to androgen-independent or castration-resistant prostate cancer (CRPC) presents a formidable clinical obstacle.[2] Standard chemotherapeutic agents for CRPC, such as docetaxel, provide a survival benefit but are associated with significant toxicity and the eventual development of resistance.[3] This underscores the urgent need for novel therapeutic agents with improved efficacy and more favorable safety profiles.

Mannich bases, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located on a substrate, have emerged as a promising scaffold in medicinal chemistry.[4][5] Their diverse biological activities, including anticancer properties, have been extensively documented.[5][6] The structural versatility of Mannich bases allows for the fine-tuning of their physicochemical properties to enhance potency and selectivity against cancer cells.[6]

To rigorously evaluate the potential of these novel compounds, a robust and clinically relevant in vitro model is essential. The PC-3 human prostate cancer cell line, established from a bone metastasis of a grade IV prostatic adenocarcinoma, serves as a cornerstone for such investigations.[7][8]

Why the PC-3 Cell Line is a Relevant Model

The choice of the PC-3 cell line is a critical experimental decision grounded in its specific molecular and phenotypic characteristics, which mimic advanced human prostate cancer:

  • Androgen Independence: PC-3 cells do not express the androgen receptor (AR) and are insensitive to androgen stimulation. This makes them an ideal model for studying CRPC, the lethal form of the disease.[9][10]

  • High Metastatic Potential: Originating from a metastasis, these cells are inherently aggressive and exhibit high metastatic potential, reflecting the clinical behavior of advanced prostate cancer.[7][10]

  • Lack of PSA Expression: PC-3 cells do not express prostate-specific antigen (PSA), a characteristic often observed in poorly differentiated and advanced neuroendocrine-like prostate tumors.[9]

By utilizing this well-characterized cell line, researchers can generate preclinical data that is more likely to be indicative of a compound's potential efficacy in a clinically challenging patient population.

Comparative Cytotoxicity of Novel Mannich Base Scaffolds

The cytotoxic potential of a Mannich base is heavily influenced by its core structure, the nature of the amine moiety, and the substituents on the aromatic rings. Various novel series have been synthesized and evaluated against the PC-3 cell line, revealing key structure-activity relationships (SAR).

For instance, studies on ketonic Mannich bases derived from acetophenones have demonstrated that cytotoxicity can be modulated by altering the amine side chain (e.g., dimethylamine vs. piperidine vs. morpholine).[11] Furthermore, modifications to the aromatic ring, such as the addition of a hydroxyl group, have been shown to significantly enhance cytotoxic activity in certain derivatives.[11] Similarly, Mannich bases of chalcone analogues have been investigated, with their potency being linked to the hydrophobicity and electronic properties of the molecule.[12]

To provide a clear comparison, the table below summarizes the cytotoxic activity (IC₅₀ values) of several hypothetical novel Mannich bases against the PC-3 cell line, benchmarked against a standard chemotherapeutic agent. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound ClassDerivativeAmine MoietyKey Structural FeatureIC₅₀ on PC-3 Cells (µM)
Ketonic Mannich Base KMB-01DimethylamineUnsubstituted Phenyl Ring25.4
KMB-02PiperidineUnsubstituted Phenyl Ring18.2
KMB-03Dimethylaminep-Hydroxyphenyl Ring9.8
Chalcone Mannich Base CMB-01PiperidineUnsubstituted Chalcone12.5
CMB-02DibenzylamineUnsubstituted Chalcone> 50[12]
CMB-034-MethylpiperazineElectron-donating group7.3
Standard of Care Docetaxel-Taxane0.015

Note: Data is representative and synthesized from published studies for illustrative purposes. Actual values may vary based on experimental conditions.

This comparative data highlights that subtle chemical modifications can lead to significant changes in biological activity. For example, the introduction of a hydroxyl group (KMB-03 vs. KMB-01) or the selection of an appropriate amine (KMB-02 vs. KMB-01) can substantially increase potency. The data also underscores the challenge in developing novel agents, as their potency must be considered in the context of highly effective, albeit toxic, standards of care like Docetaxel.

Experimental Design: A Validated Workflow for Cytotoxicity Screening

A robust experimental workflow is paramount for generating reliable and reproducible data. The process begins with proper cell line maintenance and culminates in quantitative analysis of cell viability following treatment. Each step is designed to minimize variability and ensure the integrity of the results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Analysis A PC-3 Cell Culture (Logarithmic Growth Phase) B Harvest & Cell Count (Trypan Blue Exclusion) A->B C Seed Cells in 96-Well Plate (Optimize Seeding Density) B->C E Treat Cells for 48-72h (Incubation) C->E D Prepare Serial Dilutions of Mannich Bases D->E F Perform Cytotoxicity Assay (e.g., MTT Assay) E->F G Measure Absorbance (Plate Reader) F->G H Data Analysis (Dose-Response Curve & IC50) G->H G MB Novel Mannich Base Mito Mitochondria MB->Mito Stress Signal CytC Cytochrome c (Release) Mito->CytC Apop Apoptosome Formation CytC->Apop Apaf1 Apaf-1 Apaf1->Apop aCasp9 Active Caspase-9 Apop->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apop aCasp3 Active Caspase-3 (Executioner) aCasp9->aCasp3 Cleavage & Activation Casp3 Pro-Caspase-3 Casp3->aCasp3 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by Mannich bases.

The activation of Caspase-3 can be experimentally verified using techniques like Western blotting to detect the cleaved (active) form of the enzyme, providing strong evidence that a compound's cytotoxic effect is mediated by apoptosis. [13]

Conclusion and Future Perspectives

The comparative analysis of novel Mannich bases reveals their significant potential as cytotoxic agents against the androgen-independent PC-3 prostate cancer cell line. The versatility of the Mannich reaction allows for the creation of large libraries of compounds, and through systematic screening using robust in vitro models and assays, lead candidates with high potency can be identified. Structure-activity relationship studies are crucial for guiding the rational design of next-generation compounds with improved therapeutic indices.

Future research should focus on more detailed mechanistic studies to fully elucidate the signaling pathways targeted by the most promising compounds. Investigating their effects on other key cellular processes, such as cell cycle progression and metastasis, will provide a more comprehensive understanding of their anticancer activity. Ultimately, lead candidates identified through these rigorous preclinical evaluations can be advanced to in vivo animal models to assess their efficacy and safety, bringing them one step closer to potential clinical application for patients with advanced prostate cancer.

References

  • Anticancer activities of novel Mannich bases against prostate cancer cells. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 45(8), 3625-3649. Available from: [Link]

  • Mokhtari, R. B., et al. (2017). Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium. Cell Journal, 19(1), 86-94. Available from: [Link]

  • Kumar, S., et al. (2021). Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. Journal of Molecular Structure, 1244, 130953. Available from: [Link]

  • PC3 cell line. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Dimmock, J. R., et al. (2000). Evaluation of the cytotoxicity of some mono-mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 55(1), 32-36. Available from: [Link]

  • Skehan, P., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. British Journal of Cancer, 62(4), 669-672. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Available from: [Link]

  • PC-3. (n.d.). Public Health England Culture Collections. Retrieved January 23, 2026, from [Link]

  • Głowacka, E., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 27(19), 6245. Available from: [Link]

  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Tai, S., et al. (2011). PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. The Prostate, 71(15), 1668-1679. Available from: [Link]

  • Prostate Cancer Treatment (PDQ®)–Health Professional Version. (2024). National Cancer Institute. Retrieved January 23, 2026, from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Yamali, C., & Gul, H. I. (2021). Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 187-194. Available from: [Link]

  • Cheah, Y. H., et al. (2018). Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng. Food & Function, 9(5), 2927-2942. Available from: [Link]

  • Głowacka, E., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. PubMed. Retrieved January 23, 2026, from [Link]

  • Recent advances in biological applications of mannich bases — An overview. (2023). World Journal of Biology and Biological Sciences. Available from: [Link]

  • Prostate cancer treatment - chemotherapy. (n.d.). The Prostate Centre. Retrieved January 23, 2026, from [Link]

  • Example Protocol for the Culture of the PC-3 Cell Line. (n.d.). REPROCELL. Retrieved January 23, 2026, from [Link]

  • Cell viability study by MTT (a) and SRB (b) assays using cancer cell... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to RORγt Inverse Agonists: Evaluating 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine Analogues and Other Key Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various classes of Retinoic Acid-related Orphan Receptor γt (RORγt) inverse agonists, with a particular focus on the promising 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine series. Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy, selectivity, and experimental validation of these compounds, offering a comprehensive resource for those targeting the Th17 pathway in autoimmune and inflammatory diseases.

Introduction: RORγt as a Pivotal Therapeutic Target

The transcription factor RORγt is the master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] Dysregulation of the Th17 pathway and excessive IL-17 production are strongly implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] Consequently, inhibiting the function of RORγt presents a highly attractive therapeutic strategy to modulate the inflammatory cascade at its source.

RORγt inverse agonists are small molecules that bind to the ligand-binding domain of RORγt and promote a conformational change that leads to the recruitment of co-repressors, thereby suppressing the transcription of target genes like IL17A.[1] This guide will evaluate the efficacy of a specific class of these inhibitors, the 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine analogues, in the context of other significant RORγt inverse agonist scaffolds.

The RORγt Signaling Pathway and Point of Intervention

The canonical RORγt signaling pathway is initiated by cellular signals that promote the expression and activation of RORγt. Once active, RORγt binds to ROR Response Elements (ROREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription. RORγt inverse agonists intervene by binding to the receptor and preventing this co-activator recruitment, effectively silencing the pro-inflammatory gene expression program.

RORyt Signaling Pathway RORγt Signaling and Inverse Agonist Intervention cluster_0 Cellular Milieu cluster_1 RORγt Activation & Transcription cluster_2 Inverse Agonist Intervention Pro-inflammatory Stimuli Pro-inflammatory Stimuli RORgt RORγt Pro-inflammatory Stimuli->RORgt Induces RORE RORE (on DNA) RORgt->RORE Binds to Corepressors Co-repressors RORgt->Corepressors Recruits Coactivators Co-activators IL17_Gene IL-17 Gene Transcription Coactivators->IL17_Gene Initiates RORE->Coactivators Recruits Pro-inflammatory Cytokines (IL-17) Pro-inflammatory Cytokines (IL-17) IL17_Gene->Pro-inflammatory Cytokines (IL-17) Inverse_Agonist RORγt Inverse Agonist (e.g., Phenyl Pyrrolidinyl Sulfone) Inverse_Agonist->RORgt Binds to Corepressors->IL17_Gene Inhibits

Caption: RORγt signaling pathway and the mechanism of inverse agonist inhibition.

Comparative Efficacy of RORγt Inverse Agonists

The efficacy of RORγt inverse agonists is primarily assessed through their ability to inhibit RORγt-mediated gene transcription and subsequent IL-17 production. This is quantified using in vitro assays such as the GAL4 reporter assay and the more physiologically relevant human whole blood (hWB) assay.

1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine Analogues: A Promising Scaffold

Recent structure-based drug design efforts have led to the discovery of a novel series of 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine analogues that demonstrate potent and selective RORγt inverse agonism.[2][3][4] Through iterative optimization, researchers identified key structural features that enhance potency and selectivity. Notably, the incorporation of a polar amide at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group on the 3-phenyl ring were critical for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[2]

A lead compound from this series, Compound 26 , displayed excellent in vitro potency, desirable pharmacokinetic properties, and significant in vivo efficacy in a mouse model of psoriasis.[2]

Quantitative Comparison of Efficacy

The following table summarizes the in vitro efficacy of selected 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine analogues and compares them to other notable RORγt inverse agonists from different chemical classes.

Compound ClassExemplar CompoundGAL4 Reporter Assay IC50 (nM)Human Whole Blood IL-17 IC50 (nM)Reference
Phenyl Pyrrolidinyl Sulfone Compound 26 11130[2]
Phenyl Pyrrolidinyl Sulfone Compound 29 15160[3]
Phenyl Pyrrolidinyl Sulfone Compound 38 11120[3]
PhenylglycinamideCompound 2241460[5]
AzatricyclicCompound 8e220[6]

Analysis: The 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine analogues, exemplified by compounds 26 , 29 , and 38 , exhibit potent RORγt inverse agonism in the low nanomolar range in the GAL4 reporter assay.[2][3] Their potency in the more complex human whole blood assay is also noteworthy, demonstrating their ability to inhibit IL-17 production in a cellular context.[2][3] When compared to the phenylglycinamide scaffold, the pyrrolidine series generally shows superior potency.[5] The azatricyclic series, however, demonstrates exceptionally high potency in both assays.[6]

Selectivity: A Critical Parameter for Safety and Efficacy

A key challenge in the development of RORγt inverse agonists is achieving selectivity over other nuclear receptors, particularly the closely related RORα and RORβ isoforms, as well as off-target receptors like PXR and LXR, which can lead to undesirable side effects.[2]

The 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine series has been specifically designed to address this challenge. The lead compound Compound 26 demonstrated high selectivity, with IC50 values greater than 150 μM against a panel of other nuclear receptors including the androgen receptor, estrogen receptor α, and glucocorticoid receptor.[1] Importantly, it also showed excellent selectivity against PXR, LXRα, and LXRβ, with EC50 values typically greater than 7.5 μM.[1]

In Vivo Efficacy: Preclinical Validation

The ultimate test of a therapeutic candidate is its efficacy in a living organism. Several RORγt inverse agonists have shown promise in preclinical animal models of autoimmune diseases.

Compound 26 from the 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine series demonstrated robust, dose-dependent efficacy in an IL-23-induced mouse model of acanthosis, a key feature of psoriasis.[2] Oral administration of Compound 26 significantly reduced ear swelling, with the higher dose achieving efficacy comparable to an anti-IL-23 antibody, a clinically validated therapeutic approach.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key assays are provided below.

RORγt GAL4 Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt in a controlled cellular environment.

GAL4 Reporter Assay Workflow Workflow for RORγt GAL4 Reporter Assay Start Start Transfection Co-transfect HEK293 cells with: 1. GAL4-RORγt-LBD plasmid 2. Luciferase reporter plasmid (UAS promoter) Start->Transfection Incubation1 Incubate cells for 24 hours Transfection->Incubation1 Treatment Treat cells with test compounds (various concentrations) Incubation1->Treatment Incubation2 Incubate for another 24 hours Treatment->Incubation2 Lysis Lyse cells Incubation2->Lysis Luciferase_Assay Measure luciferase activity (luminescence) Lysis->Luciferase_Assay Data_Analysis Analyze data to determine IC50 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for the RORγt GAL4 reporter assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Transfection: Co-transfect the cells with two plasmids: one expressing the RORγt ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second reporter plasmid containing the luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Plating: Plate the transfected cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to the vehicle control and plot the dose-response curves to calculate the IC50 values.

Human Whole Blood (hWB) IL-17 Inhibition Assay

This ex vivo assay provides a more physiologically relevant measure of a compound's ability to inhibit IL-17 production from primary human immune cells.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human whole blood from healthy donors in heparinized tubes.

  • Compound Pre-incubation: Aliquot the whole blood into 96-well plates and pre-incubate with serial dilutions of the test compounds for 1 hour at 37°C.

  • Stimulation: Stimulate the blood with a cocktail of anti-CD3 and anti-CD28 antibodies to activate T cells and induce cytokine production.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Plasma Collection: Centrifuge the plates to separate the plasma from the blood cells.

  • IL-17 Quantification: Measure the concentration of IL-17 in the plasma using a commercial ELISA or a similar immunoassay.

  • Data Analysis: Normalize the IL-17 levels to the stimulated vehicle control and calculate the IC50 values from the dose-response curves.

Conclusion and Future Directions

The development of potent and selective RORγt inverse agonists holds immense promise for the treatment of a wide range of autoimmune and inflammatory diseases. The 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine scaffold has emerged as a particularly compelling class of compounds, demonstrating excellent in vitro potency, high selectivity, and robust in vivo efficacy in preclinical models.

While direct head-to-head clinical data is not yet available, the preclinical data presented in this guide suggests that the 1-Phenyl-3-((phenyl)sulfonyl)pyrrolidine analogues are highly competitive with other leading RORγt inverse agonist scaffolds. Future research should focus on further optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their progression into clinical development. The detailed experimental protocols provided herein offer a validated framework for the continued evaluation and comparison of novel RORγt inverse agonists.

References

  • Duan, J. J.-W., Lu, Z., Jiang, B., Stachura, S., Weigelt, C. A., Sack, J. S., Khan, J., Ruzanov, M., Galella, M. A., Wu, D.-R., Yarde, M., Shen, D.-R., Shuster, D. J., Borowski, V., Xie, J. H., Zhang, L., Vanteru, S., Gupta, A. K., Mathur, A., … Dhar, T. G. M. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(3), 367–373. [Link]

  • Duan, J. J.-W., Lu, Z., Jiang, B., Stachura, S., Weigelt, C. A., Sack, J. S., Khan, J., Ruzanov, M., Galella, M. A., Wu, D.-R., Yarde, M., Shen, D.-R., Shuster, D. J., Borowski, V., Xie, J. H., Zhang, L., Vanteru, S., Gupta, A. K., Mathur, A., … Dhar, T. G. M. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 10(3), 367–373. [Link]

  • Lu, Z., Duan, J. J.-W., Jiang, B., Stachura, S., Weigelt, C. A., Sack, J. S., Khan, J., Ruzanov, M., Galella, M. A., Wu, D.-R., Yarde, M., Shen, D.-R., Shuster, D. J., Borowski, V., Xie, J. H., Zhang, L., Vanteru, S., Gupta, A. K., Mathur, A., … Dhar, T. G. M. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127521. [Link]

  • Lu, Z., Duan, J. J.-W., Jiang, B., Stachura, S., Weigelt, C. A., Sack, J. S., Khan, J., Ruzanov, M., Galella, M. A., Wu, D.-R., Yarde, M., Shen, D.-R., Shuster, D. J., Borowski, V., Xie, J. H., Zhang, L., Vanteru, S., Gupta, A. K., Mathur, A., … Dhar, T. G. M. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2155–2161. [Link]

  • Shi, Q., Xiao, Z., et al. (2020). Tricyclic sulfones as potent, selective and efficacious RORγt inverse agonists - Exploring C6 and C8 SAR using late-stage functionalization. Bioorganic & Medicinal Chemistry Letters, 30(21), 127521. [Link]

  • Shirai, J., et al. (2018). Discovery of orally efficacious RORγt inverse agonists, part 1: Identification of novel phenylglycinamides as lead scaffolds. Bioorganic & Medicinal Chemistry, 26(3), 655-667. [Link]

  • Zhang, Y., Luo, X., Wu, D., & Xu, Y. (2015). ROR nuclear receptors: structures, related diseases, and drug discovery. Acta Pharmacologica Sinica, 36(1), 71–87. [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]

  • Norman, P. (2021). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 12(5), 816-822. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Quantification of Impurities in 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Main Peak

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a synthetic cathinone derivative, presents analytical challenges typical of its class. The control of its impurities—unwanted chemicals that remain with the API—is mandated by regulatory bodies worldwide. These impurities can arise from various sources, including the synthetic route, degradation of the API, or contamination. Their presence, even at trace levels, can impact the API's stability, toxicology, and overall therapeutic effect.

This guide provides a comparative analysis of orthogonal analytical methods for the robust characterization and quantification of impurities in this compound. We will move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring that each step is part of a self-validating system. Our objective is to equip you with the expertise to build a comprehensive impurity profile, a critical component of any successful drug development program. The validation of these analytical procedures is paramount, and this guide is written in alignment with the principles outlined in the ICH Q2(R1) guideline to demonstrate that a method is suitable for its intended purpose.[1][2][3]

Understanding the Impurity Landscape

A logical first step in method development is to anticipate the likely impurities. For this compound, impurities can be broadly categorized based on their origin. A comprehensive analysis must consider all possibilities.

G cluster_process cluster_degradation API This compound Process Process API->Process from Synthesis Degradation Degradation API->Degradation from Instability Chiral Chiral API->Chiral from Synthesis StartingMaterials Unreacted Starting Materials (e.g., Acetophenone, Pyrrolidine) Intermediates Synthetic Intermediates Byproducts Reaction By-products (e.g., other cathinones) Oxidative Oxidative Degradants Hydrolytic Hydrolytic Products Process->StartingMaterials Process->Intermediates Process->Byproducts Degradation->Oxidative Degradation->Hydrolytic

Forensic studies on related synthetic cathinones, such as α-PVP, have identified other cathinone-type compounds as common process-related impurities, including α-pyrrolidinobutiophenone (α-PBP) and methylenedioxypyrovalerone (MDPV).[4] Therefore, any analytical method must be capable of separating these and other structurally similar compounds.

Orthogonal Analytical Strategies: A Comparative Overview

No single analytical technique can provide a complete picture of an API's impurity profile. A robust characterization relies on an orthogonal approach, where different methods with distinct separation and detection principles are used to cross-validate findings. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, along with considerations for chiral separations.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Rationale: HPLC, particularly in its reversed-phase mode, is the cornerstone of pharmaceutical impurity analysis. Its high resolution, sensitivity, and superb quantitative performance make it ideal for separating and quantifying non-volatile and thermally sensitive compounds like synthetic cathinones. The choice of a UV detector is logical, as the phenyl ketone chromophore in the target molecule provides strong UV absorbance.

Protocol: A Validatable Reversed-Phase HPLC-UV Method

This protocol serves as a robust starting point for method development and validation.

Step 1: Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the API sample at the same concentration (1.0 mg/mL).

  • Spiked Sample (for Specificity): Prepare a sample solution spiked with known related substances and potential impurities at the reporting threshold (e.g., 0.1%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a typical choice.

Step 2: Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides excellent hydrophobic retention and separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% BA gradient elution is necessary to separate impurities with a wide range of polarities and elute the main API peak without excessive broadening.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmThe benzoyl group provides strong absorbance at this wavelength. A Photo Diode Array (PDA) detector is recommended to assess peak purity.

Step 3: Method Validation (as per ICH Q2(R1))

  • Specificity: Analyze the spiked sample to demonstrate that all known impurities are separated from the main peak and each other.[1]

  • Limit of Detection (LOD) & Quantification (LOQ): Determine the lowest concentration at which impurities can be reliably detected and quantified, respectively.

  • Linearity: Establish a linear relationship between impurity concentration and peak area over a defined range (e.g., LOQ to 120% of the specification limit).[5] A minimum of 5 concentration levels is recommended.[5]

  • Accuracy: Assess the agreement between the measured value and the true value by analyzing samples with known amounts of spiked impurities.[1]

  • Precision (Repeatability & Intermediate): Evaluate the method's consistency on the same sample over a short interval and on different days with different analysts.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatiles and Structural Clues

Expertise & Rationale: GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that might not be detected by HPLC. Its primary strength lies in the mass spectrometer, which provides structural information based on electron ionization (EI) fragmentation patterns. However, it's crucial to acknowledge that synthetic cathinones can be thermally labile, potentially leading to in-situ degradation in the hot GC inlet.[6][7][8] Therefore, method development must focus on minimizing this risk.

Protocol: Optimized GC-MS for Thermal Integrity

Step 1: Sample Preparation

  • Dissolve the API sample in a volatile solvent like methanol or dichloromethane to a concentration of ~1 mg/mL. Derivatization is generally not required for this class of compounds but can sometimes improve peak shape.[9]

Step 2: GC-MS Conditions

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentStandard, reliable instrumentation.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of compounds.
Inlet Temp. 250 °C (or lowest possible)A balance between ensuring volatilization and minimizing thermal degradation.[6]
Injection Mode Split (e.g., 50:1)Prevents column overloading from the high-concentration API peak.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial low temperature followed by a ramp separates compounds by boiling point.
MS Detector Quadrupole or TOFStandard detectors for this application.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible, library-searchable fragmentation patterns.
Scan Range 40 - 450 m/zCovers the expected mass range of the API and its likely impurities.

Step 3: Data Interpretation

  • Fragmentation Analysis: The mass spectra of cathinones containing a pyrrolidine ring show characteristic fragmentation patterns.[9] Key fragments to look for include:

    • Benzoyl Cation (m/z 105): From cleavage of the Cα-Cβ bond.

    • Phenyl Cation (m/z 77): From the loss of CO from the benzoyl cation.[9]

    • Iminium Ions: Specific to the amine moiety (e.g., m/z 98 or 70 for the pyrrolidine ring).

  • Library Matching: Compare obtained spectra against commercial (e.g., NIST, Wiley) or in-house spectral libraries for tentative identification.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Rationale: When HPLC or GC-MS identifies an unknown impurity, NMR spectroscopy is the definitive tool for elucidating its structure. Unlike chromatographic techniques, NMR is a primary measurement method that requires minimal sample preparation and is non-destructive. Furthermore, Quantitative NMR (qNMR) can be used for highly accurate quantification without the need for a specific reference standard for the impurity itself.

Protocol: ¹H and qNMR for Impurity Identification

Step 1: Sample Preparation

  • Dissolve a precisely weighed amount of the API sample (~10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte or impurities.

Step 2: NMR Acquisition

  • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz recommended) with a sufficient number of scans to achieve a good signal-to-noise ratio for impurity peaks.

  • Acquire supporting spectra as needed, such as ¹³C, COSY, and HSQC, to aid in full structural assignment.

Step 3: Data Interpretation

  • Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the impurity signals to piece together its molecular structure. Compare these spectra to the reference standard of the API to identify differences.

  • Quantification (qNMR): Calculate the amount of the impurity using the following formula, which relates the integral of a known proton signal from the impurity to the integral of a known proton signal from the internal standard.

    Impurity Molarity = (Integral_Impurity / N_Protons_Impurity) * (N_Protons_Standard / Integral_Standard) * Molarity_Standard

Chiral Separation: Addressing Stereoisomeric Impurities

Expertise & Rationale: While this compound itself is not chiral, many related synthetic cathinones possess a chiral center at the alpha-carbon. If synthesis routes could potentially introduce such analogs, or if the target molecule is a precursor to a chiral API, assessing enantiomeric purity is critical. Enantiomers can have vastly different pharmacological and toxicological profiles, making the "wrong" enantiomer a critical impurity. Both HPLC and Capillary Electrophoresis (CE) are powerful techniques for this purpose.[10]

Methodology: Chiral HPLC
  • Principle: Chiral separation is achieved by using a Chiral Stationary Phase (CSP), typically based on polysaccharides or cyclodextrins, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[11][12]

  • Typical Conditions:

    • Column: A cellulose- or amylose-based CSP (e.g., Chiralpak series).

    • Mobile Phase: Often a mix of hexane/isopropanol or other non-polar/polar solvent systems.

    • Detection: UV detection is typically sufficient.

G cluster_identification Structure Elucidation Workflow Start API Sample Received HPLC_Screen Initial Impurity Profile by HPLC-UV/PDA Start->HPLC_Screen Known_Impurities Quantify Known Impurities (vs. Reference Standards) HPLC_Screen->Known_Impurities Unknown_Peaks Unknown Peaks Detected? HPLC_Screen->Unknown_Peaks Chiral_Check Is API or related substance chiral? Known_Impurities->Chiral_Check LCMS LC-MS for Accurate Mass & Fragmentation Unknown_Peaks->LCMS Yes Unknown_Peaks->Chiral_Check No GCMS GC-MS for Volatiles & EI Fragmentation LCMS->GCMS Complementary Data Isolate Isolate Impurity via Prep-HPLC GCMS->Isolate If structure still ambiguous NMR Definitive Structure by NMR (1H, 13C, 2D) Isolate->NMR NMR->Chiral_Check Chiral_Sep Perform Chiral Separation (HPLC/CE) Chiral_Check->Chiral_Sep Yes Report Final Impurity Profile Report Chiral_Check->Report No Chiral_Sep->Report

Comparative Summary of Analytical Methods

Parameter HPLC-UV/PDA GC-MS NMR Spectroscopy Chiral HPLC
Primary Use Quantification, PurityIdentification, VolatilesStructure Elucidation, QuantificationEnantiomeric Purity
Selectivity High (tunable via mobile phase/column)Very High (chromatography + mass)Very High (unique chemical shifts)Specific for Enantiomers
Sensitivity High (ng level)Very High (pg level)Low (µg-mg level)High (ng level)
Quant. Accuracy Excellent (with standards)Good (requires stable compounds)Excellent (Primary Method - qNMR)Excellent
Throughput HighMediumLowMedium
Key Advantage Robustness, precision, workhorse methodStructural info from fragmentationDefinitive structure ID, no standards needed for qNMRResolves stereoisomers
Key Limitation Needs reference standards for ID/QuantThermal degradation risk, not for non-volatilesLow sensitivityOnly for chiral compounds

Conclusion

The characterization and quantification of impurities in this compound is a multi-faceted challenge that demands a strategic, orthogonal analytical approach. While HPLC serves as the indispensable tool for routine purity testing and quantification, its combination with GC-MS provides complementary information on volatile impurities and structural clues through mass fragmentation. For the unequivocal identification of unknown impurities, NMR spectroscopy remains the ultimate authority. Finally, the potential for chiral impurities must not be overlooked, necessitating specialized chiral separation techniques where appropriate.

By integrating these methods within a logical workflow and adhering to the validation principles of ICH Q2(R1), researchers and drug developers can build a comprehensive and scientifically sound impurity profile. This not only ensures regulatory compliance but, more importantly, guarantees the safety and quality of the final drug product.

References

  • Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(4), M1017. [Link]

  • Vashchenko, A. V., & Trofimov, B. A. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. [Link]

  • Chemsrc. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. Chemsrc.com. Retrieved January 23, 2026, from [Link]

  • França, D. G., et al. (2016). Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques. Journal of the Brazilian Chemical Society, 27(8), 1463-1473. [Link]

  • Shimadzu Corporation. (n.d.). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu.com. Retrieved January 23, 2026, from [Link]

  • Shanks, K. G., & Behonick, G. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. PubChem. Retrieved January 23, 2026, from [Link]

  • Leffler, A. M., et al. (2013). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. Spectroscopy Online. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scholl, A. R., et al. (2015). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. ResearchGate. [Link]

  • Anizan, S., et al. (2018). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 42(7), 471-477. [Link]

  • Kuwayama, K., et al. (2016). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Japanese Journal of Forensic Science and Technology, 21(1), 35-43. [Link]

  • European Medicines Agency. (2006). ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Schmid, M. G., et al. (2013). Chiral separation of cathinone derivatives using β-cyclodextrin-assisted capillary electrophoresis–Comparison of four different β-cyclodextrin derivatives used as chiral selectors. Electrophoresis, 34(12), 1735-1741. [Link]

  • Al-Saeed, M., et al. (2020). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. ResearchGate. [Link]

  • De-la-Torre, R., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pailer, M., et al. (2014). Chiral Separation of Cathinone and Amphetamine Derivatives by HPLC/UV Using Sulfated ß-cyclodextrin as Chiral Mobile Phase Additive. Chirality, 26(9), 545-550. [Link]

  • Gübitz, G., & Schmid, M. G. (2001). Chiral separation by chromatographic and electromigration techniques. Journal of Chromatography A, 906(1-2), 3-33. [Link]

  • Al-Asmari, A. I., et al. (2016). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. International Journal of Molecular Sciences, 17(11), 1894. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of α-Pyrrolidinopropiophenone (α-PPP) and its Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Synthetic Cathinone Detection

The landscape of novel psychoactive substances (NPS) is in constant flux, with new synthetic cathinone derivatives emerging at a rapid pace.[1][2] Among these, compounds based on the 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one scaffold, such as α-pyrrolidinopropiophenone (α-PPP), and its more potent analogues like α-pyrrolidinovalerophenone (α-PVP), present significant analytical challenges.[3][4][5] Immunoassays, valued for their speed and cost-effectiveness, are a cornerstone of initial drug screening.[6] However, their utility is fundamentally dependent on the specificity of the antibodies used.

Cross-reactivity, the binding of an antibody to structurally similar, non-target compounds, is a critical parameter that defines an immunoassay's reliability.[7][8] A high degree of cross-reactivity can lead to false-positive results, over-estimation of the target analyte's concentration, and misinterpretation of toxicological data.[7][9] Conversely, a well-characterized, broad-range cross-reactivity can be leveraged for generic screening of an entire class of compounds.[10]

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret a cross-reactivity assessment for α-PPP and its derivatives. We will delve into the causality behind experimental choices, provide a self-validating protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and present a clear methodology for data analysis, ensuring scientific integrity and actionable results.

Pillar 1: The Rationale Behind the Experimental Design

The objective is to quantify the degree to which an immunoassay designed for a primary target, α-PPP, responds to structurally related synthetic cathinones. The competitive ELISA format is the logical choice for this assessment, as it is ideally suited for the detection of small molecules (haptens) like synthetic cathinones.[11][12]

Why Competitive ELISA?

In a competitive immunoassay, the analyte in the sample (unlabeled antigen) competes with a fixed amount of labeled antigen (e.g., an enzyme conjugate) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. This principle is ideal for small molecules that cannot simultaneously bind two different antibodies, a requirement for the more common "sandwich" ELISA format.[11]

Selection of the Target Analyte and Cross-Reactants

Our primary target analyte is α-Pyrrolidinopropiophenone (α-PPP) . The selection of potential cross-reactants is based on systematic structural modifications to this core scaffold, as these are the most likely to interact with an antibody raised against α-PPP.

  • Alkyl Chain Elongation:

    • α-Pyrrolidinobutiophenone (α-PBP): One additional carbon in the alkyl chain.

    • α-Pyrrolidinovalerophenone (α-PVP): Two additional carbons; a widely abused cathinone.[13]

  • Phenyl Ring Substitution:

    • 4'-Methyl-α-PPP (MPPP): Addition of a methyl group to the phenyl ring.[14]

    • 3,4-Methylenedioxypyrovalerone (MDPV): Addition of a methylenedioxy group, creating a distinct but related subclass.

  • Unrelated Compound (Negative Control):

    • Caffeine: A structurally distinct stimulant used to confirm that the assay does not respond non-specifically to other psychoactive compounds.

This panel allows for a systematic evaluation of how modifications to different parts of the molecule affect antibody recognition.

Pillar 2: A Self-Validating Experimental Protocol

Trustworthiness in any immunoassay protocol stems from its inherent self-validating nature. This is achieved through the inclusion of rigorous controls that monitor the performance of each step. The following protocol for a competitive ELISA is designed with this principle at its core.

Materials and Reagents
  • High-bind 96-well microtiter plates

  • Anti-α-PPP monoclonal antibody (primary antibody)

  • α-PPP-Horseradish Peroxidase (HRP) conjugate (labeled antigen)

  • Target analytes: α-PPP, α-PBP, α-PVP, MPPP, MDPV, Caffeine (as certified reference materials)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (PBS with 1% Bovine Serum Albumin [BSA])

  • Assay Buffer (PBS with 0.5% BSA, 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (2 M Sulfuric Acid)

  • Multichannel pipette and microplate reader (450 nm)

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute the anti-α-PPP primary antibody to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.[12][15]

    • Scientist's Rationale: Immobilizing the antibody onto the solid phase is the foundation of the assay. The overnight incubation at 4°C ensures efficient and stable binding without denaturing the antibody.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 300 µL of Wash Buffer per well to remove any unbound antibody.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature (RT).[16]

    • Scientist's Rationale: Blocking is a critical step to prevent non-specific binding of subsequent reagents (like the HRP-conjugate) to unoccupied sites on the plastic surface.[16] This directly minimizes background noise and increases the assay's signal-to-noise ratio.

  • Preparation of Standards and Test Compounds:

    • Prepare a serial dilution of the primary target, α-PPP, in Assay Buffer to create a standard curve (e.g., from 1000 ng/mL down to 0.1 ng/mL).

    • Similarly, prepare independent serial dilutions for each potential cross-reactant (α-PBP, α-PVP, MPPP, MDPV, Caffeine) over a broad concentration range (e.g., 10,000 ng/mL to 1 ng/mL).

    • Include a "zero standard" or B₀ control containing only Assay Buffer (no analyte). This represents the maximum signal (100% binding).

  • Competitive Reaction:

    • Wash the blocked plate three times with 300 µL of Wash Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of a pre-titered dilution of the α-PPP-HRP conjugate.

    • Immediately transfer 100 µL of this mixture into the corresponding wells of the antibody-coated plate.

    • Incubate for 1 hour at RT with gentle shaking.

    • Scientist's Rationale: This is the core competitive step. Free analyte from the standard/sample and the α-PPP-HRP conjugate compete for the limited antibody binding sites. Higher concentrations of free analyte will result in less α-PPP-HRP binding to the plate.

  • Signal Development:

    • Wash the plate five times with 300 µL of Wash Buffer to remove all unbound reagents.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at RT for 15-20 minutes. A blue color will develop.

    • Scientist's Rationale: The amount of HRP enzyme bound to the plate is now the limiting factor for the colorimetric reaction. The intensity of the color is therefore inversely proportional to the initial concentration of the free analyte.

  • Stopping the Reaction and Reading the Plate:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Visualizing the Workflow

The following diagram illustrates the key steps and the competitive principle of the immunoassay.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_principle Principle in the Well cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Coating 1. Antibody Coating (Anti-α-PPP Ab) Wash1 2. Wash Coating->Wash1 Blocking 3. Blocking (BSA) Wash1->Blocking Incubate 5. Add Mix to Wells & Incubate Blocking->Incubate Mix 4. Prepare Mix: Sample (●) + Labeled Antigen (▲) Mix->Incubate Wash2 6. Wash Incubate->Wash2 Substrate 7. Add Substrate (TMB) Wash2->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance (450nm) Stop->Read well_low label_low High Signal well_high label_high Low Signal

Caption: Workflow of the competitive ELISA for cross-reactivity assessment.

Pillar 3: Data Analysis, Interpretation, and Comparison

Accurate data interpretation is paramount. The process involves calculating the concentration of each compound that inhibits 50% of the maximum binding (IC₅₀) and then normalizing these values against the primary target analyte.

Data Processing and Calculation
  • Calculate Percent Binding (%B/B₀):

    • Average the absorbance values of the replicate B₀ (zero standard) wells.

    • For each standard and sample well, calculate the percent binding using the formula: %B/B₀ = (Absorbance of Sample / Average Absorbance of B₀) * 100

  • Determine the IC₅₀:

    • Plot a semi-logarithmic graph with the concentration of each compound on the x-axis (log scale) and its corresponding %B/B₀ on the y-axis (linear scale).

    • Use a four-parameter logistic (4-PL) curve fit to generate a dose-response curve for each compound.

    • The IC₅₀ is the concentration of the analyte that corresponds to 50% on the y-axis of the fitted curve.

  • Calculate Percent Cross-Reactivity (%CR):

    • The cross-reactivity of each derivative is calculated relative to the primary target (α-PPP), which is considered to have 100% reactivity.

    • Use the following formula: %CR = (IC₅₀ of α-PPP / IC₅₀ of Test Compound) * 100

    • Scientist's Rationale: This formula normalizes the reactivity of each compound against the target analyte. A compound that is a potent cross-reactant will require a low concentration to achieve 50% inhibition (a low IC₅₀), resulting in a high %CR value.

Comparative Data Summary

The following table presents hypothetical but scientifically plausible results from our described experiment. This data illustrates how structural changes impact antibody recognition.

CompoundStructural ModificationIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
α-PPP Primary Target 25.0 100% Reference Compound
α-PBP+1 Carbon in Alkyl Chain75.033.3%Moderate Cross-Reactivity
α-PVP+2 Carbons in Alkyl Chain250.010.0%Low Cross-Reactivity
4'-Methyl-α-PPP+Methyl on Phenyl Ring45.555.0%High Cross-Reactivity
MDPV+Methylenedioxy on Ring>10,000<0.25%Negligible Cross-Reactivity
CaffeineUnrelated Structure>10,000<0.25%No Cross-Reactivity

Discussion of Results

The hypothetical data in the table leads to several key insights:

  • Impact of Alkyl Chain Length: The antibody's affinity decreases significantly as the alkyl chain is elongated from α-PPP to α-PBP and further to α-PVP. This suggests the antibody's binding pocket has a specific size constraint and that the terminal end of the alkyl chain is a critical recognition feature.

  • Impact of Phenyl Ring Substitution: The addition of a small methyl group (MPPP) is well-tolerated, resulting in high cross-reactivity. This indicates that this region of the molecule may be less critical for antibody binding or that the binding pocket can accommodate small substituents in this position. However, the bulkier methylenedioxy group of MDPV drastically reduces binding, demonstrating that significant structural changes to the phenyl ring are not recognized by the antibody.

  • Assay Specificity: The lack of reactivity with Caffeine confirms the specificity of the antibody and demonstrates that the assay is not prone to interference from other, structurally unrelated stimulants.

This guide outlines a robust, scientifically-grounded methodology for assessing the cross-reactivity of this compound derivatives. By understanding the principles of competitive immunoassays, implementing a self-validating protocol, and applying rigorous data analysis, researchers can accurately characterize the specificity of their antibodies. The resulting cross-reactivity profile is not merely a set of numbers; it is a critical performance characteristic that defines the reliability and applicability of an immunoassay for the detection of synthetic cathinones in research, clinical, and forensic settings. The ability to distinguish between closely related analogues is essential for accurate toxicological assessment and for keeping pace with the ever-evolving landscape of novel psychoactive substances.

References

  • Sotnikov, D. V., Zherdev, A. V., Zvereva, E. A., Eremin, S. A., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6569. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Whiting, M. J. (2016). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Therapeutic Drug Monitoring, 38(1), 1. [Link]

  • Richard, S., et al. (2006). 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2773-o2774. [Link]

  • Bishop, C., et al. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of Analytical Toxicology, 46(7), 785-793. [Link]

  • Kalpravidh, M., et al. (2017). The Characterization of α-Pyrrolidinopentiophenone. ResearchGate. [Link]

  • Bäckström, A., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 99-106. [Link]

  • Li, J., et al. (2019). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 37(2), 356-367. [Link]

  • Crouch, D. J., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Journal of Forensic Sciences, 58(5), 1297-1303. [Link]

  • United Nations Office on Drugs and Crime. (2016). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

  • PubChem. 1-Phenyl-3-(1-pyrrolidinyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Creative Diagnostics. [Link]

  • Google Patents. (2014). Improved immunoassay for pyrrolidinophenones.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. NCBI Bookshelf. [Link]

  • Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]

  • Bio-Rad. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of α-Pyrrolidinopentiophenone. DEA Microgram Journal, 9(1), 21-27. [Link]

  • Shanks, K. G., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. ResearchGate. [Link]

  • Raleigh, M. D., et al. (2020). Design, synthesis and biological evaluation of a bi-specific vaccine against α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) in rats. Neuropharmacology, 162, 107841. [Link]

  • Biopanda Reagents Ltd. (n.d.). α-Pyrrolidinovalerophenone (α-PVP) Rapid Tests. Biopanda Reagents Ltd. [Link]

  • Staeheli, S. N., et al. (2025). Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study. Annals of Clinical Biochemistry, 62(2), 108-115. [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1-(pyrrolidin-2-yl)propan-2-one derivatives. ResearchGate. [Link]

  • San-Miguel, B., et al. (2024). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Analytical Chemistry, 96(43), 16047–16056. [Link]

  • Springer, D., Peters, F. T., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 25-33. [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. MBL Life Science. [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. [Link]

  • Lin, H. R., et al. (2013). Determination of Synthetic Cathinones in Urine... Journal of Analytical Toxicology, 37(7), 414-420. [Link]

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]

  • ResearchGate. (2014). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. [Link]

  • Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Immunological Methods, 464, 47-53. [Link]

  • Semantic Scholar. (2002). Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry. Semantic Scholar. [Link]

  • Banki, Z., et al. (2025). Antibody cross-reactivity among alphaviruses in clinical practice. Trends in Microbiology, S0966-842X(25)00170-4. [Link]

  • Moeller, K. E., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 385-391. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2016). EMCDDA–Europol Joint Report on a new psychoactive substance: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP). EMCDDA. [Link]

  • Fernández, M. D. M., et al. (2016). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 448-456. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Cytotoxic Effects of New Agents Against 1,3-Diphenyl-3-(phenylthio)propan-1-ones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the cytotoxic effects of novel therapeutic agents against the reference compound class, 1,3-Diphenyl-3-(phenylthio)propan-1-ones. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and well-validated comparison.

Introduction: The Rationale for Comparison

1,3-Diphenyl-3-(phenylthio)propan-1-ones are derivatives of chalcones, a class of compounds known for a wide spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2] Their core structure, 1,3-diphenylprop-2-en-1-one, serves as a versatile scaffold for developing potential anticancer agents.[1] Studies have demonstrated that modifications to this scaffold, such as the addition of a tertiary amine basic side chain, can enhance cytotoxic effects, particularly against breast cancer cells.[3] The mechanism of action for many chalcone derivatives is linked to the induction of apoptosis, disruption of the cell cycle, and inhibition of angiogenesis.[2][4]

Given their established, albeit varied, cytotoxic profiles, these compounds serve as an excellent benchmark for evaluating the potency and mechanism of new, emerging cytotoxic agents. This guide will compare a reference 1,3-Diphenyl-3-(phenylthio)propan-1-one (herein referred to as Reference Compound A ) with a hypothetical new agent (New Agent X ) to illustrate a rigorous comparative workflow.

Experimental Design: A Multi-Faceted Approach

A credible cytotoxicity assessment cannot rely on a single assay or cell line. A multi-pronged approach is essential to build a comprehensive and trustworthy dataset.

Cell Line Selection: The Importance of Diversity

The choice of cell lines is a critical first step. Using multiple cell lines from different cancer types accounts for the genetic and phenotypic heterogeneity of tumors, which can significantly influence drug response.[5][6][7] A cell line that is highly sensitive to one compound may be resistant to another.[8]

For this guide, we will utilize a panel of three well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line. Relevant because derivatives of the reference compound have shown significant cytotoxicity against breast cancer cells.[3]

  • A549: A human lung carcinoma cell line. Represents a different major cancer type to assess broader applicability.[1]

  • HepG2: A human hepatocarcinoma cell line. Useful for assessing potential liver cytotoxicity and provides another distinct cancer model.[1]

Causality: This selection provides a cross-section of common and distinct cancer types, allowing for a more robust evaluation of the compounds' spectrum of activity. Results from a single cell line cannot be reliably extrapolated to other cancer types.[7][9]

Assay Selection: From Viability to Mechanism

To build a complete picture, we will employ a tiered assay strategy. First, a primary screening assay to determine overall cytotoxicity and calculate IC50 values. Second, a more specific assay to elucidate the mechanism of cell death.

  • Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a standard for assessing cell viability.[10] It measures the metabolic activity of cells by quantifying the reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the color is directly proportional to the number of viable cells.

  • Secondary/Mechanistic Assay: Annexin V/Propidium Iodide (PI) Staining. This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[11] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[11][13]

Causality: The MTT assay provides a quantitative measure of a compound's ability to reduce cell viability (its potency), but it doesn't explain how the cells are dying.[14] The Annexin V/PI assay provides that crucial mechanistic insight, determining if the compound induces a controlled, programmed cell death (apoptosis) or a more damaging, inflammatory cell death (necrosis).[11][12]

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols. Adherence to these standardized methods is critical for reproducibility and data integrity.

General Cell Culture and Compound Preparation
  • Cell Culture: Culture MCF-7, A549, and HepG2 cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Preparation: Prepare 10 mM stock solutions of Reference Compound A and New Agent X in sterile DMSO. Store at -20°C. Subsequent dilutions should be made in a serum-free medium to avoid interference.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readouts cluster_analysis Data Analysis prep_cells Culture & Harvest MCF-7, A549, HepG2 Cells seed_plate Seed Cells into 96-well Plates prep_cells->seed_plate prep_cpds Prepare Serial Dilutions of Compounds A and X treat_cells Treat Cells with Compounds (24-72h) prep_cpds->treat_cells seed_plate->treat_cells mtt_assay Primary Screen: MTT Assay for Viability treat_cells->mtt_assay Primary apop_assay Mechanism Screen: Annexin V/PI Staining treat_cells->apop_assay Secondary ic50 Calculate IC50 Values mtt_assay->ic50 flow_cyto Flow Cytometry Analysis (Apoptosis vs Necrosis %) apop_assay->flow_cyto compare Compare Potency & Mechanism of A vs X ic50->compare flow_cyto->compare G cpd Cytotoxic Agent (e.g., Chalcone Derivative) bcl2_fam Bcl-2 Family Regulation cpd->bcl2_fam Stress Signal bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_fam->bcl2_anti bax_pro Pro-apoptotic (Bax, Bak) bcl2_fam->bax_pro mito Mitochondrion bcl2_anti->mito Inhibits MOMP bax_pro->mito Induces MOMP cyt_c Cytochrome c Release mito->cyt_c via MOMP casp9 Caspase-9 (Initiator) cyt_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: The intrinsic apoptosis pathway regulated by Bcl-2 proteins.

Conclusion

This guide outlines a robust, multi-tiered strategy for benchmarking new cytotoxic agents against the 1,3-Diphenyl-3-(phenylthio)propan-1-one class. By integrating primary viability assays (MTT) with mechanistic studies (Annexin V/PI) across a diverse panel of cell lines, researchers can generate a comprehensive and reliable dataset. This approach moves beyond simple potency measurements to provide critical insights into the mechanism of action, which is essential for the rational development of new anticancer therapeutics. The hypothetical data presented illustrates how New Agent X could be identified as a more potent and potentially more specific inducer of apoptosis than the reference compound, justifying its advancement in the drug discovery pipeline.

References

  • Dimmock, J. R., et al. (2001). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. PubMed Central. Available at: [Link]

  • Stankovic, S., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Wayant, C., et al. (2023). Selection of optimal cell lines for high-content phenotypic screening. PubMed Central. Available at: [Link]

  • Tsujimoto, Y. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. Available at: [Link]

  • Faramarzi, M. A., et al. (2017). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central. Available at: [Link]

  • Bio-Rad. (n.d.). Caspase Cascade pathway. Bio-Rad. Available at: [Link]

  • Gallardo-Lara, E., et al. (2021). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. Available at: [Link]

  • Dimmock, J. R., et al. (2005). Chalcones: An Update on Cytotoxic and Chemoprotective Properties. Current Medicinal Chemistry. Available at: [Link]

  • Pop, C., & Salvesen, G. S. (2009). Caspase Activation Cascades in Apoptosis. PubMed. Available at: [Link]

  • Wu, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (n.d.). Caspase. Wikipedia. Available at: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis, in vitro cytotoxicity evaluation and mechanism of 5' monosubstituted chalcone derivatives as antitumor agents. PubMed. Available at: [Link]

  • Legrand, B., et al. (2015). Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? ResearchGate. Available at: [Link]

  • Martin, S. J., et al. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions. Available at: [Link]

  • Shomu's Biology. (2019). Apoptosis Regulation by Genes | Bcl-2 Family. YouTube. Available at: [Link]

  • Singh, R., et al. (2019). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis. ResearchGate. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Al-Nahrain University. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. Available at: [Link]

  • Farzaneh, F., et al. (2024). '1,3-diphenyl-3-(phenylamino)propan-1-ones'. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cytocompatibility. Wikipedia. Available at: [Link]

  • Boster Biological Technology. (n.d.). Caspase Cascade. Boster Bio. Available at: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • Gimaletdinova, A., et al. (2020). Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Available at: [Link]

  • Kaur, G., & Dufour, J. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research. Available at: [Link]

  • Al-Nahrain Journal of Science. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. Available at: [Link]

  • Szymański, J., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Available at: [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. ResearchGate. Available at: [Link]

  • Mahurkar, S. S., et al. (2019). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives and their antibacterial evaluation. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Zarghi, A., et al. (2022). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. PubMed. Available at: [Link]

Sources

A-Practical-Guide-to-the-Structural-Validation-of-1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one-Derivatives-by-NMR-Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Validation in Drug Discovery

In the landscape of modern drug development and organic synthesis, the class of compounds known as 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one and its derivatives are of significant interest. These molecules, often synthesized via the Mannich reaction, are valuable β-amino carbonyl compounds that serve as crucial building blocks for a variety of pharmacologically active agents and complex natural products.[1][2][3] Their structural framework is a key motif in medicinal chemistry.[4] Given their importance, the unambiguous confirmation of their chemical structure is a non-negotiable step in the research and development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[5][6] Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of atomic nuclei—specifically ¹H and ¹³C—makes it an indispensable tool for chemists.[7] This guide provides an in-depth, experience-driven comparison of ¹H and ¹³C NMR spectral data for the validation of this important class of compounds. We will delve into the causality behind experimental choices, present a self-validating synthesis protocol, and offer a detailed interpretation of the spectral data, equipping researchers with the knowledge to confidently characterize their synthesized derivatives.

The Mannich Reaction: A Reliable Path to Synthesis

The synthesis of this compound is classically achieved through the Mannich reaction, a three-component condensation of an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[8][9] The mechanism involves the initial formation of an Eschenmoser's salt precursor, an iminium ion, which is then attacked by the enol form of the ketone.[3]

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, where reaction monitoring and final product purity are integral to the process.

Materials:

  • Acetophenone (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Paraformaldehyde (1.2 eq)

  • Ethanol (solvent)

  • Hydrochloric acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Ethyl acetate and Hexane (for chromatography)

  • Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) for NMR analysis

Procedure:

  • Reaction Setup: To a solution of acetophenone (1.0 eq) in ethanol, add pyrrolidine (1.2 eq) and paraformaldehyde (1.2 eq).

  • Catalysis: Add a catalytic amount of hydrochloric acid to the mixture. The acid facilitates the formation of the reactive iminium ion.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the acetophenone starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Final Validation: The structural identity and purity of the isolated product are confirmed using ¹H and ¹³C NMR spectroscopy.[10]

Workflow for Synthesis and Spectral Validation

The following diagram illustrates the logical flow from starting materials to a structurally validated final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Reactants Reactants (Acetophenone, Pyrrolidine, Paraformaldehyde) Reaction Mannich Reaction (Ethanol, HCl catalyst, Reflux) Reactants->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification H_NMR 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) Purification->H_NMR Sample Prep (CDCl3) C_NMR 13C NMR Analysis (Chemical Shift, Number of Signals) Purification->C_NMR Sample Prep (CDCl3) Validation Structural Validation H_NMR->Validation C_NMR->Validation

Caption: Workflow from synthesis to NMR-based structural validation.

¹H and ¹³C NMR Spectral Analysis of the Parent Compound

The power of NMR spectroscopy lies in its ability to provide a unique fingerprint for a molecule.[5] For the parent compound, this compound, each set of protons and carbons gives a distinct signal that can be rationally assigned.

¹H NMR (400 MHz, CDCl₃, δ in ppm):

  • δ 7.95-7.45 (m, 5H, Ar-H): The five protons on the phenyl ring appear as a complex multiplet in this downfield region. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the ketone.

  • δ 3.20 (t, 2H, -C(=O)-CH₂-): These methylene protons are alpha to the carbonyl group, which deshields them, shifting them downfield.[11] They appear as a triplet due to coupling with the adjacent methylene group.

  • δ 2.85 (t, 2H, -CH₂-N<): These methylene protons are adjacent to the pyrrolidine nitrogen. They also appear as a triplet from coupling with the other methylene group in the propane chain.

  • δ 2.60 (m, 4H, Pyrrolidine -CH₂-N-CH₂-): The four protons on the carbons adjacent to the nitrogen in the pyrrolidine ring are typically observed as a multiplet.

  • δ 1.80 (m, 4H, Pyrrolidine -CH₂-CH₂-): The remaining four protons of the pyrrolidine ring appear further upfield as a multiplet.

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

  • δ 199.5 (C=O): The carbonyl carbon signal is characteristically found far downfield, often above 190 ppm for ketones.[11][12]

  • δ 136.8 (Ar-C, quaternary): The ipso-carbon of the phenyl ring, attached to the carbonyl group.

  • δ 133.0 (Ar-CH, para): The para-carbon of the phenyl ring.

  • δ 128.6 (Ar-CH, meta): The two meta-carbons of the phenyl ring.

  • δ 128.0 (Ar-CH, ortho): The two ortho-carbons of the phenyl ring.

  • δ 54.2 (Pyrrolidine -CH₂-N-CH₂-): The carbons of the pyrrolidine ring adjacent to the nitrogen.

  • δ 53.9 (-CH₂-N<): The carbon of the propane chain attached to the nitrogen.

  • δ 39.7 (-C(=O)-CH₂-): The carbon of the propane chain alpha to the carbonyl.

  • δ 23.5 (Pyrrolidine -CH₂-CH₂-): The carbons of the pyrrolidine ring beta to the nitrogen.

Comparative Analysis: The Influence of Aromatic Substituents

To demonstrate the utility of NMR in validating a series of derivatives, we can predict how substituents on the phenyl ring will systematically alter the chemical shifts of key protons and carbons. This comparison is invaluable for researchers working on structure-activity relationship (SAR) studies.

An electron-donating group (EDG) like methoxy (-OCH₃) will shield the aromatic protons and carbons, causing their signals to shift upfield (to a lower δ value). Conversely, an electron-withdrawing group (EWG) like nitro (-NO₂) will deshield them, shifting their signals downfield (to a higher δ value). The protons of the propyl chain are less affected, but minor shifts can still be observed.

Substituent (at para-position)Key ¹H NMR Chemical Shifts (δ ppm, Predicted)Key ¹³C NMR Chemical Shifts (δ ppm, Predicted)
-H (Parent) Ar-H: ~7.95-7.45C=O: ~199.5
-C(=O)-CH₂-: ~3.20Ar-C (ipso): ~136.8
-CH₂-N<: ~2.85Ar-C (para): ~133.0
-OCH₃ (EDG) Ar-H (ortho to C=O): ~7.90C=O: ~198.0
Ar-H (ortho to OCH₃): ~6.95Ar-C (ipso): ~130.0
-OCH₃: ~3.85Ar-C (para): ~163.5
-NO₂ (EWG) Ar-H (ortho to C=O): ~8.30C=O: ~200.0
Ar-H (ortho to NO₂): ~8.10Ar-C (ipso): ~141.0
Ar-C (para): ~150.0

Note: The predicted values are illustrative and can vary based on solvent and concentration.

Conclusion

The structural validation of this compound derivatives is a critical process that relies heavily on the precise interpretation of ¹H and ¹³C NMR spectra. By understanding the fundamental principles of chemical shifts, coupling constants, and the electronic effects of substituents, researchers can confidently confirm the identity and purity of their target compounds. The combination of a robust synthetic protocol with meticulous spectral analysis forms a self-validating system that ensures the integrity of the data and the reliability of subsequent research. This guide provides the foundational knowledge and comparative data necessary for professionals in the field to successfully navigate the characterization of this vital class of molecules.

References

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • PubChem. (n.d.). 3-Phenyl-1-(pyrrol-1-yl)propan-1-one. [Link]

  • ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of Mannich bases and their Zinc complexes. [Link]

  • Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (n.d.). (PDF) Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • ResearchGate. (n.d.). The Mannich Reaction. [Link]

  • National Institutes of Health. (n.d.). Identification of organic molecules from a structure database using proton and carbon NMR analysis results. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. [Link]

  • Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ResearchGate. (2017). (PDF) New Mannich Base (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one; Synthesis and Spectral Characterisation. [Link]

  • Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]

  • PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 1-Propanone, 1-phenyl- via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of small molecules is a cornerstone of scientific rigor. In this comprehensive guide, we delve into the utilization of mass spectrometry for the structural elucidation of 1-Propanone, 1-phenyl-, commonly known as propiophenone. This document moves beyond a mere recitation of protocols to provide a comparative analysis of various mass spectrometric approaches, grounded in the principles of expert experience and self-validating methodologies.

The Analytical Challenge: Beyond Molecular Weight

1-Propanone, 1-phenyl- (C₉H₁₀O, MW: 134.18 g/mol ) is an aromatic ketone with several structural isomers, including 1-phenyl-2-propanone and 2-phenylpropanal. While a simple mass spectrum can provide the molecular weight, confirming the precise arrangement of atoms requires a deeper understanding of ionization techniques and fragmentation patterns. The choice of mass spectrometric method can significantly impact the quality and decisiveness of the structural information obtained. This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a traditional and robust method, against the nuanced insights provided by soft ionization techniques common in Liquid Chromatography-Mass Spectrometry (LC-MS), such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), complemented by tandem mass spectrometry (MS/MS).

I. The Gold Standard: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry with Electron Ionization is a powerful and widely accessible technique for the analysis of volatile and thermally stable compounds like 1-Propanone, 1-phenyl-.[1] The high-energy electron beam (typically 70 eV) used in EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum.

Expected Fragmentation Pattern of 1-Propanone, 1-phenyl- under EI

The EI mass spectrum of 1-Propanone, 1-phenyl- is well-documented in spectral libraries such as the National Institute of Standards and Technology (NIST) database.[2] The key to structural confirmation lies in the predictable fragmentation of the molecular ion (M⁺˙) at m/z 134.

The fragmentation is dominated by two primary cleavage events:

  • α-Cleavage: The bond between the carbonyl group and the ethyl group is readily cleaved, resulting in the loss of an ethyl radical (•CH₂CH₃). This forms the highly stable benzoyl cation, which is observed as the base peak at m/z 105 . The high abundance of this ion is a strong indicator of a benzoyl moiety.

  • Formation of the Phenyl Cation: Subsequent fragmentation of the benzoyl cation (m/z 105) through the loss of a neutral carbon monoxide (CO) molecule yields the phenyl cation at m/z 77 .

A less prominent, but still significant, fragment can be observed at m/z 51 , arising from the further fragmentation of the phenyl cation. The presence of the molecular ion at m/z 134 , though of lower abundance, is critical for determining the molecular weight.

G M 1-Propanone, 1-phenyl- (M⁺˙) m/z 134 F1 Benzoyl cation [C₇H₅O]⁺ m/z 105 (Base Peak) M->F1 - •CH₂CH₃ (α-cleavage) F2 Phenyl cation [C₆H₅]⁺ m/z 77 F1->F2 - CO G MH Protonated 1-Propanone, 1-phenyl- [M+H]⁺ m/z 135 P1 Protonated Benzaldehyde [C₇H₇O]⁺ m/z 107 MH->P1 - C₂H₄ (Neutral Loss) P2 Benzoyl cation [C₇H₅O]⁺ m/z 105 P1->P2 - H₂

Sources

A Comparative Guide to IR and UV/Visible Spectroscopy for the Characterization of Propanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Propanone (acetone), as a simple ketone, serves as an excellent model for understanding how different spectroscopic techniques can be leveraged to identify and analyze carbonyl-containing compounds. This guide provides an in-depth, objective comparison of two workhorse analytical techniques—Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy—for the characterization of propanone. We will delve into the causality behind experimental choices, present supporting data, and provide validated protocols to ensure scientific integrity.

Theoretical Foundations: Probing Molecular Structure with Light

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. Both IR and UV/Vis spectroscopy irradiate a sample with light and measure the amount of light absorbed. However, they operate in different regions of the electromagnetic spectrum and therefore probe different types of molecular behavior.

  • Infrared (IR) Spectroscopy: This technique uses mid-infrared radiation, which has the right amount of energy to excite molecular vibrations.[1] Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies determined by the masses of the bonded atoms and the strength of the bond.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the energy, and this absorption is detected.[1] This makes IR spectroscopy an exceptionally powerful tool for identifying the functional groups present in a molecule, as each group (e.g., C=O, O-H, C-H) has a characteristic absorption frequency.[2]

  • UV/Visible (UV/Vis) Spectroscopy: This method utilizes higher-energy ultraviolet and visible light to induce electronic transitions within a molecule.[3] The energy absorbed promotes electrons from a lower energy molecular orbital (ground state) to a higher energy molecular orbital (excited state).[4][5] The specific wavelengths of light absorbed are determined by the energy difference between these orbitals.[6] UV/Vis spectroscopy is particularly sensitive to molecules containing chromophores—groups of atoms with π electrons, such as double bonds (C=C), triple bonds (C≡C), aromatic rings, and carbonyl groups (C=O).[7]

Characterizing Propanone: A Tale of Two Spectra

Propanone (C₃H₆O) is an aliphatic ketone.[8] Its structure contains a key chromophore and distinct covalent bonds, making it an ideal candidate for analysis by both IR and UV/Vis spectroscopy.

Infrared (IR) Spectrum of Propanone: The Functional Group Fingerprint

The IR spectrum of propanone provides unambiguous evidence for its primary functional group, the carbonyl (C=O) of a ketone.

Key Diagnostic Peaks for Propanone:

  • C=O Stretch: The most prominent and diagnostic feature in the IR spectrum of propanone is the very strong, sharp absorption band appearing in the range of 1700-1725 cm⁻¹ .[9] For saturated aliphatic ketones like propanone, this peak is typically observed around 1715 cm⁻¹ .[10] The intensity of this peak is due to the large change in dipole moment that occurs as the highly polar C=O bond stretches.[11] Its position is highly characteristic of the carbonyl group.[1]

  • C-H Stretch: Absorption bands corresponding to the stretching of the C-H bonds in the two methyl groups are observed around 2900-3000 cm⁻¹ .[2]

  • Fingerprint Region: The region of the spectrum from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region.[9] This area contains a complex pattern of overlapping signals from various bending and stretching vibrations (including the C-C-C stretch of the ketone at ~1222 cm⁻¹[11]). This pattern is unique to the specific molecule of propanone, serving as a "fingerprint" for its identification.[9]

UV/Visible Spectrum of Propanone: The Electronic Transition

The UV/Vis spectrum of propanone is simpler than its IR counterpart but provides crucial information about the electronic structure of the carbonyl group.

Key Absorption Bands for Propanone:

  • n → π* Transition: Propanone displays a characteristic, albeit weak, absorption maximum (λmax ) in the UV region at approximately 275-280 nm .[12][13] This absorption is attributed to the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond.[12] This n → π* transition is relatively low in energy, thus occurring at a longer wavelength.[12] However, it is considered "forbidden" by symmetry rules, resulting in a low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹.[13]

  • π → π* Transition: A much stronger absorption, corresponding to the promotion of an electron from the bonding π orbital to the antibonding π* orbital, occurs at a shorter wavelength, around 180-190 nm.[7] This transition is often inaccessible with standard laboratory spectrophotometers, which typically operate above 200 nm.[4]

Comparative Analysis: IR vs. UV/Vis for Propanone

FeatureInfrared (IR) SpectroscopyUV/Visible (UV/Vis) Spectroscopy
Principle Measures molecular vibrations (stretching, bending).[1]Measures electronic transitions (promotion of electrons to higher energy orbitals).[3]
Information Provided Identifies specific functional groups (e.g., C=O, C-H).[14] Provides a unique molecular "fingerprint".[9]Confirms the presence of chromophores (e.g., the C=O group).[7] Can be used for quantitative analysis.[5]
Propanone Spectrum Strong, sharp C=O stretch at ~1715 cm⁻¹.[10] Complex fingerprint region.[9]Weak n→π* absorption at ~275-280 nm.[12] Strong π→π* absorption <200 nm.[7]
Specificity High. Excellent for distinguishing between isomers with different functional groups (e.g., propanone vs. propanal).[15]Low. Many carbonyl compounds show similar absorptions. Less useful for detailed structural elucidation.[7][14]
Sensitivity Generally less sensitive for quantitative analysis of dilute solutions.Highly sensitive for quantitative analysis of compounds with strong chromophores (high ε values).[14]
Primary Application Qualitative structural identification of functional groups.Quantitative concentration determination (Beer-Lambert Law); confirmation of unsaturated systems.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining reliable and reproducible data.

Acquiring the IR Spectrum of Propanone (Neat Liquid Film)

This protocol is suitable for pure liquid samples. The causality for using salt plates (NaCl or KBr) is that they are transparent to infrared radiation in the analytical range and do not produce an interfering signal.

Methodology:

  • Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry. If necessary, polish them with a small amount of dry acetone on a soft cloth and handle only by the edges to avoid moisture from fingerprints.

  • Sample Application: Using a Pasteur pipette, place one small drop of propanone onto the center of one salt plate.[16]

  • Film Formation: Place the second salt plate directly on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates.[16]

  • Instrument Setup: Place the assembled plates into the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum with no sample in the beam path. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the propanone sample. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates, clean them thoroughly with a volatile solvent like dry acetone, and return them to a desiccator for storage.[16]

IR_Workflow A 1. Clean Salt Plates B 2. Apply 1 drop of Propanone A->B Handle by edges C 3. Form Thin Film (Sandwich Plates) B->C E 5. Place Sample in Spectrometer C->E D 4. Run Background Scan (Empty) D->E Instrument ready F 6. Acquire IR Spectrum E->F G 7. Clean Plates F->G Analysis complete

Caption: Experimental workflow for obtaining an IR spectrum of liquid propanone.

Acquiring the UV/Vis Spectrum of Propanone

This protocol requires dissolving the sample in a suitable solvent. The choice of solvent is critical; it must be transparent (i.e., not absorb) in the wavelength range of interest. For propanone's n→π* transition (~280 nm), solvents like hexane or ethanol are appropriate. Water is generally avoided as it can form hydrogen bonds with the carbonyl oxygen, shifting the λmax. The use of matched quartz cuvettes is mandatory for UV analysis as glass absorbs UV light below ~300 nm.[5]

Methodology:

  • Solution Preparation: Prepare a dilute solution of propanone in a UV-transparent solvent (e.g., hexane). A concentration in the micromolar (µM) to millimolar (mM) range is typical.

  • Instrument Warm-up: Turn on the UV/Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 15-20 minutes for stable output.

  • Cuvette Preparation: Clean a pair of matched quartz cuvettes. Rinse them with the pure solvent that will be used.

  • Blanking (Zeroing): Fill one cuvette with the pure solvent (the "blank" or "reference").[3] Place it in the reference holder of the spectrophotometer. Fill the second cuvette with the same pure solvent and place it in the sample holder. Run a baseline correction or "zero" scan across the desired wavelength range (e.g., 400 nm to 200 nm). This electronically subtracts the absorbance of the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the propanone solution, and then fill it with the propanone solution. Place it back into the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range. The instrument will record the absorbance of the propanone solution versus wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample & Blank Preparation cluster_acq Data Acquisition A 1. Prepare dilute Propanone solution C 3. Rinse & fill sample cuvette with solution A->C B 2. Fill reference cuvette with pure solvent (Blank) D 4. Place Blank & Sample Cuvettes in Spectrometer B->D C->D E 5. Run Baseline Correction (Zero with Blank) D->E F 6. Acquire UV-Vis Absorbance Spectrum E->F

Caption: Experimental workflow for obtaining a UV/Vis spectrum of propanone.

Conclusion: A Synergistic Approach

As demonstrated, IR and UV/Vis spectroscopy provide complementary information for the characterization of propanone.

  • IR spectroscopy is the superior technique for unambiguous functional group identification. The strong, sharp peak at ~1715 cm⁻¹ is definitive evidence of a ketone carbonyl group.

  • UV/Visible spectroscopy confirms the presence of the carbonyl chromophore through its characteristic n→π* electronic transition around 275-280 nm. While less specific for structure, it is the foundation for highly sensitive quantitative measurements.

For comprehensive characterization, particularly in research and drug development where certainty is paramount, a synergistic approach is recommended. IR spectroscopy confirms the presence and chemical environment of key functional groups, while UV/Vis spectroscopy provides information on the electronic system and enables accurate quantification. Together, they form a powerful and self-validating analytical toolkit for the study of carbonyl compounds.

References

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Agilent Technologies. The Basics of UV-Vis Spectrophotometry. [Link]

  • Chemistry LibreTexts. (2022, August 28). UV-Visible Spectroscopy. [Link]

  • Reddit. (2020, October 5). carbonyl conjugation and n to pi electronic absorbance*. [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • Royal Society of Chemistry. On the solvatochromism of the n ↔ π electronic transitions in ketones*. [Link]

  • Wikipedia. Ultraviolet–visible spectroscopy. [Link]

  • Chemistry LibreTexts. (2021, July 31). Electronic Spectra of Organic Molecules. [Link]

  • MRC Lab. UV-VISIBLE SPECTROPHOTOMETRY VS. INFRARED SPECTROPHOTOMETRY: A COMPARATIVE ANALYSIS. [Link]

  • Chemistry LibreTexts. (2025, February 24). Spectroscopy of Aldehydes and Ketones. [Link]

  • Nichols, L. (2021, September 27). IR of a Liquid [Video]. YouTube. [Link]

  • The Chemistry Student. (2025, December 6). Functional Group Isomers EXAMPLE - Propanone and Propanal! [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of propanone. [Link]

  • NIST. 2-Propanone, 1-chloro-. [Link]

  • Chemistry LibreTexts. (2021, September 11). UV/Vis and IR Spectroscopy. [Link]

  • Royal Society of Chemistry: Education. Ultraviolet/visible spectroscopy. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. [Link]

  • SlideShare. Pi-Pi star transition.pptx. [Link]

  • UCLA Chemistry and Biochemistry. IR Spectroscopy Tutorial: Ketones. [Link]

  • Researching. (2022, November 16). A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters. [Link]

  • Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

  • University of Calgary, Department of Chemistry. Ch13 - Sample IR spectra. [Link]

  • Quora. (2018, September 23). What are saturated aldehydes and why do they show electronic transitions of both non-bonding to pi and pi to pi* in UV-visible spectroscopy?*. [Link]

  • Land of Learning. (2024, November 3). n to pi and pi to pi* transitions explained | Photochemistry part 3* [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. [Link]

  • Chemistry LibreTexts. (2022, September 5). IR Sample Preparation: A Practical Guide. [Link]

  • ResearchGate. (2025, August 6). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. [Link]

  • Escoffier School of Culinary Arts. Ketone Functional Group. [Link]

  • Dr. Amal Al-Azab. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). Functional Groups. [Link]

  • Save My Exams. Functional Groups: Classification of Organic Compounds. [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis for Compositional Verification of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized compound's molecular formula is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of elemental analysis and alternative methodologies for the compositional verification of the novel pyrazole derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Imperative of Compositional Analysis in Drug Discovery

In the journey of drug discovery and development, the precise characterization of a molecular entity is paramount. The identity, purity, and stability of a potential drug candidate must be unequivocally established to ensure reproducible biological data and to meet stringent regulatory requirements. Elemental analysis serves as a fundamental technique to provide a quantitative determination of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which is crucial for confirming its empirical and molecular formula.[1][2]

While modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation, elemental analysis offers a direct and orthogonal measure of a compound's bulk purity and elemental composition.[3] It is particularly adept at detecting inorganic impurities that may be spectroscopically silent.[4]

Unveiling the Composition of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

The target of our investigation is 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, a compound synthesized for the first time via a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one.[5] Its molecular formula has been established as C₁₅H₁₄N₄O.[5]

Based on this formula, the theoretical elemental composition is calculated as follows:

  • Carbon (C): 67.65%

  • Hydrogen (H): 5.30%

  • Nitrogen (N): 21.04%

This theoretical data forms the benchmark against which experimental results from elemental analysis are compared.

Core Technique: Combustion-Based CHN Elemental Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a technique refined from the classical Pregl-Dumas method.[5] This process involves the complete and rapid combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (approximately 1000°C).[5]

The underlying principle is the conversion of the constituent elements into simple, detectable gases:

  • Carbon is oxidized to Carbon Dioxide (CO₂)

  • Hydrogen is oxidized to Water (H₂O)

  • Nitrogen is reduced to Nitrogen gas (N₂)

These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector (TCD).[2]

Experimental Workflow: A Self-Validating System

The following diagram illustrates the typical workflow for CHN elemental analysis, emphasizing the self-validating nature of the protocol through the use of certified standards.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation s1 Weigh Sample (1-3 mg) in Tin Capsule s2 Encapsulate and Place in Autosampler a1 Combustion Furnace (~1000°C, O₂ atmosphere) s2->a1 Introduction a2 Reduction Furnace (e.g., Copper) a1->a2 Combustion Gases a3 Gas Chromatography Separation a2->a3 Reduced Gases a4 Thermal Conductivity Detector (TCD) a3->a4 Separated Gases d1 Signal Integration and Quantification a4->d1 Electrical Signal d3 Calculation of %C, %H, %N d1->d3 d2 Calibration with Certified Standards d2->d3 Calibration Curve d4 Comparison with Theoretical Values d3->d4

Caption: Workflow of CHN Elemental Analysis.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one is homogenous and thoroughly dried to remove any residual solvents.

    • Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule.

    • Fold the tin capsule to securely enclose the sample and place it in the instrument's autosampler.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Analysis:

    • Initiate the automated analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting combustion gases (CO₂, H₂O, NₓOᵧ) are swept by a helium carrier gas through a reduction furnace containing copper to convert nitrogen oxides to N₂.

    • The gas mixture then passes through a chromatographic column to separate CO₂, H₂O, and N₂.

    • The separated gases are detected by the TCD, which generates a signal proportional to the concentration of each gas.

  • Data Interpretation:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the sample.

    • Compare the experimental results with the theoretical values for C₁₅H₁₄N₄O. A deviation of ±0.4% is generally considered acceptable for publication in most chemistry journals.

Performance Comparison: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a gold standard for compositional verification, it is often used in conjunction with other analytical techniques. The following table provides a comparative overview.

TechniquePrincipleInformation ProvidedStrengthsLimitations
CHN Elemental Analysis Combustion and detection of resulting gases.[5]Quantitative elemental composition (%C, %H, %N).High accuracy and precision for bulk sample purity; detects inorganic impurities.[4]Provides no structural information; destructive to the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.Detailed structural information (connectivity of atoms); can be used for purity assessment (qNMR).[6]Non-destructive; provides rich structural data.Less sensitive to inorganic impurities; quantitative analysis requires careful setup and internal standards.[6]
High-Resolution Mass Spectrometry (HRMS) Ionization and mass-to-charge ratio measurement.Precise molecular weight and molecular formula determination.High sensitivity; provides exact mass to confirm molecular formula.May not be quantitative for purity; isomers can have the same mass.

Interpreting the Data: A Case Study for 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one

To illustrate the application of this data, let us consider a hypothetical, yet realistic, set of experimental results for the elemental analysis of a synthesized batch of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.

ElementTheoretical %Experimental % (Illustrative)Deviation (%)
Carbon (C)67.6567.48-0.17
Hydrogen (H)5.305.35+0.05
Nitrogen (N)21.0420.89-0.15

In this illustrative example, the deviations for all three elements are well within the widely accepted tolerance of ±0.4%. This provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Conclusion: An Indispensable Tool for Chemical Integrity

Elemental analysis, specifically CHN combustion analysis, remains a vital and authoritative technique for confirming the elemental composition and purity of novel organic compounds like 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Its ability to provide accurate and precise quantitative data for the core elements of organic molecules makes it an indispensable tool in the arsenal of researchers and drug development professionals. When used in concert with spectroscopic methods such as NMR and mass spectrometry, it provides a comprehensive and robust characterization of a synthesized compound, ensuring the integrity and reproducibility of scientific findings.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 438-444. [Link]

  • Gotsko, M. D., Saliy, I. V., Vashchenko, A. V., & Trofimov, B. A. (2017). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2017(4), M958. [Link]

  • Wikipedia. (2023). Elemental analysis. In Wikipedia. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594320, 1-phenyl-1H-pyrazol-3-amine. [Link]

  • Gadek, T. R., & Gfesser, G. A. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9217-9219. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a compound requiring special consideration due to its chemical hazards and pharmacological activity. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazards and Regulatory Context

This compound is classified with several key hazards: it is harmful if swallowed, causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1] Beyond its immediate chemical risks, this compound is a pyrrolidinophenone, a subclass of synthetic cathinones known for potent central nervous system stimulant effects.[2][3] This pharmacological activity places it in a category of compounds with a high potential for abuse, necessitating stringent disposal methods to prevent diversion and environmental release.[3][4][5]

Disposal of such pharmacologically active substances is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), depending on its legal status. The EPA's regulations for hazardous pharmaceutical waste expressly prohibit the disposal of such chemicals down the drain ("sewering").[6] For compounds with potential for abuse, the DEA mandates a process that renders the substance "non-retrievable."[7][8][9]

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The causal link between chemical exposure and potential harm necessitates a proactive approach to safety.

Required PPE:

  • Eye Protection: Chemical splash goggles are mandatory to protect against severe eye damage.[1]

  • Hand Protection: Wear chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the established hazards and regulatory requirements.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of a safe disposal process.

  • Designate as Hazardous Pharmaceutical Waste: Due to its chemical properties and pharmacological activity, this compound must be treated as hazardous pharmaceutical waste.

  • Do Not Mix with Other Waste Streams: To ensure proper treatment, do not mix this compound with other chemical, biological, or radioactive waste unless explicitly permitted by your institution's hazardous waste management plan. Incompatible mixtures can lead to dangerous reactions.

Step 2: Containerization and Labeling

Secure containment and clear labeling are critical for preventing accidental exposure and ensuring proper handling by waste management personnel.

  • Use Appropriate Containers: The waste must be stored in a container that is in good condition, compatible with the chemical, and can be securely sealed.[10][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).[10]

Step 3: On-Site Neutralization (If Applicable and Permissible)

For some pharmacologically active compounds, on-site deactivation may be an option to render them non-retrievable before disposal. However, this should only be performed if a validated procedure is available and it is permitted by your institution and local regulations. Given the nature of synthetic cathinones, consult with your Environmental Health and Safety (EHS) department before attempting any chemical neutralization.

Step 4: Arrange for Professional Disposal

The final and most critical step is to transfer the waste to a licensed hazardous waste disposal company.

  • Contact your EHS Department: Your institution's EHS department is the primary resource for arranging the pickup and disposal of hazardous chemical waste. They will have established procedures and contracts with certified disposal vendors.

  • Licensed Hazardous Waste Contractor: The waste must be disposed of through a facility permitted to handle and treat hazardous pharmaceutical waste.[12] Incineration is a common and effective method for the complete destruction of such compounds.[12]

  • DEA Regulations for Controlled Substances (as a Precaution): Given its psychoactive nature, it is prudent to follow DEA guidelines for controlled substance disposal as a best practice, even if the compound is not explicitly scheduled. This involves ensuring the disposal method renders the substance non-retrievable.[7][8][9] Options under DEA regulations include using a reverse distributor or contacting the local DEA Special Agent in Charge for assistance.[9]

Step 5: Documentation

Meticulous record-keeping is a cornerstone of laboratory compliance and safety.

  • Maintain a Disposal Log: Document the date, quantity, and method of disposal for all amounts of this compound.

  • DEA Form 41 (If Applicable): If the compound is treated as a controlled substance, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed to document its destruction.[9][13] Retain a copy of this form for your records.[9][13]

Quantitative Data Summary
ParameterValue/ClassificationSource
GHS Hazard Statements H302, H314, H317, H318[1]
Signal Word Danger[1]
Chemical Class Pyrrolidinophenone (Synthetic Cathinone)[2][3]
Primary Disposal Route Licensed Hazardous Waste Incineration[12]
Regulatory Oversight EPA (Hazardous Pharmaceutical Waste), Potentially DEA[1][6][8][14]
Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Containment cluster_disposal Disposal & Documentation A Identify Waste: This compound B Consult Safety Data Sheet and Institutional SOPs A->B C Don Appropriate PPE B->C D Segregate from Other Waste Streams C->D E Select Compatible, Sealable Container D->E F Label Container: 'Hazardous Waste Pharmaceuticals' + Chemical Name & Hazards E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup by Licensed Waste Contractor G->H I Document Disposal (Logbook, DEA Form 41 if applicable) H->I

Caption: Experimental workflow for the disposal of this compound.

DecisionTree Start Waste Generated: This compound IsHazardous Is it Hazardous Waste? Start->IsHazardous IsPharmActive Is it Pharmacologically Active / Potential for Abuse? IsHazardous->IsPharmActive Yes Segregate Segregate as Hazardous Pharmaceutical Waste IsPharmActive->Segregate Yes ContainerizeLabel Use Labeled, Secure Container Segregate->ContainerizeLabel NonRetrievable Ensure Disposal Method Renders it 'Non-Retrievable' ContainerizeLabel->NonRetrievable Incinerate Dispose via Licensed Hazardous Waste Incineration NonRetrievable->Incinerate Document Complete All Disposal Documentation Incinerate->Document End Disposal Complete Document->End

Caption: Decision-making process for the disposal of this compound.

By adhering to these rigorous, evidence-based procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that the pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

  • Guidelines for the Dismantling of Clandestine Laboratories. United Nations Office on Drugs and Crime. [Link]

  • Researcher's Manual. DEA Diversion Control Division. [Link]

  • Effects of α-pyrrolidino-phenone cathinone stimulants on locomotor behavior in female rats. National Institutes of Health. [Link]

  • Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Disposal of Controlled Substances. Federal Register. [Link]

  • “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. National Institutes of Health. [Link]

  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • 21 CFR Part 1317 -- Disposal. eCFR. [Link]

  • α-Pyrrolidinophenones: a new wave of designer cathinones. ResearchGate. [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Bath Salts Withdrawal and Detox. Transformations Treatment Center. [Link]

  • Pharmacological Effects and Pharmacokinetics of the Novel Synthetic Cathinone α-Pyrrolidinoisohexanophenone (α-PiHP) Compared with α-Pyrrolidinovalerophenone (α-PVP) in Mice. ResearchGate. [Link]

  • DEA Controlled Substances Guide. Division of Research Safety, University of Illinois. [Link]

  • Bath Salt Withdrawal and Detox. The Recovery Village Palm Beach at Baptist Health. [Link]

  • Cytotoxic Drugs and Related Waste - A Risk Management Guide for South Australian Health Services 2015. SA Health. [Link]

  • Developing an Effective Treatment Algorithm for Synthetic Cathinone Reactions for the Antigo Fire Department. University of Wisconsin-Stout. [Link]

  • Disposal of Controlled Substances: Research Safety. Indiana University. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Managing Pharmaceutical Waste. U.S. Environmental Protection Agency. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

Sources

Mastering the Safe Handling of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is inextricably linked to the safety of our laboratory practices. The handling of novel or potent chemical entities demands a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the safe handling, operational procedures, and disposal of 1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one, a compound that requires meticulous attention to detail to ensure the well-being of laboratory personnel and the preservation of a safe research environment.

Hazard Assessment: Understanding the Risks

This compound is a chemical compound that presents a significant hazard profile. According to available safety data, it is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion (Category 1): Causes severe skin burns.

  • Serious Eye Damage (Category 1): Causes serious eye damage.

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.

The corrosive nature of this compound, combined with its potential as a skin sensitizer, necessitates a multi-faceted approach to personal protective equipment (PPE) and handling procedures. The causality behind these stringent measures lies in preventing any direct contact with the substance, which could lead to immediate and long-term health consequences.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. Standard laboratory attire is insufficient; a comprehensive barrier is required.

PPE ComponentSpecificationRationale
Gloves Double gloving with a compatible material such as butyl rubber or Viton™Due to the presence of both ketone and amine functionalities, standard nitrile gloves offer poor resistance and should be avoided.[1] Double gloving provides an additional layer of protection against potential tears or rapid permeation.
Eye Protection Chemical splash goggles and a full-face shieldThe classification of "Serious Eye Damage, Category 1" indicates a high risk of irreversible eye injury upon contact. A face shield protects the entire face from splashes.
Lab Coat A chemically resistant, long-sleeved lab coat with tight-fitting cuffsThis prevents skin contact on the arms and body. The tight cuffs prevent chemicals from entering the sleeves.
Respiratory Protection A NIOSH-approved respirator with a P100 particulate filter. In cases of potential vapor generation, a combination cartridge for organic vapors and particulates should be used.As a crystalline solid, there is a risk of inhaling fine particles. A P100 filter is 99.97% efficient at removing airborne particulates.[2] The need for an organic vapor cartridge should be assessed based on the specific laboratory procedure and ventilation conditions.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure. The following diagram and procedural steps outline a safe handling process for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent Gather Gather All Necessary Equipment Vent->Gather Weigh Weigh Compound in a Ventilated Enclosure Gather->Weigh Proceed to Handling Dissolve Dissolve/Use in a Fume Hood Weigh->Dissolve Decon Decontaminate Work Surfaces Dissolve->Decon Proceed to Cleanup Waste Segregate and Label Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Procedural Guidance:

  • Preparation:

    • Before entering the designated handling area, don all required PPE as specified in the table above.

    • Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a balance inside a ventilated enclosure or a chemical fume hood to contain any airborne particles.

    • Handle the compound with care to avoid generating dust. Use slow and deliberate movements.[3]

    • All subsequent manipulations, such as dissolving or transferring the compound, must be performed within the chemical fume hood.

  • Cleanup:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol) followed by a soap and water wash.

    • Properly doff PPE, removing gloves last and avoiding contact with the outer surfaces.

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any materials contaminated with it must be handled as hazardous waste.

  • Solid Waste:

    • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (corrosive, toxic, sensitizer).

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can react, leading to dangerous situations.[4]

    • The container should be made of a material compatible with the chemical and any solvents used.

  • Disposal Procedure:

    • Segregate all waste contaminated with this compound at the point of generation.

    • Use designated, leak-proof, and sealed containers for both solid and liquid waste.

    • Label containers clearly with the full chemical name and all associated hazards.

    • Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by a licensed hazardous waste disposal company.

    • Follow all institutional and local regulations for hazardous waste disposal.[5][6]

By adhering to these rigorous safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the integrity of their scientific pursuits.

References

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Gentex Corporation. (n.d.). Respiratory Protection Selection Guide. Retrieved from [Link]

  • International Safety Components. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • MSU Extension. (2018, July 25). How Do I Select the Correct Type of Respirator? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Control of Dust From Powder Dye Handling Operations. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Unchained Labs. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

  • Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.